Methyl 3-(azetidin-1-yl)propanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 223098. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(azetidin-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-10-7(9)3-6-8-4-2-5-8/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDELIYPIRSMXOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00310257 | |
| Record name | methyl 3-azetidin-1-ylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00310257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502144-09-4 | |
| Record name | methyl 3-azetidin-1-ylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00310257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 3-(azetidin-1-yl)propanoate
Abstract
Methyl 3-(azetidin-1-yl)propanoate is a valuable building block in medicinal chemistry, often incorporated into larger molecules to modulate their physicochemical and pharmacokinetic properties. The azetidine motif is of particular interest due to its ability to impart desirable characteristics such as improved metabolic stability and receptor binding affinity. This guide provides a comprehensive technical overview of a robust and efficient protocol for the synthesis of this compound, focusing on the aza-Michael addition of azetidine to methyl acrylate. The document elucidates the underlying reaction mechanism, details a step-by-step experimental procedure, and discusses critical process parameters and characterization techniques.
Introduction: The Significance of the Azetidine Moiety
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in modern drug discovery. Its incorporation into bioactive molecules can lead to significant improvements in potency, selectivity, and metabolic stability. Azetidine-containing compounds are found in a variety of therapeutic agents, highlighting the versatility of this structural motif. The synthesis of functionalized azetidines, such as this compound, is therefore a critical endeavor for medicinal chemists seeking to expand their chemical space and develop novel therapeutics.
Synthetic Strategy: The Aza-Michael Addition
The most direct and efficient route to this compound is through the aza-Michael addition (also known as conjugate addition) of azetidine to methyl acrylate. This reaction is a powerful tool for the formation of carbon-nitrogen bonds and is widely employed in organic synthesis.
Reaction Mechanism
The aza-Michael addition proceeds via the nucleophilic attack of the nitrogen atom of azetidine on the electron-deficient β-carbon of methyl acrylate. The reaction is typically base-catalyzed, with the base serving to deprotonate the azetidine, thereby increasing its nucleophilicity. The resulting enolate intermediate is then protonated to yield the final product.
Caption: Aza-Michael Addition Mechanism.
The choice of base is crucial to the success of the reaction. While strong bases can be used, they may also promote side reactions such as the hydrolysis of the ester group. A non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often preferred as it effectively promotes the reaction while minimizing unwanted side products.[1]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Azetidine hydrochloride | 93.55 | 0.49 g | 5.2 |
| Methyl acrylate | 86.09 | 0.49 mL | 5.2 |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 152.24 | 0.78 mL | 5.2 |
| Acetonitrile (anhydrous) | - | 10 mL | - |
| Ethyl acetate | - | As needed | - |
| n-Hexane | - | As needed | - |
| Saturated aqueous sodium bicarbonate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous sodium sulfate | - | As needed | - |
Reaction Setup and Procedure
Caption: Experimental Workflow for Synthesis.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add azetidine hydrochloride (0.49 g, 5.2 mmol) and anhydrous acetonitrile (10 mL).
-
Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.78 mL, 5.2 mmol) to the suspension. Stir the mixture at room temperature for 10 minutes.
-
Addition of Methyl Acrylate: Cool the reaction mixture to 0°C using an ice bath. Add methyl acrylate (0.49 mL, 5.2 mmol) dropwise to the stirred suspension.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 65°C. Maintain this temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Purification
The crude product is purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of ethyl acetate in n-hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic peaks for the protons of the azetidine ring, the ethyl chain, and the methyl ester group.
-
¹³C NMR will confirm the presence of all carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its identity.
-
Infrared (IR) Spectroscopy: To identify functional groups, such as the ester carbonyl (C=O) stretch.
Safety Considerations
-
Azetidine: Azetidine and its salts are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Methyl Acrylate: Methyl acrylate is a flammable liquid and a lachrymator.[2] It should be handled in a well-ventilated fume hood.
-
DBU: DBU is a strong, non-nucleophilic base and should be handled with care.
-
Solvents: Acetonitrile, ethyl acetate, and n-hexane are flammable and should be used in a well-ventilated area away from ignition sources.
Conclusion
The aza-Michael addition of azetidine to methyl acrylate provides an efficient and reliable method for the synthesis of this compound. The use of DBU as a base offers a mild and effective way to catalyze the reaction while minimizing side products. This protocol, with its detailed experimental procedure and purification guidelines, serves as a valuable resource for researchers in medicinal chemistry and drug development. The successful synthesis and characterization of this key building block will enable the exploration of novel chemical entities with potentially enhanced therapeutic properties.
References
-
Yeom, H., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(2), 863. [Link]
-
Fakhraian, H., & Zarrabi, A. (2005). Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate. Arkivoc, 2005(11), 136-144. [Link]
-
Wikipedia. (n.d.). Methyl acrylate. [Link]
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Introduction: The Significance of the Azetidine Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Characterization of Methyl 3-(azetidin-1-yl)propanoate
The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in medicinal chemistry.[1] Its rising prominence is attributed to the unique physicochemical and pharmacokinetic properties it imparts to molecules.[2] The strained four-membered ring introduces a degree of conformational rigidity, allowing for the precise spatial arrangement of substituents.[3][4] This rigidity can lead to higher binding affinity with biological targets due to a reduced entropic penalty upon binding.[4]
Furthermore, the incorporation of the sp³-rich azetidine motif can enhance properties crucial for drug development, such as aqueous solubility and metabolic stability, while moving away from the "flat" structures often associated with poor pharmacokinetic profiles.[1][2] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine moiety, underscoring its therapeutic relevance.[2] this compound serves as a valuable building block, combining the desirable features of the azetidine ring with a versatile propanoate ester handle, making it a compound of significant interest for the synthesis of novel pharmaceutical candidates.[5][6] This guide provides a comprehensive overview of the essential characterization data and methodologies for this compound.
Molecular Structure and Physicochemical Properties
This compound is a tertiary amine and a methyl ester. Its structure is characterized by a central azetidine ring N-substituted with a 3-(methoxycarbonyl)ethyl group.
Caption: Molecular Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 502144-09-4 | [7] |
| Molecular Formula | C₇H₁₃NO₂ | [7] |
| Molecular Weight | 143.19 g/mol | [7] |
| Appearance | Expected to be a liquid | Inferred |
Synthesis and Purification
While a specific literature procedure for the synthesis of this compound was not found during the initial search, a standard and reliable method involves the aza-Michael addition of azetidine to methyl acrylate. This reaction is a well-established method for the formation of β-amino esters.
Proposed Synthetic Protocol: Aza-Michael Addition
-
Reaction Setup: To a solution of azetidine (1.0 equivalent) in a suitable solvent such as methanol or acetonitrile, add methyl acrylate (1.0-1.1 equivalents) dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or flash column chromatography on silica gel.
The causality behind this experimental choice lies in the high reactivity of azetidine as a nucleophile and methyl acrylate as a Michael acceptor. The strained four-membered ring enhances the nucleophilicity of the nitrogen atom. The reaction is typically clean and proceeds with high yield.[8]
Caption: General workflow for the synthesis and characterization of this compound.
Spectroscopic Characterization
A comprehensive structural elucidation of this compound requires a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of the molecule. The expected chemical shifts are predicted based on established principles and data from analogous structures.[9][10]
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.67 | s | 3H | -COOCH₃ | Typical singlet for a methyl ester.[9] |
| ~ 3.25 | t, J ≈ 7 Hz | 4H | -N-CH₂ -CH₂- (azetidine) | Protons on carbons adjacent to the nitrogen are deshielded. |
| ~ 2.75 | t, J ≈ 7 Hz | 2H | -N-CH₂ -CH₂COOCH₃ | Protons alpha to the nitrogen. |
| ~ 2.45 | t, J ≈ 7 Hz | 2H | -N-CH₂-CH₂ COOCH₃ | Protons alpha to the carbonyl group.[9] |
| ~ 2.05 | quintet, J ≈ 7 Hz | 2H | -CH₂-CH₂ -CH₂- (azetidine) | The unique methylene group in the azetidine ring. |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 172.5 | C =O | Typical chemical shift for an ester carbonyl.[11] |
| ~ 53.0 | -N-C H₂- (azetidine) | Carbons directly attached to the nitrogen. |
| ~ 51.5 | -COOC H₃ | Methyl ester carbon.[11] |
| ~ 49.0 | -N-C H₂-CH₂COOCH₃ | Carbon alpha to the nitrogen. |
| ~ 33.0 | -N-CH₂-C H₂COOCH₃ | Carbon alpha to the carbonyl. |
| ~ 17.0 | -CH₂-C H₂-CH₂- (azetidine) | The C3 carbon of the azetidine ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. A GC-MS spectrum is available for 3-Azetidin-1-yl-propionic acid, methyl ester.[12]
-
Molecular Ion (M⁺): The expected molecular ion peak would be at m/z = 143, corresponding to the molecular weight of the compound [C₇H₁₃NO₂]⁺.[7]
-
Key Fragmentation Patterns: The fragmentation is dictated by the stability of the resulting carbocations and radical cations. Common fragmentation pathways for such molecules include:
-
Loss of the methoxy group (-OCH₃): A peak at m/z = 112 [M-31]⁺.
-
Loss of the carbomethoxy group (-COOCH₃): A peak at m/z = 84 [M-59]⁺.
-
Alpha-cleavage adjacent to the nitrogen: This is a dominant fragmentation pathway for amines. Cleavage of the C-C bond adjacent to the azetidine ring would lead to a stable azetidinyl-containing cation. A prominent peak is expected at m/z = 70, corresponding to the [C₄H₈N]⁺ fragment. This is often the base peak.
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. The interpretation is based on data for analogous esters like methyl propanoate.[13][14]
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 2950-2850 | Medium-Strong | C-H stretch | Aliphatic CH₂, CH₃ |
| ~ 1740 | Strong | C=O stretch | Ester carbonyl |
| 1250-1150 | Strong | C-O stretch | Ester C-O-C |
| 1150-1050 | Medium | C-N stretch | Tertiary amine |
The strong carbonyl stretch around 1740 cm⁻¹ is a highly diagnostic peak for the ester functional group.[14] The C-H stretching vibrations confirm the aliphatic nature of the molecule.
Conclusion
This compound is a compound of interest due to its incorporation of the medicinally relevant azetidine scaffold.[1][2] Its characterization relies on a suite of standard analytical techniques. NMR spectroscopy provides an unambiguous determination of its connectivity, while mass spectrometry confirms its molecular weight and provides structural clues through fragmentation. IR spectroscopy confirms the presence of key functional groups. The data and protocols presented in this guide offer a comprehensive framework for researchers and drug development professionals to confidently identify, purify, and utilize this valuable synthetic building block in their research endeavors.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
- Azetidines in Drug Discovery. PharmaBlock.
- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.
- Azetidines. Enamine.
- Synthetic Azetidines Could Help Simplify Drug Design. (2019). Technology Networks.
- 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239).
- 3-Azetidin-1-yl-propionic acid, methyl ester - Optional[MS (GC)] - Spectrum. SpectraBase.
- Methyl 3-piperidin-1-ylpropano
- An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
- ethyl 3-(1-azetidinyl)
- Synthesis of azetidine derivatives.
- infrared spectrum of methyl propanoate. Doc Brown's Advanced Organic Chemistry.
- Methyl 3-(1H-indol-3-yl)
- methyl 3-azetidin-1-ylpropano
- Methyl 3-(1-aziridinyl)
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. (2023). PubMed Central.
- Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones.
- INFRARED SPECTRUM OF METHYL PROPANOATE.
- Synthesis and biological study of Azetidinone deriv
- The 1H NMR spectrum of methyl propano
- trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. MDPI.
- (b) Infrared spectrum of methyl propionate recorded after deposition.
- Supplementary Inform
- Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Deriv
- METHYL 3-(PIPERIDIN-1-YL)
- METHYL 2-METHYL-3-(PYRROLIDIN-1-YL)
- Chemical Properties of Azetidine (CAS 503-29-7). Cheméo.
- Synthesis, NMR spectral and antimicrobial studies of some [N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-ylidine]-5′-methylthiazolidine-4-ones.
- NMR spectrum of methyl propano
- Methyl propionate.
- Propanoic acid, 1-methylethyl ester. NIST WebBook.
- Identification and characterization of an endodextranase from Flavobacterium johnsoniae. (2025). PubMed.
- Propanoic acid, 2-methyl-, 1-methylethyl ester. NIST WebBook.
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- 9. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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"Methyl 3-(azetidin-1-yl)propanoate" NMR spectroscopic analysis
An In-Depth Technical Guide to the NMR Spectroscopic Analysis of Methyl 3-(azetidin-1-yl)propanoate
Introduction
This compound (CAS No. 502144-09-4) is a heterocyclic organic compound incorporating a strained four-membered azetidine ring linked to a methyl propanoate chain.[1] The azetidine motif is a significant structural component in medicinal chemistry, valued for its ability to impart unique conformational constraints and physicochemical properties to bioactive molecules.[2] As such, compounds like this are of interest to researchers in drug development and organic synthesis.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation. This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of this compound. In the absence of published experimental spectra for this specific molecule, this paper will derive a detailed, predicted analysis based on foundational NMR principles and data from analogous structures. We will explore not only the predicted chemical shifts and coupling patterns in 1D spectra but also the application of 2D NMR techniques (COSY, HSQC, HMBC) that are essential for unambiguous signal assignment and complete structural verification. This approach serves as a robust framework for scientists tasked with characterizing this molecule or its derivatives.
Molecular Structure and Atom Labeling
To facilitate a clear and systematic analysis, the atoms of this compound are labeled as shown below. This convention will be used throughout the guide.
Caption: Labeled structure of this compound.
¹H NMR Spectroscopic Analysis (Predicted)
The proton NMR spectrum is predicted to show five distinct signals, reflecting the five unique proton environments in the molecule. The analysis is based on the influence of adjacent electronegative atoms (N and O), which deshield protons (shifting them downfield), and spin-spin coupling between non-equivalent neighboring protons.[3]
| Signal Label | Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| a | -O-CH ₃ (H4) | ~3.67 | Singlet (s) | 3H | Protons on the methyl ester are adjacent to an electronegative oxygen and have no neighboring protons, resulting in a singlet. This is a characteristic shift for methyl esters.[4][5] |
| b | -N-CH ₂(2') (H2') | ~3.25 | Triplet (t) | 4H | Protons on the azetidine ring carbons (C2' and C4') adjacent to the nitrogen are deshielded. They are coupled to the two protons on C3', resulting in a triplet. Due to symmetry, C2' and C4' protons are chemically equivalent. |
| c | -N-CH ₂-CH₂- (H2) | ~2.75 | Triplet (t) | 2H | These methylene protons are adjacent to the azetidine nitrogen, causing a downfield shift. They are coupled to the two protons on C3, resulting in a triplet. |
| d | -CH₂-CH ₂-COO- (H3) | ~2.50 | Triplet (t) | 2H | These methylene protons are adjacent to the carbonyl group, which deshields them. They are coupled to the two protons on C2, resulting in a triplet. |
| e | -CH₂-CH ₂-CH₂- (H3') | ~2.10 | Quintet (quint) | 2H | These protons are on the C3' carbon of the azetidine ring. They are coupled to the four equivalent protons on C2' and C4', resulting in a quintet (n+1 = 4+1 = 5). |
¹³C NMR Spectroscopic Analysis (Predicted)
The proton-decoupled ¹³C NMR spectrum is predicted to display six signals, corresponding to the six chemically distinct carbon environments. The chemical shifts are primarily influenced by the electronegativity of attached heteroatoms.
| Signal Label | Carbon | Predicted δ (ppm) | Rationale |
| C1 | -C =O | ~173.0 | The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield, which is characteristic for this functional group. |
| C2' | -N-C H₂(2') | ~58.0 | The carbons of the azetidine ring attached to the nitrogen (C2' and C4') are deshielded due to the direct bond to the electronegative nitrogen atom. |
| C2 | -N-C H₂-CH₂- | ~52.0 | This methylene carbon is also attached to the nitrogen, causing a significant downfield shift. |
| C4 | -O-C H₃ | ~51.5 | The methyl ester carbon is deshielded by the adjacent oxygen atom. |
| C3 | -CH₂-C H₂-COO- | ~32.0 | This methylene carbon is adjacent to the carbonyl group, resulting in a moderate downfield shift. |
| C3' | -CH₂-C H₂-CH₂- | ~18.0 | The C3' carbon of the azetidine ring is the most shielded carbon, as it is furthest from the electron-withdrawing groups. |
Advanced 2D NMR for Structural Verification
While 1D NMR provides essential information, 2D NMR techniques are required for definitive assignment and to establish the connectivity of the molecular framework.
Workflow for 2D NMR Analysis
Caption: Workflow for complete structural elucidation using 1D and 2D NMR.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks.
-
Expected Correlations:
-
A cross-peak between the protons at C2' (δ ~3.25 ppm) and C3' (δ ~2.10 ppm), confirming the connectivity within the azetidine ring.
-
A cross-peak between the protons at C2 (δ ~2.75 ppm) and C3 (δ ~2.50 ppm), confirming the connectivity of the propanoate ethyl chain.
-
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached.
-
Expected Correlations:
-
H4 (δ ~3.67 ppm) will correlate with C4 (δ ~51.5 ppm).
-
H2' (δ ~3.25 ppm) will correlate with C2' (δ ~58.0 ppm).
-
H2 (δ ~2.75 ppm) will correlate with C2 (δ ~52.0 ppm).
-
H3 (δ ~2.50 ppm) will correlate with C3 (δ ~32.0 ppm).
-
H3' (δ ~2.10 ppm) will correlate with C3' (δ ~18.0 ppm).
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for piecing together the molecular fragments.
-
Key Expected Correlations:
-
Protons on C2 (H2, δ ~2.75 ppm) should show a correlation to the azetidine carbons C2' (δ ~58.0 ppm), confirming the N-CH₂ bond.
-
Protons on C3 (H3, δ ~2.50 ppm) should show a correlation to the carbonyl carbon C1 (δ ~173.0 ppm).
-
The methyl ester protons H4 (δ ~3.67 ppm) should show a correlation to the carbonyl carbon C1 (δ ~173.0 ppm).
-
-
Caption: Key expected 2D NMR correlations for structural confirmation.
Standard Experimental Protocol
To ensure data integrity and reproducibility, the following standard operating procedure for NMR analysis is recommended.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable initial choice due to its commonality and ability to dissolve a wide range of organic compounds.[6]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Alternatively, the residual solvent peak (CHCl₃ at δ 7.26 ppm) can be used.[7]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
The experiments should be performed on a spectrometer with a minimum field strength of 300 MHz, though 400 MHz or higher is preferable for better signal dispersion.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.
-
-
Data Acquisition:
-
¹H NMR: Acquire with a 30° or 45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C{¹H} NMR: Acquire with proton decoupling, a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
2D COSY: Acquire a 256x256 or 512x512 data matrix with 2-4 scans per increment.
-
2D HSQC: Optimize for a one-bond coupling constant (¹J_CH) of ~145 Hz. Acquire a 256x1024 data matrix.
-
2D HMBC: Optimize for a long-range coupling constant of 8 Hz. Acquire a 256x2048 data matrix.
-
-
Data Processing:
-
Apply appropriate window functions (e.g., exponential multiplication) to the Free Induction Decay (FID) before Fourier transformation.
-
Phase correct all spectra manually.
-
Calibrate the chemical shift axis using the TMS or residual solvent signal.
-
Integrate the ¹H NMR signals and analyze the multiplicities.
-
Analyze the cross-peaks in the 2D spectra to establish structural correlations.
-
Conclusion
The structural elucidation of this compound is readily achievable through a systematic NMR spectroscopic analysis. This guide provides a robust prediction of the ¹H and ¹³C NMR spectra, detailing the expected chemical shifts, multiplicities, and integrations for each nucleus. The causality behind these predictions is rooted in fundamental principles of chemical environment and spin-spin coupling. Furthermore, the strategic application of 2D NMR techniques, particularly COSY, HSQC, and HMBC, provides a self-validating system to confirm the atomic connectivity and finalize the structural assignment with a high degree of confidence. The outlined experimental protocol offers a standardized approach for researchers to acquire high-quality, reproducible data for this and related molecules.
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General NMR Experimental Procedures. ScienceOpen. [Link]
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Synthesized azetidine derivatives. ResearchGate. [Link]
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Synthesis and biological study of Azetidinone derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]
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Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]
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Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
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ethyl 3-(1-azetidinyl)propanoate. ChemSynthesis. [Link]
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Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. Doc Brown's Chemistry. [Link]
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Supplementary Material for An Efficient Solid-phase Synthesis of... The Royal Society of Chemistry. [Link]
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Azetidine. Wikipedia. [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. [Link]
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METHYL 3-(PIPERIDIN-1-YL)PROPANOATE. ChemBK. [Link]
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1H proton nmr spectrum of propanoic acid. Doc Brown's Chemistry. [Link]
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Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
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Chemical shifts. University of Regensburg. [Link]
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NMR spectrum of methyl propanoate. YouTube. [Link]
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Methyl 3-(1H-indol-3-yl)propanoate. PubChem. [Link]
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Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Exelixis Inc. [Link]
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(PDF) Methyl 3-(1H-indol-3-yl)propanoate. ResearchGate. [Link]
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NMR Chemical Shifts of Trace Impurities. The Journal of Organic Chemistry. [Link]
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NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
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An In-depth Technical Guide to the Infrared Spectral Data of Methyl 3-(azetidin-1-yl)propanoate
Introduction
Methyl 3-(azetidin-1-yl)propanoate is a small organic molecule of interest in synthetic chemistry and drug discovery, incorporating both a tertiary amine within a strained four-membered ring and a methyl ester functional group.[1] Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. This guide provides a comprehensive analysis of the expected IR spectral data for this compound, offering a foundational reference for researchers, scientists, and professionals in drug development for its characterization and quality control.
Theoretical Principles of IR Spectroscopy for this compound
The IR spectrum of this compound is best understood by considering the characteristic vibrational modes of its constituent parts: the methyl propanoate moiety and the azetidine ring. The interaction of infrared radiation with the molecule induces vibrations such as stretching and bending of its chemical bonds. The frequency of these vibrations is dependent on the bond strength and the mass of the atoms involved.
Key Functional Group Vibrations
-
Ester Group (Methyl Propanoate):
-
C=O Stretch: The carbonyl group of the ester is expected to produce a strong and sharp absorption band. For saturated aliphatic esters, this peak typically appears in the 1750-1735 cm⁻¹ region.[2][3]
-
C-O Stretch: Esters exhibit C-O stretching vibrations. Two distinct C-O stretches are anticipated: one for the C-O bond between the carbonyl carbon and the oxygen, and another for the O-CH₃ bond. These typically appear as strong to medium bands in the 1300-1000 cm⁻¹ range. For methyl propanoate specifically, C-O stretching absorptions are noted in the 1200-1170 cm⁻¹ region.[2][4]
-
C-H Stretch: The methyl and ethyl groups of the propanoate chain will show C-H stretching vibrations in the 3000-2850 cm⁻¹ range.[2][4]
-
-
Azetidine Ring (Tertiary Amine):
-
C-N Stretch: As a tertiary aliphatic amine, the C-N stretching vibration is a key indicator. This absorption is typically found in the 1250–1020 cm⁻¹ range and is of medium to weak intensity.[5] The strained nature of the four-membered azetidine ring may influence the precise position of this band.
-
Absence of N-H Bands: A crucial feature for confirming the tertiary amine structure is the absence of N-H stretching bands, which would typically appear around 3400-3250 cm⁻¹.[5] Similarly, N-H bending and wagging vibrations will be absent.[5]
-
Ring Vibrations: Four-membered rings like azetidine exhibit characteristic ring puckering and deformation modes. These vibrations occur at lower frequencies, often in the far-infrared region, but can sometimes be observed in the mid-infrared fingerprint region.[6][7] For instance, azetidine shows a β-CH₂ rock at approximately 737 cm⁻¹ and a ring deformation at about 648 cm⁻¹.[7]
-
The following diagram illustrates the relationship between the molecular structure and its primary vibrational modes.
Caption: Key vibrational modes of this compound.
Experimental Protocol for IR Spectrum Acquisition
To obtain a high-quality IR spectrum of this compound, a standard Fourier Transform Infrared (FTIR) spectrometer is employed. The following protocol outlines a reliable methodology.
Workflow for IR Spectrum Acquisition
Caption: Workflow for acquiring the IR spectrum.
Step-by-Step Methodology
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Shimadzu FT-IR 8400S or equivalent, is required.[8] The instrument should be equipped with attenuated total reflectance (ATR) accessories or alternatively, salt plates (NaCl or KBr) for thin-film analysis.
-
Sample Preparation:
-
As this compound is expected to be a liquid at room temperature, the simplest and most common method is to prepare a neat liquid film.
-
Place one to two drops of the purified compound directly onto the ATR crystal or between two salt plates.
-
If using salt plates, gently press them together to form a thin, uniform liquid film.
-
-
Background Spectrum Acquisition:
-
Before scanning the sample, a background spectrum must be collected. This is done with an empty sample compartment (or clean ATR crystal/salt plates) to measure the absorbance of atmospheric water and carbon dioxide.
-
The instrument software will automatically subtract this background from the sample spectrum.
-
-
Sample Spectrum Acquisition:
-
Place the prepared sample into the spectrometer's sample holder.
-
Scan the sample over the mid-infrared range, typically from 4000 cm⁻¹ to 400 cm⁻¹.
-
To improve the signal-to-noise ratio, co-add multiple scans (e.g., 16 or 32 scans).
-
-
Data Processing and Analysis:
-
The resulting spectrum should be baseline-corrected and normalized.
-
Use the instrument's software to identify the wavenumbers of the major absorption peaks.
-
Correlate these peaks with the known absorption frequencies for the functional groups present in the molecule.
-
Analysis of Predicted IR Spectral Data
The following table summarizes the predicted characteristic absorption bands for this compound, based on data from analogous structures.[2][4][5][9]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 2975 - 2860 | Medium - Strong | C-H Stretching | Aliphatic (CH₂, CH₃) |
| ~1740 | Strong, Sharp | C=O Stretching | Ester |
| ~1465 | Medium | C-H Bending (Scissoring) | CH₂ |
| ~1375 | Medium | C-H Bending (Rocking) | CH₃ |
| 1250 - 1020 | Medium - Weak | C-N Stretching | Tertiary Amine (Azetidine) |
| 1200 - 1170 | Strong | C-O Stretching | Ester |
| Below 800 | Weak - Medium | Ring Deformation/Puckering | Azetidine Ring |
Detailed Interpretation
-
The C-H Stretching Region (2975-2860 cm⁻¹): This region will contain multiple overlapping peaks of medium to strong intensity, corresponding to the symmetric and asymmetric stretching of the various C-H bonds in the methyl and methylene groups of the molecule.
-
The Carbonyl Region (~1740 cm⁻¹): A very prominent, sharp, and strong absorption band is the most definitive feature of the ester functional group.[2][3][10] Its position indicates a saturated aliphatic ester environment.
-
The Fingerprint Region (1500-400 cm⁻¹): This complex region will contain a wealth of information. The strong C-O stretch of the ester will be a major feature around 1200-1170 cm⁻¹.[2][4] The C-N stretch of the tertiary amine will also appear in this region, likely as a weaker band between 1250-1020 cm⁻¹.[5] Additionally, various C-H bending vibrations and the characteristic low-frequency modes of the azetidine ring will contribute to the unique fingerprint of the molecule, allowing for its unambiguous identification when compared to a reference spectrum.[2][6]
Conclusion
The infrared spectrum of this compound is characterized by a combination of absorptions from its ester and tertiary amine functionalities. The most telling features are a strong carbonyl (C=O) stretch around 1740 cm⁻¹, strong C-O stretching bands in the 1200-1170 cm⁻¹ range, and the absence of any N-H absorptions in the 3300-3500 cm⁻¹ region. The fingerprint region will provide a unique pattern reflective of the complete molecular structure, including the C-N stretching and ring vibrations of the azetidine moiety. This guide provides a robust framework for the identification and characterization of this compound using infrared spectroscopy, serving as a valuable tool for researchers in the field.
References
-
Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3. Retrieved from [Link]
-
ResearchGate. (n.d.). INFRARED SPECTRUM OF METHYL PROPANOATE. Retrieved from [Link]
-
Robiette, A. G., Borgers, T. R., & Strauss, H. L. (1981). New interpretation of the far infrared spectrum and ring-puckering potential of azetidine. Molecular Physics, 42(6), 1519-1522. Retrieved from [Link]
-
Muthanna Journal of Pure Science. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Retrieved from [Link]
-
ResearchGate. (2015). High resolution Fourier transform infrared spectra and analysis of the ν14, ν15 and ν16 bands of azetidine. Retrieved from [Link]
-
Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. Retrieved from [Link]
-
McKenzie, C. (2018). Discussion: Esterification and Infrared Spectroscopy. Writing in Biology, Duke University. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectrum of methyl propionate recorded after deposition at 85 K on to a ZnSe. Retrieved from [Link]
-
Scribd. (n.d.). IR Spectrum Frequency Table. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Table of IR Absorptions. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (2019). Synthesis and biological study of Azetidinone derivatives. Retrieved from [Link]
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Mass Spectrometric Fragmentation of Methyl 3-(azetidin-1-yl)propanoate: A Guide to Structural Elucidation
An In-Depth Technical Guide
Abstract
This technical guide provides a detailed analysis of the mass spectrometric fragmentation behavior of Methyl 3-(azetidin-1-yl)propanoate (C₇H₁₃NO₂), a molecule of interest in synthetic and medicinal chemistry. As a compound featuring a strained azetidine ring and a flexible ester side chain, its fragmentation signature is governed by a compelling interplay of charge localization and functional group reactivity. This document outlines the predictable fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering a predictive framework for researchers. We present detailed experimental protocols for acquiring high-quality mass spectra and utilize fragmentation diagrams to visualize the core mechanistic steps. This guide is intended for researchers, analytical scientists, and drug development professionals who rely on mass spectrometry for the structural characterization of novel small molecules.
Introduction and Molecular Overview
This compound is a saturated heterocyclic compound incorporating the azetidine motif. Azetidines are four-membered nitrogen-containing rings that serve as valuable building blocks in medicinal chemistry, often used as bioisosteric replacements for other cyclic amines or as scaffolds to explore novel chemical space.[1] The inherent ring strain of the azetidine moiety significantly influences its chemical reactivity and, consequently, its fragmentation behavior in the gas phase.[1]
A thorough understanding of how this molecule fragments upon ionization is critical for its unambiguous identification in complex mixtures, for reaction monitoring, and for metabolite identification studies. This guide will dissect the fragmentation patterns derived from two common ionization techniques: the high-energy Electron Ionization (EI), which induces extensive fragmentation of the radical cation (M⁺•), and the softer Electrospray Ionization (ESI), which typically analyzes the fragmentation of the protonated molecule ([M+H]⁺) in tandem mass spectrometry (MS/MS) experiments.
Molecular Structure and Properties:
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₁₃NO₂
-
Monoisotopic Mass: 143.09463 Da
-
Key Structural Features:
-
A tertiary amine within a strained four-membered azetidine ring.
-
A flexible three-carbon propanoate chain.
-
A methyl ester functional group.
-
The primary site of protonation in ESI is the azetidine nitrogen, being the most basic site in the molecule. In EI, ionization will likely occur through the removal of a non-bonding electron from either the nitrogen or one of the oxygen atoms.
Electron Ionization (EI) Fragmentation Pathway
Under typical 70 eV EI conditions, the molecule is ionized to form an energetically unstable molecular ion (M⁺•) at m/z 143. This radical cation rapidly undergoes fragmentation through several competing pathways, driven by the stability of the resulting fragment ions and neutral radicals.[2] The fragmentation is dominated by cleavage events initiated at the nitrogen atom (alpha-cleavage) and fragmentation of the strained ring.
Key EI Fragmentation Mechanisms:
-
Alpha-Cleavage: This is a dominant fragmentation pathway for amines.[3] The cleavage of the C-C bond alpha to the nitrogen atom leads to the formation of a resonance-stabilized iminium cation. For this compound, the most favorable alpha-cleavage involves the scission of the Cα-Cβ bond of the propanoate chain, resulting in the formation of the highly stable azetidin-1-ylmethylene cation at m/z 70 . This is often the base peak in the spectrum.
-
Ring Cleavage: The strained azetidine ring can undergo cycloreversion, typically leading to the neutral loss of ethene (C₂H₄, 28 Da). This results in a fragment ion at m/z 115 .[4]
-
Ester Functional Group Cleavage: The methyl ester moiety can fragment through pathways characteristic of esters.[5] A prominent pathway is the loss of a methoxy radical (•OCH₃, 31 Da), yielding an acylium ion at m/z 112 . Another common loss is that of the entire methoxycarbonyl radical (•COOCH₃, 59 Da), which would produce a fragment at m/z 84 .
Predicted EI-MS Data Summary
| m/z (Nominal) | Proposed Formula | Description of Loss from Molecular Ion (m/z 143) | Proposed Mechanism |
| 143 | [C₇H₁₃NO₂]⁺• | Molecular Ion (M⁺•) | Electron Ionization |
| 115 | [C₅H₉NO₂]⁺• | Loss of C₂H₄ (28 Da) | Ring Cleavage (Cycloreversion) |
| 112 | [C₆H₁₀NO]⁺ | Loss of •OCH₃ (31 Da) | Ester Fragmentation |
| 84 | [C₅H₁₀N]⁺ | Loss of •COOCH₃ (59 Da) | Alpha-Cleavage / Ester Fragmentation |
| 70 | [C₄H₈N]⁺ | Loss of •CH₂COOCH₃ (73 Da) | Dominant Alpha-Cleavage |
| 56 | [C₃H₆N]⁺ | Loss of C₄H₇O₂• (87 Da) | Azetidinyl Cation Formation |
Visualization of EI Fragmentation Pathway
Caption: Predicted EI fragmentation of this compound.
Electrospray Ionization Tandem (ESI-MS/MS) Fragmentation Pathway
In positive-mode ESI, the molecule is readily protonated at the basic azetidine nitrogen to form the precursor ion [M+H]⁺ at m/z 144. Collision-Induced Dissociation (CID) of this even-electron ion primarily results in the loss of stable neutral molecules. The fragmentation is directed by the charge site on the nitrogen, which activates adjacent bonds.
Key ESI-MS/MS Fragmentation Mechanisms:
-
Loss of Methyl Acrylate: The most logical and energetically favorable fragmentation pathway for the protonated precursor involves a charge-remote fragmentation or rearrangement that leads to the neutral loss of methyl acrylate (CH₂=CHCOOCH₃, 86 Da). This process results in the formation of the protonated azetidine ion at m/z 58 . This is expected to be a highly abundant product ion.
-
Loss of Azetidine: A competing pathway involves the cleavage of the N-C bond, leading to the neutral loss of azetidine (C₃H₇N, 57 Da). The charge is retained by the propanoate moiety, which can rearrange to form a protonated methyl acrylate ion at m/z 87 .
-
Loss of Methanol: While less common for simple esters, the loss of a neutral methanol molecule (CH₃OH, 32 Da) from the protonated precursor can occur, yielding a product ion at m/z 112 . This often involves a proton transfer to the ester group prior to dissociation.[6]
Predicted ESI-MS/MS Data Summary
| Precursor m/z | Product m/z | Neutral Loss (Da) | Proposed Lost Neutral | Proposed Product Ion Structure |
| 144.1 | 87.0 | 57.1 | Azetidine | Protonated Methyl Acrylate |
| 144.1 | 58.1 | 86.0 | Methyl Acrylate | Protonated Azetidine |
Visualization of ESI-MS/MS Fragmentation Pathway
Caption: Primary ESI-MS/MS fragmentation pathways from the [M+H]⁺ precursor.
Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following experimental protocols are recommended.
Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
This method is ideal for analyzing the volatile, thermally stable compound and generating a classic, library-searchable EI spectrum.
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in a suitable volatile solvent such as ethyl acetate or dichloromethane.
-
GC Instrument & Conditions:
-
Injector: Split/splitless, operated in split mode (e.g., 20:1) at 250°C.
-
Column: A standard 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 60°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
MS Instrument & Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-250.
-
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)
This method is suited for confirming molecular weight and obtaining structural information through targeted fragmentation of the protonated molecule.
-
Sample Preparation: Prepare a 1 µg/mL solution of the compound in a 50:50 mixture of water and acetonitrile containing 0.1% formic acid.
-
LC Instrument & Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS Instrument & Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Gas: Nitrogen, at a temperature of 350°C.
-
Data Acquisition:
-
Full Scan (MS1): Acquire over a range of m/z 70-250 to identify the [M+H]⁺ ion at m/z 144.1.
-
Tandem MS (MS/MS): Perform product ion scans on the precursor ion at m/z 144.1. Use a normalized collision energy (NCE) range of 15-35 eV to observe the formation of key product ions (e.g., m/z 58 and 87).
-
-
Conclusion
The mass spectrometric fragmentation of this compound is predictable and highly informative. Under EI, the fragmentation is dominated by a characteristic alpha-cleavage yielding an iminium ion at m/z 70, with secondary pathways involving ring cleavage and ester fragmentation. In ESI-MS/MS, the protonated molecule at m/z 144 primarily fragments via two competing pathways, leading to the loss of either methyl acrylate or azetidine as neutral molecules, producing diagnostic product ions at m/z 58 and 87, respectively. These distinct fragmentation signatures provide a robust method for the structural confirmation and differentiation of this compound from its isomers, serving as a valuable analytical tool for researchers in the chemical and pharmaceutical sciences.
References
- BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-Aziridine-2-Carboxylic Acid Derivatives. BenchChem.
- Zhang, L., et al. (2006). The fragmentation mechanism of beta-(N-alkyl/arylamino)-alpha,beta-unsaturated carboxylates under electrospray ionization conditions. Amino Acids, 31(3), 333-6.
- SciSpace. (n.d.). The fragmentation mechanism of β-(N-alkyl/arylamino)-α,β-unsaturated carboxylates under electrospray ionization conditions. SciSpace.
- Liang, Z., et al. (n.d.). MS fragmentation patterns of (A) 1 and (B) 3. ResearchGate.
- Pace, J.L., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (PMC).
- Doc Brown's Chemistry. (n.d.). mass spectrum of methyl propanoate. Doc Brown's Advanced Organic Chemistry Revision Notes.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia.
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- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of Methyl 3-(azetidin-1-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(azetidin-1-yl)propanoate is a niche yet significant molecule within the landscape of medicinal chemistry and drug development. As a substituted azetidine, it belongs to a class of compounds that have garnered considerable attention for their role as versatile building blocks in the synthesis of novel therapeutics. The strained four-membered azetidine ring imparts unique conformational constraints and metabolic stability to parent molecules, making it a desirable scaffold in the design of enzyme inhibitors, receptor antagonists, and other biologically active agents.
This technical guide provides a comprehensive overview of the known and extrapolated physical properties of this compound. Understanding these fundamental characteristics is paramount for its effective handling, characterization, and application in a laboratory setting, from reaction optimization to formulation development. This document synthesizes available data, offers insights based on structurally related compounds, and provides a framework for the experimental determination of its key physical parameters.
Molecular and Physicochemical Profile
This compound, with the CAS number 502144-09-4, possesses a molecular formula of C₇H₁₃NO₂ and a molecular weight of 143.19 g/mol .[1] Its structure features a saturated four-membered nitrogen-containing heterocycle, the azetidine ring, connected via a secondary amine to a propanoate methyl ester chain. This combination of a cyclic amine and an ester functional group dictates its chemical reactivity and physical behavior.
Table 1: Summary of Physical Properties
| Property | Value (this compound) | Value (Ethyl 3-(azetidin-1-yl)propanoate - Analog) | Data Source |
| CAS Number | 502144-09-4 | 7730-42-9 | Santa Cruz Biotechnology |
| Molecular Formula | C₇H₁₃NO₂ | C₈H₁₅NO₂ | Santa Cruz Biotechnology |
| Molecular Weight | 143.19 g/mol | 157.21 g/mol | Santa Cruz Biotechnology |
| Boiling Point | Not available | 86-87 °C (at 12 mmHg) | ChemSynthesis[2] |
| Density | Not available | 0.965 g/mL | ChemSynthesis[2] |
| Refractive Index | Not available | 1.441 | ChemSynthesis[2] |
| Melting Point | Not available | Not available | ChemSynthesis[2] |
Note: The physical properties for Ethyl 3-(azetidin-1-yl)propanoate are provided for comparative purposes due to the lack of available data for the methyl ester.
In-depth Analysis of Physical Properties
Boiling Point
The boiling point of a substance is a critical parameter for its purification by distillation and for assessing its volatility. For the ethyl analog, a boiling point of 86-87 °C at a reduced pressure of 12 mmHg is reported.[2] It is expected that this compound will have a slightly lower boiling point than its ethyl counterpart due to its lower molecular weight and potentially weaker intermolecular van der Waals forces. The presence of the polar ester group and the nitrogen atom in the azetidine ring will lead to dipole-dipole interactions, resulting in a moderately high boiling point for a molecule of its size.
Density
The density of the ethyl analog is 0.965 g/mL, suggesting that it is slightly less dense than water.[2] The density of this compound is anticipated to be in a similar range, likely marginally higher due to the more compact nature of the methyl group compared to the ethyl group, leading to a slightly more efficient packing of the molecules.
Refractive Index
The refractive index is a measure of how light propagates through a substance and is a useful constant for identification and purity assessment. The reported refractive index for the ethyl ester is 1.441.[2] This value is typical for an organic molecule with its elemental composition. The refractive index of this compound is expected to be very close to this value.
Solubility
While quantitative solubility data is not available, a qualitative assessment can be made based on the structure. The presence of the ester group and the nitrogen atom allows for hydrogen bonding with protic solvents. Therefore, this compound is expected to have some solubility in water and good solubility in polar organic solvents such as alcohols, ethers, and chlorinated solvents. Its solubility in nonpolar solvents like hexanes is likely to be limited.
Experimental Determination of Physical Properties: A Methodological Approach
For novel or less-characterized compounds like this compound, the experimental determination of their physical properties is a crucial step. The following outlines a standard workflow for such a characterization.
Caption: A generalized workflow for the synthesis, purification, and characterization of the physical properties of a novel chemical entity like this compound.
Step-by-Step Protocol for Boiling Point Determination (Micro-scale)
-
Apparatus Setup: Assemble a micro-distillation apparatus, including a small pear-shaped flask, a Hickman still head, a condenser, and a receiving vial. A thermometer should be placed such that the bulb is just below the side arm leading to the condenser.
-
Sample Preparation: Place a small, accurately measured volume (e.g., 1-2 mL) of purified this compound into the distillation flask, along with a small magnetic stir bar or a few boiling chips.
-
Heating and Observation: Gently heat the flask using a sand bath or heating mantle. Observe the sample for the onset of boiling and the condensation of vapor on the thermometer bulb.
-
Data Recording: Record the temperature at which a steady stream of distillate is collected in the receiving vial. This temperature is the boiling point at the ambient pressure. For greater accuracy, perform the distillation under reduced pressure and record both the temperature and the pressure.
Conclusion
This compound is a valuable building block in contemporary drug discovery. While a complete experimental dataset of its physical properties is not yet publicly available, a strong predictive understanding can be established through the analysis of its close structural analog, Ethyl 3-(azetidin-1-yl)propanoate. This technical guide has provided a consolidated view of its known molecular characteristics and has offered a clear, experimentally grounded pathway for the determination of its key physical constants. The information and methodologies presented herein are intended to empower researchers to handle, characterize, and utilize this compound with confidence and scientific rigor.
References
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The Synthetic Chemist's Guide to Methyl 3-(azetidin-1-yl)propanoate: A Profile of Reactivity and Application
For distribution to researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the chemical reactivity of Methyl 3-(azetidin-1-yl)propanoate, a versatile building block in medicinal chemistry and materials science. By dissecting the reactivity of its constituent functional groups—the strained azetidine ring and the reactive methyl ester—we offer a predictive framework for its synthetic transformations. This document is intended to serve as a practical resource for chemists engaged in the design and synthesis of novel molecules incorporating the unique structural and electronic features of this compound.
Structural and Electronic Overview
This compound (CAS No. 502144-09-4) possesses two key reactive centers: the nucleophilic secondary amine embedded within a strained four-membered ring and an electrophilic methyl ester. The inherent ring strain of the azetidine moiety, estimated to be around 26 kcal/mol, significantly influences its chemical behavior, rendering it susceptible to reactions that relieve this strain. The lone pair of electrons on the nitrogen atom is readily available for nucleophilic attack, while the ring itself can undergo cleavage under various conditions. The methyl propanoate tail offers a classic site for ester-based transformations.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 502144-09-4 | C₇H₁₃NO₂ | 143.19 | Not available |
| Ethyl 3-(azetidin-1-yl)propanoate | 7730-42-9 | C₈H₁₅NO₂ | 157.21 | 86-87 (12 mmHg)[1] |
Reactivity of the Azetidine Moiety
The reactivity of the azetidin-1-yl group is dominated by the nucleophilicity of the nitrogen atom and the propensity for ring-opening reactions.
N-Alkylation and N-Acylation
As a secondary amine, the azetidine nitrogen readily undergoes N-alkylation and N-acylation, providing a straightforward handle for molecular elaboration.
The introduction of an alkyl group onto the azetidine nitrogen can be achieved through classical SN2 reactions with alkyl halides. To prevent the formation of the undesired quaternary ammonium salt, the use of a non-nucleophilic base is recommended to scavenge the acid generated during the reaction.[2]
Sources
Discovery and Synthesis of Novel Azetidine Derivatives: A Modern Synthetic Compendium
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged motif in modern medicinal chemistry.[1][2][3] Its unique combination of high ring strain (approx. 25.4 kcal/mol), sp³-rich three-dimensionality, and conformational rigidity imparts favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1][3][4] These attributes often lead to enhanced metabolic stability, improved aqueous solubility, and novel exit vectors for ligand-target interactions when compared to more flexible or larger heterocyclic analogs.[2][3] Consequently, azetidine-containing compounds have demonstrated broad pharmacological potential, with applications as anticancer, antibacterial, anti-inflammatory, and central nervous system (CNS) modulating agents.[1][5] Several FDA-approved drugs, including the kinase inhibitor Cobimetinib and the calcium channel blocker Azelnidipine , feature this core structure, validating its significance in drug design.[1][6][7] This guide provides a comprehensive overview of both foundational and state-of-the-art synthetic methodologies for accessing novel azetidine derivatives, focusing on the causal logic behind experimental design and providing field-proven protocols for key transformations.
Part 1: Strategic Approaches to the Azetidine Core
The construction of the strained azetidine ring has historically been a synthetic challenge.[5][8] However, recent decades have witnessed the development of robust and innovative methodologies that have made functionalized azetidines significantly more accessible.[4][9] The choice of synthetic strategy is dictated by the desired substitution pattern, stereochemical outcome, and the overall complexity of the target molecule.
Intramolecular Cyclization: The Foundational C-N Bond Formation
The most direct conceptual approach to the azetidine ring is the intramolecular cyclization of a linear precursor, typically involving the formation of a C-N bond via nucleophilic substitution.[10][11] This strategy relies on γ-substituted amine precursors.
Causality in Experimental Design: The primary challenge in this approach is overcoming the entropic barrier to forming a four-membered ring while avoiding competing side reactions like intermolecular polymerization or E2 elimination. The choice of the leaving group (X) is critical; halides (I > Br > Cl) are common, but tosylates and mesylates are often superior due to their enhanced leaving group ability and cleaner reaction profiles. The reaction is typically run under dilute conditions with a non-nucleophilic base to favor the intramolecular pathway and suppress intermolecular side reactions.
Caption: Logical workflow for intramolecular azetidine synthesis.
[2+2] Cycloaddition Reactions: Convergent Ring Construction
[2+2] cycloaddition reactions represent a highly efficient and convergent method for constructing the azetidine core in a single step.[12] Among these, the aza Paternò–Büchi reaction, a photocycloaddition between an imine and an alkene, is arguably the most direct route to functionalized azetidines.[12][13]
Recent Advances: Traditional UV light-mediated aza Paternò–Büchi reactions often suffered from low yields and competing side reactions like E/Z isomerization of the imine.[13] The advent of visible-light photoredox catalysis has revolutionized this area. By using a photocatalyst, such as an Iridium(III) complex, it is possible to selectively excite the alkene component to its triplet state via energy transfer, which then engages with the ground-state imine to form the azetidine ring with high regio- and stereoselectivity.[4][14]
Caption: Catalytic cycle of a visible-light mediated aza Paternò–Büchi reaction.
Modern Strategies: C-H Functionalization and Strain-Release
Directly converting C-H bonds into C-N bonds is a highly atom-economical strategy. Gaunt and co-workers reported a landmark Pd(II)-catalyzed intramolecular amination of γ-C(sp³)–H bonds to furnish functionalized azetidines.[4][10]
Mechanistic Insight: The reaction proceeds through a high-valent Pd(IV) intermediate. A combination of an oxidant (benziodoxole tosylate) and a silver salt additive (AgOAc) is crucial to promote the key reductive elimination step from an amino-alkyl-Pd(IV) species, which forms the azetidine ring.[4] This method provides access to densely functionalized azetidines that are difficult to synthesize via other routes.
Highly strained precursors can serve as powerful synthons for less strained targets. 1-Azabicyclo[1.1.0]butanes (ABBs) are bench-stable yet highly reactive precursors to 3-substituted azetidines. A recently developed method utilizes a polar-radical relay strategy where bromide catalysis facilitates the ring-opening of an ABB, generating a redox-active azetidine radical intermediate.[15] This intermediate can then undergo nickel-catalyzed cross-coupling reactions (e.g., Suzuki coupling) with a wide range of boronic acids to install all-carbon quaternary centers at the 3-position.[15] This approach showcases exceptional functional group tolerance and scalability.
Part 2: Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, detailing the causality behind key steps and providing expected outcomes.
Protocol 1: Visible-Light-Mediated [2+2] Photocycloaddition
(Adapted from Schindler, 2020 and Gaunt, 2019)[4][13][14]
This protocol describes the synthesis of a functionalized azetidine from a 2-isoxazoline-3-carboxylate and an alkene using an iridium photocatalyst.
Step-by-Step Methodology:
-
Reactor Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the 2-isoxazoline-3-carboxylate (0.1 mmol, 1.0 equiv.), the alkene (0.2 mmol, 2.0 equiv.), and the photocatalyst fac-[Ir(dFppy)₃] (0.0025 mmol, 2.5 mol%).
-
Solvent Addition: Degas anhydrous tetrahydrofuran (THF, 1.0 mL, 0.1 M) by sparging with argon for 15 minutes. Add the degassed THF to the vial under an argon atmosphere.
-
Causality: Degassing is critical to remove oxygen, which can quench the excited state of the photocatalyst, thereby inhibiting the reaction. THF is chosen as it is an effective solvent for the reactants and does not interfere with the photochemical process.
-
-
Photoreaction: Seal the vial with a cap and place it approximately 5 cm from a 24W blue LED lamp (λ = 427 nm). Irradiate the reaction mixture with vigorous stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired azetidine product.
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. Yields for this transformation are typically in the range of 60-99%.[14]
Protocol 2: Strain-Release Suzuki Csp²-Csp³ Cross-Coupling
(Adapted from Liao, 2023)[15]
This protocol details the synthesis of a 3-aryl-3-methylazetidine with an all-carbon quaternary center from a benzoylated 1-azabicyclo[1.1.0]butane (ABB).
Step-by-Step Methodology:
-
Reagent Preparation: In a glovebox, add NiBr₂·diglyme (5 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy, 5 mol%), the arylboronic acid (1.5 equiv.), and K₃PO₄ (3.0 equiv.) to an oven-dried vial.
-
Substrate Addition: Outside the glovebox, add the benzoylated ABB (1.0 equiv.) and tetrabutylammonium bromide (TBABr, 20 mol%) to the vial.
-
Causality: The nickel catalyst in conjunction with the bipyridine ligand forms the active catalytic species. TBABr acts as the bromide catalyst to initiate the polar-radical relay for ABB ring opening. K₃PO₄ is the base required for the transmetalation step in the Suzuki cycle.
-
-
Reaction Execution: Place the vial under an argon atmosphere. Add anhydrous, degassed 1,4-dioxane to the vial. Seal the vial and heat the reaction mixture to 80 °C for 12 hours.
-
Workup and Purification: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography to yield the product.
-
Characterization: Confirm the structure of the 3,3-disubstituted azetidine using standard spectroscopic methods (NMR, HRMS). This method has been shown to be highly robust, providing good to excellent yields for a broad range of substrates.[15]
Part 3: Data Presentation & Analysis
Table 1: Comparison of Key Azetidine Synthetic Strategies
| Strategy | Core Transformation | Key Advantages | Key Limitations | Typical Reagents |
| Intramolecular Cyclization | C-N bond formation (SN2) | Straightforward concept; good for simple azetidines. | Competing side reactions; requires functionalized precursors. | γ-amino halides/alcohols, base.[11] |
| Aza Paternò–Büchi | [2+2] Photocycloaddition | High convergence; rapid complexity generation; stereoselective. | Limited to photochemically active substrates; potential side reactions. | Imines, alkenes, photocatalyst.[12][14] |
| C-H Amination | Intramolecular C-N bond formation | High atom economy; late-stage functionalization potential. | Requires directing groups; catalyst- and oxidant-sensitive. | Pd(OAc)₂, AgOAc, oxidant.[4] |
| Strain-Release (ABB) | Ring-opening cross-coupling | Access to quaternary centers; excellent functional group tolerance. | Requires synthesis of strained ABB precursors. | ABBs, Ni-catalyst, boronic acids.[15] |
Table 2: Pharmacological Significance of the Azetidine Motif
| Compound | FDA Approval | Mechanism of Action | Role of Azetidine Moiety |
| Cobimetinib | 2015 | MEK1/2 Inhibitor | Enhances metabolic stability and provides a rigid scaffold for optimal binding interactions.[1][7] |
| Azelnidipine | Marketed | Calcium Channel Blocker | Contributes to the molecule's overall conformation and pharmacokinetic profile.[1][7][16] |
| Baricitinib | 2018 | JAK1/2 Inhibitor | Serves as a key structural element influencing receptor selectivity and metabolic properties.[1][2] |
| Sarolaner | 2016 | Isoxazoline parasiticide | The spiro-azetidine motif is crucial for its insecticidal and acaricidal activity.[1][2] |
Part 4: Conclusion and Future Outlook
The synthesis of azetidine derivatives has matured into a dynamic and innovative field of organic chemistry. Modern methodologies, including photoredox catalysis, C-H functionalization, and strain-release strategies, have overcome many of the classical challenges associated with constructing this strained heterocycle. These advances have significantly broadened the accessible chemical space, enabling medicinal chemists to systematically explore the impact of the azetidine scaffold on drug properties.
Future efforts will likely focus on developing more enantioselective transformations to access chiral azetidines, expanding the scope of late-stage functionalization techniques, and integrating these building blocks into automated synthesis platforms. As our synthetic toolkit continues to expand, the azetidine ring is poised to become an even more indispensable component in the design of next-generation therapeutics.
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- A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
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- Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions.
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Foreword: The Azetidine Scaffold—A Compact Powerhouse in Modern Chemistry
An In-Depth Technical Guide to the Fundamental Chemistry of 3-Substituted Azetidines
To the researchers, scientists, and drug development professionals navigating the intricate landscape of medicinal chemistry, this guide offers a deep dive into the fundamental chemistry of 3-substituted azetidines. For decades, the four-membered azetidine ring was often overshadowed by its more common five- and six-membered counterparts. However, its unique combination of inherent ring strain (approx. 25.4 kcal/mol), non-planar geometry, and metabolic stability has catapulted it to the forefront of contemporary drug design.[1] The substitution at the C-3 position is particularly strategic, providing a versatile vector to modulate a molecule's physicochemical properties and biological interactions.
This document eschews a rigid template, instead embracing a structure that mirrors the logical flow of scientific inquiry—from understanding the core structure to its synthesis, reactivity, and ultimate application. We will explore not just the "how" of experimental protocols but the critical "why" that underpins methodological choices, ensuring that this guide serves as both a repository of knowledge and a catalyst for innovation.
Structural & Conformational Landscape: The Puckered Reality
The azetidine ring is not a flat square; it exists in a dynamic equilibrium of puckered conformations. This puckering is crucial as it dictates the spatial orientation of substituents, directly influencing how a molecule interacts with its biological target. The degree of puckering is a delicate balance of steric and electronic effects from substituents on both the nitrogen and the carbon atoms.[2]
The bulky tert-butyl group, often used as a protecting group on the nitrogen, significantly influences this conformational landscape. Understanding the preferred axial or equatorial orientation of the C-3 substituent is paramount for rational drug design. This can be elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.[2][3]
Table 1: Representative NMR Data for Conformational Analysis of 1-Boc-Azetidine Derivatives
| C-3 Substituent (R) | Key Proton | Representative Chemical Shift (δ, ppm) | Key Coupling Constant (J, Hz) | Inferred Conformation |
| -OH | H₃ (axial) | ~3.9 - 4.2 | ³J(H₂ₐₓ, H₃ₑq) ≈ 6-7 | Puckered ring with a preference for equatorial substituent to minimize steric clash. |
| -NH₂ | H₃ (equatorial) | ~3.5 - 3.8 | ³J(H₂ₑq, H₃ₑq) ≈ 4-5 | The coupling constants help differentiate between axial and equatorial protons, revealing the ring's pucker. |
Note: Data is representative and compiled from typical values for 3-substituted azetidine systems.[2]
Core Synthetic Strategies: Building the Strained Ring
The construction of the strained four-membered ring has historically been a synthetic challenge. However, modern organic chemistry has furnished a powerful and diverse arsenal of methods to access these valuable scaffolds.
Caption: Major synthetic pathways to 3-substituted azetidines.
Intramolecular Cyclization
The classical approach involves the intramolecular nucleophilic substitution of a leaving group (e.g., a halide) on a γ-carbon by an amino group.[4] While conceptually simple, this 4-exo-tet cyclization is often plagued by competing elimination reactions and the high entropic barrier to forming a four-membered ring. Modern variations have improved yields and scope, but it remains a foundational, if sometimes challenging, strategy.[4][5]
Cycloaddition Reactions
[2+2] Cycloadditions: These reactions, particularly the photocycloaddition of imines and alkenes (the aza Paterno-Büchi reaction), provide a direct route to the azetidine core.[1] Recent advances have utilized visible-light photocatalysis to promote these transformations under mild conditions, significantly expanding their applicability and functional group tolerance.[1]
[3+1] Ring Expansion: This elegant strategy involves the reaction of a three-atom component (like a substituted aziridine) with a one-carbon unit (often from a rhodium-bound carbene).[6][7] The reaction proceeds through a ring-opening/ring-closing cascade, efficiently transferring chirality from the starting material to the product and enabling access to highly substituted azetidines.[6][7]
Strain-Release Functionalization of Azabicyclo[1.1.0]butanes (ABBs)
This is arguably one of the most significant recent advancements in azetidine synthesis. 1-Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that can be readily synthesized. Their high ring strain serves as a potent thermodynamic driving force for ring-opening reactions.[1][8] Nucleophilic attack at a C-3 position, often activated by an N-sulfonyl group, leads to a facile ring-opening to generate a stable 3-substituted azetidine. This method is exceptionally versatile, allowing for the introduction of a wide array of carbon and heteroatom nucleophiles.[8][9]
Caption: Mechanism of strain-release functionalization of ABBs.
Palladium-Catalyzed Intramolecular C(sp³)–H Amination
Harnessing the power of transition metal catalysis, this method allows for the direct formation of the azetidine ring via C-N bond formation from an unactivated C(sp³)–H bond.[1] These reactions typically employ a directing group to guide the catalyst to the desired γ-position for selective C-H activation and subsequent cyclization.[8] This atom-economical approach avoids the need for pre-functionalized starting materials, offering a more efficient synthetic route.[1][10]
Reactivity & Ring-Opening: The Consequences of Strain
The same ring strain that makes azetidines challenging to synthesize also endows them with unique reactivity.[1][11] Unlike the more stable pyrrolidine ring, the azetidine C-N bonds can be cleaved under appropriate conditions, making them valuable precursors to functionalized γ-amino compounds.
Nucleophilic ring-opening is a primary reaction pathway.[12] The regioselectivity of this opening is highly dependent on the substitution pattern and the nature of the nucleophile:
-
Electronic Control: When a C-2 substituent can stabilize a positive charge (e.g., aryl, vinyl), nucleophilic attack preferentially occurs at that position, cleaving the adjacent C-N bond.[12]
-
Steric Control: With bulky nucleophiles or simple alkyl-substituted azetidines, the attack typically occurs at the less sterically hindered carbon adjacent to the nitrogen.[12]
-
Catalysis: Ring-opening often requires activation of the azetidine nitrogen, either by protonation with a Brønsted acid or coordination to a Lewis acid.[12][13] Highly enantioselective ring-openings have been developed using chiral hydrogen-bond donor catalysts.[13]
Applications in Drug Discovery: The "Magic" of a Four-Membered Ring
The incorporation of a 3-substituted azetidine into a drug candidate can profoundly and beneficially alter its properties.[9][14]
-
Bioisosterism: Azetidines serve as effective bioisosteres for other common structural motifs. They can replace piperidine or pyrrolidine rings, offering a more rigid and often more metabolically stable alternative.[10][14] Their three-dimensional shape can also mimic aspects of phenyl rings while improving aqueous solubility.
-
Improved Physicochemical Properties: Compared to larger aliphatic amines, azetidines often lead to:
-
Increased Solubility: The polar nitrogen atom is more exposed, improving interactions with water.[14]
-
Reduced Lipophilicity (logP): This is a critical parameter for optimizing drug absorption and distribution.[4]
-
Enhanced Metabolic Stability: The rigid structure can prevent enzymatic degradation at sites that would be vulnerable in a more flexible analogue.[9][14]
-
-
Vectorial Exit Point: The C-3 position provides a well-defined point for substitution, allowing medicinal chemists to explore new chemical space and optimize binding interactions with a target protein.[14]
Caption: The role of azetidines as versatile bioisosteres.
Experimental Protocols: From Theory to Practice
The following protocols are illustrative examples of modern synthetic methods for preparing 3-substituted azetidines. They are self-validating in their design, incorporating standard purification and characterization steps essential for confirming the identity and purity of the product.
Protocol 1: Modular Synthesis of a 3-Amino-3-Aryl Azetidine via Sc(OTf)₃-Catalyzed Substitution
This protocol is adapted from a modular strategy using azetidinyl trichloroacetimidates as electrophilic partners, demonstrating a mild and efficient way to form C-N bonds at the C-3 position.[9]
Objective: To synthesize tert-butyl 3-anilino-3-(p-tolyl)azetidine-1-carboxylate.
Step-by-Step Methodology:
-
Reactant Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 3-(p-tolyl)-3-(2,2,2-trichloro-1-iminoethoxy)azetidine-1-carboxylate (1a) (0.2 mmol, 81.5 mg).[9]
-
Addition of Reagents: Add 4Å molecular sieves (~100 mg) and the catalyst, scandium(III) triflate (Sc(OTf)₃) (0.02 mmol, 9.8 mg, 10 mol%).[9]
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with dry nitrogen or argon for 5 minutes.
-
Solvent and Nucleophile Addition: Add dry dichloromethane (DCM, 2.0 mL) via syringe, followed by aniline (2a) (0.24 mmol, 22.4 mg).[9]
-
Reaction: Place the flask in a preheated oil bath at 35 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a petroleum ether/ethyl acetate mixture (e.g., 10:1 v/v) as the eluent.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of Celite to remove the molecular sieves, washing the pad with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate (e.g., starting from 20:1 and increasing polarity) to afford the pure product.[9]
-
Characterization: Characterize the final product (3a) by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The expected yield is typically high (e.g., ~87%).[9]
Protocol 2: Strain-Release Synthesis of a 3-Aryl Azetidine
This protocol illustrates the powerful strain-release strategy, reacting an activated 1-azabicyclo[1.1.0]butane with an organometallic nucleophile.
Objective: To synthesize N-Boc-3-phenylazetidine.
Step-by-Step Methodology:
-
Grignard Reagent Preparation: In an oven-dried flask under a nitrogen atmosphere, prepare a 1.0 M solution of phenylmagnesium bromide in THF or purchase a commercial solution.
-
ABB Precursor Solution: In a separate oven-dried, three-neck flask equipped with a stir bar, thermometer, and nitrogen inlet, dissolve N-Boc-3-chloro-azetidine (1.0 equiv) in anhydrous THF at -78 °C (dry ice/acetone bath).
-
In Situ ABB Formation: Slowly add a solution of n-butyllithium (1.1 equiv) dropwise to the azetidine solution, maintaining the temperature below -70 °C. Stir the mixture for 30 minutes at this temperature to form the 1-azabicyclo[1.1.0]butane intermediate in situ.
-
Nucleophilic Addition: To the cold suspension of the ABB, add the phenylmagnesium bromide solution (1.5 equiv) dropwise via syringe. The reaction is often exothermic; maintain the internal temperature below -65 °C.
-
Reaction Progression: Allow the reaction to stir at -78 °C for 2-3 hours, then let it slowly warm to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification & Characterization: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-Boc-3-phenylazetidine. Confirm the structure and purity via NMR and HRMS.
Conclusion
The 3-substituted azetidine is far more than a mere structural curiosity; it is a validated and powerful tool in the arsenal of the modern medicinal chemist. Its unique conformational constraints, strain-driven reactivity, and profound influence on physicochemical properties provide a rich platform for the design of next-generation therapeutics. As synthetic methodologies continue to advance in elegance and efficiency, the strategic deployment of this compact, four-membered heterocycle is set to expand, unlocking new chemical space and paving the way for novel drugs with superior efficacy and safety profiles.
References
-
Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3243-3266. [Link][1][11][15][16]
-
Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
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Jacobsen, E. N., et al. (2020). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link][13]
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Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Semantic Scholar. [Link]
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Request PDF. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. [Link]
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Fox, J. M., et al. (2017). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. PMC - NIH. [Link][6][7]
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Zhang, J., et al. (2014). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC - NIH. [Link][17]
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ResearchGate. (n.d.). Examples of azetidine-based bioisosters. ResearchGate. [Link][14]
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PubMed. (2024). Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3. PubMed. [Link]
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RSC Publishing. (2015). Recent advances in the chemistry of metallated azetidines. Organic & Biomolecular Chemistry. [Link]
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ResearchGate. (n.d.). Examples of an azetidine-based bioisoster for a piperidine ring. ResearchGate. [Link][10]
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Li, J., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link][9]
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Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link][18]
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Han, Y., et al. (2017). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry. [Link][19]
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Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
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Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. [Link][20]
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ResearchGate. (n.d.). Biologically important 3-substituted azetidines. ResearchGate. [Link]
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Leonori, D., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. [Link][21]
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PubMed. (2017). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly Substituted Methylene Azetidines. PubMed. [Link]
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Spring, D. R., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]
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ChemRxiv. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
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ResearchGate. (n.d.). Regioselective ring opening reactions of azetidines. ResearchGate. [Link]
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Didier, D., et al. (2025). Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München. [Link]
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Singh, G. S. (2017). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. Chinese Journal of Organic Chemistry. [Link][12]
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Baran, P. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab, Scripps Research. [Link]
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Hou, X-L., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]
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Rothman, R. B., et al. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. PMC - NIH. [Link][22]
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Hou, X-L., et al. (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PMC - NIH. [Link]
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Molnár, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin... PubMed Central. [Link][3]
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An In-Depth Technical Guide to Methyl 3-(azetidin-1-yl)propanoate (CAS 502144-09-4): A Versatile Building Block for Modern Drug Discovery
Executive Summary
Methyl 3-(azetidin-1-yl)propanoate is a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. As a bifunctional molecule, it incorporates both a strained azetidine ring and a reactive methyl ester, offering a unique scaffold for the synthesis of novel chemical entities. The azetidine motif is increasingly recognized for its ability to confer desirable physicochemical and pharmacokinetic properties upon drug candidates, including enhanced solubility, metabolic stability, and three-dimensional structural diversity.[1] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, a robust synthesis protocol rooted in fundamental organic chemistry principles, methods for spectroscopic validation, and its potential applications in drug development.
Molecular and Physicochemical Profile
The structural identity and core properties of this compound are fundamental to its application. These details are summarized below.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 502144-09-4 | [2][3][4] |
| Molecular Formula | C₇H₁₃NO₂ | [2][3][5] |
| Molecular Weight | 143.19 g/mol | [2][4] |
| IUPAC Name | This compound | [4] |
| SMILES | O=C(OC)CCN1CCC1 | [3][4] |
| InChIKey | RDELIYPIRSMXOH-UHFFFAOYSA-N | [4] |
| Storage | Sealed in dry, 2-8°C |[3] |
While specific experimental data for the physical properties of this compound is not widely published, we can infer its likely characteristics by comparing it to its close structural analog, Ethyl 3-(azetidin-1-yl)propanoate (CAS 7730-42-9).
Table 2: Comparative Physicochemical Properties
| Property | This compound | Ethyl 3-(azetidin-1-yl)propanoate |
|---|---|---|
| CAS Number | 502144-09-4 | 7730-42-9 |
| Molecular Weight | 143.19 g/mol | 157.21 g/mol |
| State | Liquid (Predicted) | Liquid |
| Boiling Point | Not Reported | 86-87 °C @ 12 mmHg[6] |
| Density | Not Reported | 0.965 g/mL[6] |
| Refractive Index | Not Reported | 1.441[6] |
The Azetidine Motif: A Cornerstone of Modern Medicinal Chemistry
The incorporation of the azetidine ring is the defining feature of this building block. Azetidines, which are four-membered nitrogen-containing heterocycles, have become vital motifs in drug discovery.[1] Their value stems from a unique combination of structural and physical properties.
-
Expertise & Experience : Unlike less-strained five- and six-membered rings (pyrrolidine and piperidine), the high ring strain and sp³-rich character of azetidine impart a conformational rigidity. This rigidity can reduce the entropic penalty of binding to a biological target, potentially increasing potency. Furthermore, the non-planar, three-dimensional nature of the azetidine scaffold is a key tool for escaping "flatland" chemistry, a common pitfall in library design that leads to poor physicochemical properties.
-
Trustworthiness : The introduction of an azetidine ring often improves key pharmacokinetic parameters. Its polar nitrogen atom can enhance aqueous solubility, while the overall scaffold has been shown to increase metabolic stability compared to more conventional amines.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, feature an azetidine moiety, validating its utility in producing safe and effective therapeutics.[1]
Detailed Experimental Protocol: Synthesis via Michael Addition
This protocol is a self-validating system. Successful execution will yield a product whose spectroscopic data must match the expected structure for the synthesis to be considered valid.
-
Materials :
-
Azetidine (1.0 eq)
-
Methyl Acrylate (1.05 eq)
-
Methanol (optional, as solvent)
-
Round-bottom flask, magnetic stirrer, addition funnel, condenser.
-
-
Procedure :
-
Reactor Setup : To a 3-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing addition funnel, and a condenser, add azetidine. If desired, a minimal amount of methanol can be added as a solvent.
-
Causality: A 3-neck flask allows for controlled addition of reagents while maintaining an inert atmosphere if necessary. Methanol can help facilitate proton transfer but the reaction often proceeds efficiently neat.
-
-
Reagent Addition : Cool the flask containing the azetidine to 0°C using an ice-water bath. Charge the addition funnel with methyl acrylate. Add the methyl acrylate dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Causality: The Michael addition of amines to acrylates is exothermic. Slow, cooled addition is a critical safety and quality control measure to prevent runaway reactions and the formation of polymerization byproducts. A slight excess of the acrylate ensures full consumption of the more valuable azetidine.
-
-
Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12-24 hours.
-
Causality: Stirring at room temperature provides sufficient thermal energy to drive the reaction to completion without requiring external heating, which could promote side reactions.
-
-
Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the azetidine starting material.
-
Protocol: Purification by Vacuum Distillation
-
Procedure :
-
Workup : Once the reaction is complete, remove any solvent (if used) under reduced pressure using a rotary evaporator.
-
Distillation : Assemble a vacuum distillation apparatus. The crude liquid product is transferred to the distillation flask.
-
Fraction Collection : Gradually apply vacuum and gently heat the flask. Collect the fraction that distills at the expected boiling point. Based on the ethyl analog (86-87 °C @ 12 mmHg), the methyl ester should have a slightly lower boiling point under similar pressure. [6] * Causality: Vacuum distillation is the method of choice for purifying moderately high-boiling liquids that may be thermally sensitive. Lowering the pressure reduces the boiling point, preventing decomposition of the product.
-
Spectroscopic Characterization (A Self-Validating System)
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Commercial suppliers confirm product identity with NMR and MS data. [3][7]While specific spectra for this compound are not publicly available, the expected data can be accurately predicted based on its structure and data from analogous compounds.
Table 3: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 3.67 | Singlet | 3H | -O-CH₃ | Typical for a methyl ester. [8] |
| ~ 3.25 | Triplet | 4H | -N-CH₂ -CH₂-CH₂ -N- | Protons on the azetidine ring adjacent to the nitrogen. |
| ~ 2.75 | Triplet | 2H | -N-CH₂ -CH₂- | Propanoate protons adjacent to the nitrogen. |
| ~ 2.45 | Triplet | 2H | -CH₂-CH₂ -C(O)O- | Propanoate protons adjacent to the carbonyl group. |
| ~ 2.05 | Quintet | 2H | -CH₂-CH₂ -CH₂- | Central methylene group of the azetidine ring. |
Table 4: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 173 | C =O | Characteristic carbonyl carbon of an ester. |
| ~ 55 | -N-C H₂- (ring) | Azetidine carbons adjacent to nitrogen. |
| ~ 51.5 | -O-C H₃ | Methyl ester carbon. |
| ~ 48 | -N-C H₂- (chain) | Propanoate carbon adjacent to nitrogen. |
| ~ 33 | -C H₂-C(O)O- | Propanoate carbon adjacent to the carbonyl. |
| ~ 17 | -CH₂-C H₂-CH₂- | Central carbon of the azetidine ring. |
-
Mass Spectrometry (MS) : In an Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 143. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 112) and cleavage of the propanoate side chain.
Reactivity and Synthetic Utility
This compound is a versatile intermediate. Its reactivity is centered on two key functional groups:
-
The Methyl Ester : This group can be readily hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid. This acid is a valuable handle for subsequent amide bond formation using standard coupling reagents (e.g., EDC, HATU), allowing for the attachment of the azetidine-propanoic acid scaffold to other amines in a drug discovery context.
-
The Tertiary Amine : The azetidine nitrogen is basic and nucleophilic. It can be protonated to form salts or alkylated to form quaternary ammonium compounds. This property is crucial for modulating the solubility and pharmacokinetic profile of molecules derived from this building block.
Handling, Storage, and Safety
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its structure suggests a hazard profile that should be handled with care.
-
GHS Classification (Inferred) : Commercial suppliers assign a "Danger" signal word. [3]Based on similar structures, it should be considered an irritant.
-
Precautionary Measures :
-
Always work in a well-ventilated area or chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Storage : The compound should be stored in a tightly sealed container in a dry, cool place, with recommended temperatures between 2-8°C to ensure long-term stability. [3]
Conclusion
This compound stands out as a high-value building block for researchers in medicinal chemistry and drug development. Its defining feature—the strained azetidine ring—offers a proven strategy for enhancing the drug-like properties of lead compounds. [1]The straightforward and robust synthetic route, combined with the versatile reactivity of its ester functional group, makes it an accessible and powerful tool for introducing this desirable scaffold into a wide range of molecular architectures. Proper handling and a thorough understanding of its chemical properties, as outlined in this guide, will enable scientists to fully leverage its potential in the creation of next-generation therapeutics.
References
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Matrix Fine Chemicals. (n.d.). This compound | CAS 502144-09-4. Retrieved from [Link]
-
Appretech Scientific Limited. (n.d.). Methyl 3-azetidin-1-ylpropanoate. Retrieved from [Link]
-
ChemSynthesis. (2025). ethyl 3-(1-azetidinyl)propanoate. Retrieved from [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-(methylamino)propanoate. Retrieved from [Link]
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The Royal Society of Chemistry. (2014). Supplementary Information - Green Chemistry. Retrieved from [Link]
-
ChemBK. (2024). METHYL 3-(PIPERIDIN-1-YL)PROPANOATE. Retrieved from [Link]
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- 8. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Methodological & Application
Application Note: Methyl 3-(azetidin-1-yl)propanoate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Value of the Azetidine Scaffold
In modern medicinal chemistry, the quest for novel molecular scaffolds that can improve the pharmacokinetic and pharmacodynamic properties of drug candidates is relentless. Among saturated heterocycles, the four-membered azetidine ring has emerged as a "privileged" motif.[1][2] Its significance stems from a unique combination of structural features:
-
High sp³ Character and Three-Dimensionality: The non-planar, strained ring structure provides defined exit vectors for substituents, allowing for precise spatial orientation when interacting with biological targets. This increased three-dimensionality is a key factor in improving selectivity and potency.[2]
-
Improved Physicochemical Properties: Incorporation of an azetidine moiety can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability compared to larger rings like piperidines or acyclic analogs.[1][3]
-
Proven Clinical Success: The value of the azetidine scaffold is validated by its presence in several FDA-approved drugs, including the JAK inhibitor Baricitinib and the MEK inhibitor Cobimetinib , where it contributes to favorable pharmacokinetic profiles.[1]
Methyl 3-(azetidin-1-yl)propanoate is a bifunctional building block that elegantly leverages these benefits. It provides a readily available azetidine core functionalized with a reactive methyl ester, offering a versatile handle for elaboration into a diverse range of more complex molecules. This application note provides a technical guide to its synthesis and showcases its utility through detailed synthetic protocols.
Physicochemical and Spectroscopic Profile
A clear understanding of a building block's properties is fundamental to its effective use.
| Property | Value | Source/Reference |
| Chemical Name | This compound | - |
| CAS Number | 502144-09-4 | [4] |
| Molecular Formula | C₇H₁₃NO₂ | - |
| Molecular Weight | 143.18 g/mol | - |
| Appearance | Colorless to pale yellow liquid (Predicted) | Analog Comparison[5][6] |
| Boiling Point | ~80-90 °C at reduced pressure (Predicted) | Analog Comparison[5] |
| Density | ~0.9-1.0 g/mL (Predicted) | Analog Comparison[5] |
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ ~3.67 (s, 3H, -OCH₃), 3.25 (t, J = 7.0 Hz, 4H, azetidine -CH₂-N-), 2.70 (t, J = 7.5 Hz, 2H, -N-CH₂-CH₂-), 2.45 (t, J = 7.5 Hz, 2H, -CH₂-CO₂Me), 2.05 (quint, J = 7.0 Hz, 2H, azetidine -CH₂-).
-
¹³C NMR (CDCl₃, 101 MHz): δ ~173.0 (C=O), 55.0 (azetidine -CH₂-N-), 51.5 (-OCH₃), 48.0 (-N-CH₂-), 32.0 (-CH₂-CO₂Me), 18.0 (azetidine -CH₂-).
-
MS (ESI+): m/z 144.10 [M+H]⁺.
Synthesis Protocol: Aza-Michael Addition
The most direct and efficient synthesis of this compound is through the aza-Michael addition of azetidine to methyl acrylate. This reaction is typically high-yielding and can be performed with or without a catalyst.
Causality: The reaction capitalizes on the nucleophilicity of the secondary amine of azetidine and the electrophilicity of the β-carbon of the α,β-unsaturated ester (methyl acrylate). The reaction is often exothermic and proceeds readily due to the favorable conjugate addition mechanism. No catalyst is strictly necessary, though mild bases can be employed to accelerate the reaction.[7]
Caption: Two-step workflow for amide synthesis.
Protocol 2: Synthesis of N-Aryl-3-(azetidin-1-yl)propanamide
-
Step A: Saponification to the Carboxylic Acid
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
-
Add lithium hydroxide (LiOH, ~1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Rationale: LiOH is a strong base that efficiently hydrolyzes the methyl ester to its corresponding carboxylate salt. The THF co-solvent ensures miscibility.
-
Acidify the reaction mixture to pH ~4-5 with 1M HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 3-(azetidin-1-yl)propanoic acid, which can often be used without further purification.
-
-
Step B: Amide Coupling
-
Dissolve the carboxylic acid from Step A (1.0 eq) in anhydrous DMF.
-
Add the desired amine (e.g., aniline, 1.1 eq), HATU (1.1 eq), and DIPEA (2.5 eq).
-
Rationale: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid. DIPEA is a non-nucleophilic base used to neutralize the resulting acids and facilitate the reaction.
-
Stir the reaction at room temperature for 4-12 hours until completion.
-
Dilute the reaction with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to afford the target amide.
-
Application 2: Reduction to 3-(Azetidin-1-yl)propan-1-ol
Reduction of the ester provides the corresponding primary alcohol, a versatile functional group for further synthesis, such as the formation of ethers or subsequent oxidation to an aldehyde.
Protocol 3: LiAlH₄ Reduction to the Primary Alcohol
-
Materials & Safety:
-
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent that reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (N₂ or Ar).
-
Anhydrous THF or Diethyl Ether.
-
-
Procedure:
-
In a flame-dried, three-neck flask under nitrogen, suspend LiAlH₄ (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
Rationale: LiAlH₄ readily reduces esters to primary alcohols. [8]The reaction is highly exothermic, necessitating slow addition at 0 °C to maintain control.
-
After addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quenching (Fieser workup): Carefully cool the reaction back to 0 °C. Sequentially and very slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Rationale: This specific quenching procedure is critical for safety and results in the formation of a granular, easily filterable aluminum salt precipitate.
-
Stir the resulting slurry vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield 3-(azetidin-1-yl)propan-1-ol, which can be purified by distillation or chromatography if necessary. A similar reduction of a methyl propionate ester using LiAlH₄ has been reported to proceed in high yield. [9]
-
Conclusion
This compound is a high-value, versatile building block for drug discovery and organic synthesis. Its straightforward preparation via aza-Michael addition and the orthogonal reactivity of its functional groups allow for the efficient introduction of the desirable azetidine scaffold. The protocols outlined in this guide provide robust and reliable methods for its synthesis and subsequent elaboration into amides and alcohols, enabling the rapid development of novel chemical entities with potentially improved pharmaceutical properties.
References
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Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
-
(2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. [Link]
-
Bhattacharjee, S., et al. (2021). Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. Polymers. [Link]
-
ChemSynthesis. ethyl 3-(1-azetidinyl)propanoate. [Link]
-
O'Brien, A. G., et al. (2010). Domino Heck–Aza-Michael Reactions: A One-Pot, Sequential Three-Component Approach to 1,1-Dioxido-1,2-benzisothiazoline-3-acetic Acid. Organic Letters. [Link]
-
Bhattacharjee, S., et al. (2021). The proposed reaction mechanism for the aza-Michael addition of cyclic amine with methyl acrylate over CuBTC. ResearchGate. [Link]
-
Boncel, S., et al. (2011). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Beilstein Journal of Organic Chemistry. [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
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Application Notes & Protocols: The Strategic Use of Methyl 3-(azetidin-1-yl)propanoate in Medicinal Chemistry
Executive Summary: The Azetidine Scaffold as a Privileged Motif
In the landscape of modern drug discovery, the pursuit of novel chemical matter with optimized pharmacokinetic profiles is paramount. Among the various heterocyclic systems, the azetidine ring—a four-membered saturated nitrogen-containing heterocycle—has emerged as a "privileged scaffold".[1][2] Its rise from a synthetic curiosity to a cornerstone of medicinal chemistry is attributed to the unique combination of properties it imparts to a parent molecule.[2] The inherent ring strain and conformational rigidity of the azetidine moiety offer a strategic advantage, allowing for precise vectoral positioning of substituents in three-dimensional space.[2][3] This structural constraint can lead to significant improvements in key drug-like properties, including:
-
Enhanced Metabolic Stability: The azetidine ring is often less susceptible to metabolic degradation compared to larger, more flexible aliphatic amines.[3]
-
Improved Aqueous Solubility: The nitrogen atom acts as a hydrogen bond acceptor, often increasing the solubility of the molecule, a critical factor for bioavailability.
-
Favorable Pharmacokinetics: The incorporation of this sp³-rich scaffold can improve absorption, distribution, metabolism, and excretion (ADME) profiles.[3]
-
Bioisosteric Replacement: Azetidines serve as effective bioisosteres for more common motifs like piperidines, pyrrolidines, or gem-dimethyl groups, providing a pathway to navigate existing intellectual property and discover novel structure-activity relationships (SAR).[4]
The value of this scaffold is validated by its presence in several FDA-approved drugs, such as the Janus kinase (JAK) inhibitor Baricitinib and the MEK1/2 inhibitor Cobimetinib , where the azetidine ring is crucial for achieving the desired efficacy and safety profile.[1][3] This guide focuses on a particularly versatile building block, Methyl 3-(azetidin-1-yl)propanoate , and provides detailed protocols for its synthesis and application in drug development workflows.
Synthesis of this compound via Michael Addition
The most direct and scalable route to this compound is the aza-Michael addition of azetidine to methyl acrylate. This reaction is highly efficient and proceeds under mild conditions, making it suitable for both small-scale and large-scale synthesis.
Rationale Behind Experimental Choices
The selection of a conjugate addition approach is based on its high atom economy and typically clean reaction profile.[5][6] Azetidine, being a secondary amine, acts as a potent nucleophile that readily adds to the electron-deficient alkene of methyl acrylate. The reaction is often performed neat or in a polar aprotic solvent like methanol or acetonitrile to facilitate the solvation of intermediates without interfering with the reaction. While the reaction can proceed without a catalyst, it is often conducted at a slightly elevated temperature to ensure a reasonable reaction rate.[7]
Visualized Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol
Materials:
-
Azetidine
-
Methyl acrylate
-
Methanol (anhydrous)
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Standard workup and purification equipment (rotary evaporator, vacuum distillation setup or flash chromatography system)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve azetidine (1.0 eq.) in methanol (approx. 2 M concentration). Expert Tip: While the reaction can be run neat, using a solvent like methanol helps to control the initial exotherm upon addition of the acrylate.
-
Reagent Addition: To the stirred solution, add methyl acrylate (1.05 eq.) dropwise at room temperature. An ice bath can be used for large-scale reactions to manage the initial heat evolution.
-
Reaction Progression: Once the addition is complete, heat the reaction mixture to 50 °C and stir for 12-24 hours.
-
Monitoring: Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is 10% methanol in dichloromethane.
-
Work-up: Upon completion, allow the reaction to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol and any excess volatile reagents.
-
Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a clear liquid. For smaller scales or to achieve higher purity, flash column chromatography on silica gel (using a gradient of 0-10% methanol in dichloromethane) is a viable alternative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Physicochemical Data
The following table summarizes key computed and experimental properties of azetidine-containing propanoates. This data is essential for planning subsequent synthetic steps and for understanding the molecule's potential contribution to a larger drug candidate's profile.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | [8] |
| Molecular Weight | 143.18 g/mol | [8] |
| Boiling Point | 86-87 °C (at 12 mmHg) | [9] (for ethyl ester) |
| Density | ~0.97 g/mL | [9] (for ethyl ester) |
| Refractive Index | ~1.441 | [9] (for ethyl ester) |
| Appearance | Colorless Liquid | Typical Observation |
Note: Data for boiling point, density, and refractive index are based on the closely related ethyl ester, Ethyl 3-(azetidin-1-yl)propanoate, and are expected to be very similar for the methyl ester.
Application Protocol: Amide Scaffolding for SAR Exploration
A primary application of this compound in medicinal chemistry is its use as a precursor for creating diverse amide libraries. The methyl ester serves as a stable protecting group for the carboxylic acid, which can be unmasked and coupled to a wide array of amines to explore structure-activity relationships (SAR).
Rationale Behind Experimental Choices
The two-step process of saponification followed by amide coupling is a robust and fundamental workflow in drug discovery.
-
Saponification: Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system (e.g., THF/water or Methanol/water) is the standard method for hydrolyzing the methyl ester. LiOH is preferred due to its high reactivity and the ease of removing lithium salts during workup.
-
Amide Coupling: A variety of coupling reagents are available. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often chosen for its high efficiency, rapid reaction times, and ability to couple even hindered or electron-deficient amines with minimal racemization. A tertiary amine base like DIPEA (N,N-Diisopropylethylamine) is required to neutralize the acid formed and to deprotonate the amine nucleophile.
Visualized Application Workflow
Caption: Two-step workflow for amide synthesis using the title building block.
Detailed Application Protocol
Part A: Saponification to 3-(Azetidin-1-yl)propanoic Acid
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF) and Deionized Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate or Dichloromethane for extraction
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Hydrolysis: Add LiOH·H₂O (1.5-2.0 eq.) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by LC-MS until the starting material is fully consumed (typically 2-4 hours).
-
Work-up: Concentrate the mixture in vacuo to remove the THF. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~4-5 with 1M HCl. Self-Validating Checkpoint: The product may precipitate at this stage. If not, it will be extracted in the next step.
-
Extraction: Extract the aqueous layer multiple times with dichloromethane or ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(azetidin-1-yl)propanoic acid, which is often used in the next step without further purification.
Part B: HATU-Mediated Amide Coupling
Materials:
-
3-(Azetidin-1-yl)propanoic acid (from Part A)
-
Desired primary or secondary amine (1.0 eq.)
-
HATU (1.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In an anhydrous, inert atmosphere (e.g., under nitrogen), dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.
-
Reagent Addition: Add the amine (1.0 eq.), followed by HATU (1.1 eq.), and finally, add DIPEA (3.0 eq.) dropwise. Expert Tip: The order of addition is important. Pre-activating the acid with HATU for a few minutes before adding the amine can sometimes improve yields, but adding all components together is often successful.
-
Reaction Progression: Stir the reaction at room temperature for 2-12 hours.
-
Monitoring: Monitor the formation of the product and consumption of the acid by LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.
Conclusion
This compound is a high-value, versatile building block for medicinal chemistry. Its straightforward synthesis and the dual functionality of the azetidine nitrogen and the modifiable propanoate arm make it an ideal starting point for the rapid generation of compound libraries. The protocols outlined in this guide provide robust and reliable methods for its synthesis and subsequent elaboration into novel amide derivatives, enabling the systematic exploration of chemical space and the optimization of lead compounds in drug discovery programs.
References
- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
- PharmaBlock. (n.d.). Azetidines in Drug Discovery. PharmaBlock.
- BenchChem. (2025). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. BenchChem.
- Technology Networks. (2019, August 12). Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks.
- BenchChem. (2025, November).
- Life Chemicals. (2022, April 12). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
- Various Authors. (n.d.). Biologically active compounds with azetidine rings.
- Enamine & Pfizer. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
- AA Blocks. (n.d.). methyl 3-(azetidin-2-yl)
- PubChem. (n.d.).
- BLD Pharm. (n.d.). Ethyl 3-(azetidin-1-yl)
- ChemSynthesis. (2025, May 20). ethyl 3-(1-azetidinyl)
- Various Authors. (2025, November 18). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines.
- PubChem. (n.d.). Methyl 3-(diethylamino)
- ChemicalBook. (n.d.). METHYL 2-METHYL-3-(PYRROLIDIN-1-YL)
- Journal of Advances in Chemistry. (2018, March 15).
- ResearchGate. (2018, March 21). (PDF) Modification of Acetyl Acetone with Methyl Acrylate.
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- 7. METHYL 2-METHYL-3-(PYRROLIDIN-1-YL)PROPANOATE synthesis - chemicalbook [chemicalbook.com]
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Synthesis of Bioactive Molecules Using Methyl 3-(azetidin-1-yl)propanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Azetidine Motif as a Privileged Scaffold in Medicinal Chemistry
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a highly sought-after structural motif in modern drug discovery.[1][2] Its unique combination of properties, including conformational rigidity, improved metabolic stability, and enhanced solubility, makes it an attractive bioisosteric replacement for more common saturated heterocycles like pyrrolidine and piperidine.[3] The incorporation of the azetidine scaffold can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, leading to improved drug-like characteristics.[2] Several FDA-approved drugs, such as the Janus kinase (JAK) inhibitor baricitinib and the MEK inhibitor cobimetinib, feature the azetidine moiety, underscoring its importance in the development of novel therapeutics.[2]
"Methyl 3-(azetidin-1-yl)propanoate" (CAS 502144-09-4) is a key building block that provides a versatile platform for the introduction of the azetidine nucleus into a variety of molecular architectures.[4][5] The propanoate side chain offers multiple points for further functionalization, including the ester moiety, which can be readily converted to a carboxylic acid or an amide. This application note provides a detailed protocol for the synthesis of this compound and showcases its utility in the synthesis of bioactive molecules through a practical, step-by-step guide.
Part 1: Synthesis and Characterization of this compound
The most direct and efficient method for the synthesis of this compound is the aza-Michael addition of azetidine to methyl acrylate. This reaction is a conjugate addition of the secondary amine to the electron-deficient alkene of the acrylate, forming a new carbon-nitrogen bond.[6][7]
Reaction Principle: The Aza-Michael Addition
The aza-Michael addition is a powerful and atom-economical reaction for the formation of β-amino carbonyl compounds. The reaction proceeds via the nucleophilic attack of the amine on the β-carbon of the α,β-unsaturated ester. The reaction can often be performed under neat conditions or in a variety of solvents and may be catalyzed by a base, although the inherent basicity of azetidine can sometimes be sufficient to promote the reaction.[6][8]
dot
Caption: Aza-Michael addition of azetidine to methyl acrylate.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is based on established procedures for the aza-Michael addition of amines to acrylates.[8][9]
Materials:
-
Azetidine
-
Methyl acrylate
-
Methanol (MeOH), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve azetidine (1.0 equivalent) in anhydrous methanol (approximately 0.5 M concentration).
-
Addition of Reactant: Cool the solution to 0 °C using an ice bath. To the stirred solution, add methyl acrylate (1.1 equivalents) dropwise over a period of 15-20 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a colorless oil.
Characterization Data
| Parameter | Expected/Reported Value (for Ethyl Ester) |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.19 g/mol |
| Appearance | Colorless oil |
| Boiling Point | 86-87 °C (12 mmHg) (for ethyl ester) |
| Density | ~0.97 g/mL (for ethyl ester) |
| Refractive Index | ~1.441 (for ethyl ester) |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ 3.67 (s, 3H), 3.25 (t, 4H), 2.75 (t, 2H), 2.45 (t, 2H), 2.05 (quint, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted: δ 173.0, 55.0, 51.5, 48.0, 32.0, 18.0 |
| IR (neat, cm⁻¹) | Predicted: ~2950, 2800, 1740 (C=O), 1170 (C-O) |
| MS (ESI+) | Predicted: m/z 144.10 [M+H]⁺ |
Part 2: Application in the Synthesis of Bioactive Molecules
This compound is a versatile intermediate that can be readily transformed into a variety of derivatives for incorporation into bioactive molecules. The two primary modes of functionalization are hydrolysis of the ester to the corresponding carboxylic acid, followed by amide bond formation, or direct amidation of the ester.
Workflow for Bioactive Molecule Synthesis
dot
Caption: General workflow for the synthesis of bioactive amides.
Application Protocol: Synthesis of an Azetidine-Containing GPCR Modulator Precursor
This protocol describes the synthesis of a key amide intermediate, which can be further elaborated to generate potent modulators of G-protein coupled receptors (GPCRs). The azetidine-propanamide moiety is a common feature in various GPCR ligands.[4]
Step 1: Hydrolysis of this compound to 3-(Azetidin-1-yl)propanoic Acid
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1 M
-
Standard glassware for reaction and work-up
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).
-
Hydrolysis: Add lithium hydroxide (1.5 equivalents) to the solution and stir at room temperature for 4-8 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Concentrate the reaction mixture in vacuo to remove the THF. Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with 1 M HCl.
-
Extraction: Extract the aqueous layer with a polar organic solvent such as ethyl acetate (3 x volumes). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(azetidin-1-yl)propanoic acid, which can often be used in the next step without further purification.
Step 2: Amide Coupling to a Bioactive Amine
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent, which is known for its high efficiency and low rate of racemization.
Materials:
-
3-(Azetidin-1-yl)propanoic acid
-
Bioactive amine (e.g., a substituted aniline or benzylamine derivative) (1.0 equivalent)
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for reaction and work-up
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(azetidin-1-yl)propanoic acid (1.0 equivalent) and the bioactive amine (1.0 equivalent) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add DIPEA (2.0 equivalents) followed by the portion-wise addition of HATU (1.1 equivalents).
-
Reaction Progression: Stir the reaction mixture at room temperature for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by preparative HPLC to afford the desired bioactive azetidine-containing amide.
Conclusion
This compound is a valuable and versatile building block for the synthesis of bioactive molecules. Its straightforward synthesis via an aza-Michael addition and the facile derivatization of its propanoate side chain make it an ideal starting material for introducing the beneficial azetidine motif into drug candidates. The protocols outlined in this application note provide a solid foundation for researchers in medicinal chemistry and drug development to utilize this important synthetic intermediate in their efforts to discover and develop novel therapeutics.
References
- BenchChem. The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. BenchChem Application Note. [URL: https://www.benchchem.com/application-notes/the-discovery-and-synthesis-of-substituted-azetidine-derivatives-a-technical-guide-for-drug-development-professionals]
- ChemSynthesis. ethyl 3-(1-azetidinyl)propanoate. ChemSynthesis. [URL: https://www.chemsynthesis.com/base/chemical-structure-7730-42-9.html]
- Gudelis, V., et al. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. 2023, 28(3), 1344. [URL: https://www.mdpi.com/1420-3049/28/3/1344]
- Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. Polymers (Basel). 2022, 14(19), 4185. [URL: https://www.mdpi.com/2073-4360/14/19/4185]
- MDPI. Synthesis, Characterization, and Adhesion on Galvanized Steel of Original Thermoset Adhesive Films Based on Aza-Michael Addition Reaction. Polymers (Basel). 2021, 13(16), 2758. [URL: https://www.mdpi.com/2073-4360/13/16/2758]
- Datsenko, O., et al. An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. 2023. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64f6f3b5e6b393b4a2592b2f]
- BenchChem. Application Notes and Protocols: Aza-Michael Addition for the Synthesis of Methyl 2-(azetidin-3-yl)acetate Derivatives. BenchChem Application Note. [URL: https://www.benchchem.
- Cheekatla, S. R. Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Med Chem. 2023, 15(1), 15-34. [URL: https://www.future-science.com/doi/10.4155/fmc-2022-0226]
- Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory. J. Chem. Educ.2016, 93(4), 752-755. [URL: https://pubs.acs.org/doi/10.1021/acs.jchemed.5b00615]
- Bezuglov, V. V., et al. Bioactive amides of fatty acids. Biochemistry (Mosc). 1998, 63(1), 22-30. [URL: https://pubmed.ncbi.nlm.nih.gov/9526091/]
- Singh, R. K., et al. Synthesis and pharmaceutical importance of 2-azetidinone derivatives of phenothiazine. J. Chem. Sci.2012, 124(5), 1133-1139. [URL: https://www.ias.ac.in/article/fulltext/jcsc/124/05/1133-1139]
- Synthesis of Some New Azetidinones Derived from Heterocyclics and their Antimicrobial Activity. Int. J. Pharm. Sci. Rev. Res.2015, 30(1), 154-159. [URL: https://globalresearchonline.net/journalcontents/v30-1/26.pdf]
- Parker, M. F., et al. Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. 2021. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7d4e3b2a1a8e4a9f9b5e9]
- Cheekatla, S. R. Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. 2023. [URL: https://pubmed.ncbi.nlm.nih.gov/41489081/]
- BLD Pharm. Ethyl 3-(azetidin-1-yl)propanoate. BLD Pharm. [URL: https://www.bldpharm.com/products/7730-42-9.html]
- Santa Cruz Biotechnology. methyl 3-azetidin-1-ylpropanoate. SCBT. [URL: https://www.scbt.
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Aza-Michael addition of azetidine to methyl acrylate experimental procedure
Application Note: Aza-Michael Addition of Azetidine to Methyl Acrylate
Abstract
This application note provides a comprehensive, field-proven protocol for the Aza-Michael addition of azetidine to methyl acrylate, yielding methyl 3-(azetidin-1-yl)propanoate. This reaction is a cornerstone for synthesizing β-amino esters, which are valuable building blocks in medicinal chemistry and materials science.[1][2] The guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, a self-validating protocol with expected characterization data, and troubleshooting advice to ensure reliable and reproducible results.
Principle and Mechanism
The Aza-Michael addition is a conjugate addition reaction where a nitrogen nucleophile, in this case, the secondary amine of the azetidine ring, attacks an electron-deficient alkene, the Michael acceptor (methyl acrylate).[3][4] The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the azetidine nitrogen onto the β-carbon of methyl acrylate. This step is followed by proton transfer, typically from the solvent or another amine molecule, to neutralize the resulting enolate intermediate, thus forming the final C-N bond and the saturated ester product.[5]
The strained four-membered ring of azetidine enhances its nucleophilicity compared to less strained cyclic amines or acyclic secondary amines. This reaction can often proceed without a catalyst, although bases can be employed to enhance the reaction rate.[6][7] Given the inherent reactivity, the reaction is often exothermic and requires careful temperature control.
Materials and Equipment
Reagents & Materials
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount | Supplier | CAS No. |
| Azetidine | C₃H₇N | 57.09 | 50.0 | 1.0 | 2.85 g (3.3 mL) | Sigma-Aldrich | 503-29-7 |
| Methyl Acrylate | C₄H₆O₂ | 86.09 | 55.0 | 1.1 | 4.73 g (5.0 mL) | Sigma-Aldrich | 96-33-3 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 100 mL | Fisher Scientific | 75-09-2 |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | - | ~10 g | Sigma-Aldrich | 7757-82-6 |
| Silica Gel | SiO₂ | 60.08 | - | - | As needed | Sorbent Tech. | 7631-86-9 |
| TLC Plates | - | - | - | - | As needed | MilliporeSigma | - |
Equipment
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel or syringe pump
-
Septum and needle
-
Rotary evaporator
-
Glassware for column chromatography
-
Separatory funnel
-
NMR Spectrometer (¹H, ¹³C)
-
Mass Spectrometer (e.g., ESI-MS)
Experimental Protocol
Reagent Preparation & Safety Precautions
Expert Insight: Methyl acrylate is prone to radical polymerization, which can be initiated by heat or light.[8][9] Commercial methyl acrylate contains inhibitors like 4-methoxyphenol (MEHQ) to prevent this.[10][11] For this reaction, removing the inhibitor is generally not necessary and may even be beneficial to prevent polymerization under the reaction conditions.[12]
Safety: Azetidine is a flammable, corrosive, and volatile liquid that can cause severe skin and eye damage.[13][14][15] All handling must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable).[16][17]
Reaction Assembly and Execution
-
Setup: Place a 100 mL round-bottom flask equipped with a magnetic stir bar in an ice-water bath on a magnetic stirrer.
-
Initial Charge: Add methyl acrylate (5.0 mL, 55.0 mmol) to the flask.
-
Azetidine Addition: Add azetidine (3.3 mL, 50.0 mmol) dropwise to the stirring methyl acrylate over 20-30 minutes using a syringe or dropping funnel.
-
Causality: This slow, cooled addition is critical. The reaction is exothermic, and rapid addition can lead to an uncontrolled temperature increase, promoting the polymerization of methyl acrylate and other side reactions.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.
-
Trustworthiness: The reaction is often complete within this timeframe at room temperature due to the high reactivity of the reagents.
-
Reaction Monitoring
-
Technique: Progress can be monitored using Thin Layer Chromatography (TLC) on silica gel plates.
-
Mobile Phase: A mixture of Ethyl Acetate/Hexane (e.g., 30:70 v/v) is a good starting point.
-
Visualization: Use a potassium permanganate (KMnO₄) stain. The starting azetidine will show a spot, while the product, a tertiary amine, will also be visible. The disappearance of the azetidine spot indicates the reaction is nearing completion.
Work-up and Purification
-
Solvent Removal: Once the reaction is complete, concentrate the crude mixture under reduced pressure using a rotary evaporator to remove any unreacted starting material.
-
Purification: The resulting crude oil, this compound, is often of sufficient purity for many applications. For higher purity, perform column chromatography on silica gel.
-
Eluent System: A gradient of 0% to 10% Methanol in Dichloromethane (DCM) is effective for eluting the product.
-
Procedure: Load the crude oil onto the silica gel column. Elute with the solvent system, collecting fractions and monitoring by TLC to isolate the pure product.
-
-
Final Product: Combine the pure fractions and remove the solvent via rotary evaporation to yield this compound as a colorless to slightly yellow oil.
Characterization and Expected Results
-
Expected Yield: 85-95%
-
Appearance: Colorless to pale yellow oil.
-
Molecular Formula: C₇H₁₃NO₂
-
Molecular Weight: 143.18 g/mol
Spectroscopic Data
The following data provides a benchmark for product validation.
| Analysis | Expected Results |
| ¹H NMR | (400 MHz, CDCl₃) δ: 3.67 (s, 3H, -OCH₃), 3.29 (t, J = 7.0 Hz, 4H, -N-CH₂ -CH₂-), 2.76 (t, J = 7.2 Hz, 2H, -N-CH₂-CH₂ -CO₂Me), 2.49 (t, J = 7.2 Hz, 2H, -N-CH₂ -CH₂-CO₂Me), 2.04 (quint, J = 7.0 Hz, 2H, -CH₂-CH₂ -CH₂-). |
| ¹³C NMR | (101 MHz, CDCl₃) δ: 172.8 (C=O), 55.3 (-N-C H₂-), 51.5 (-OC H₃), 49.8 (-N-C H₂-), 31.9 (-C H₂-CO₂Me), 17.5 (-CH₂-C H₂-CH₂-). |
| MS (ESI) | m/z calculated for C₇H₁₄NO₂⁺ [M+H]⁺: 144.1025; found: 144.1021. |
Note: NMR shift assignments are based on analogous structures and predictive models.[18][19][20]
Experimental Workflow Diagram
Caption: Workflow for the Aza-Michael addition of azetidine to methyl acrylate.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Polymerization of methyl acrylate. 3. Loss during work-up. | 1. Extend reaction time; confirm completion by TLC. 2. Ensure slow, cooled addition of azetidine. Check that inhibitor is present in the acrylate. 3. Be careful during extraction and solvent removal steps. |
| Reaction Mixture Solidifies | Extensive polymerization of methyl acrylate. | Discard the reaction. Restart, ensuring rigorous temperature control (maintain 0°C during addition) and slower addition rate. |
| Product is Dark/Discolored | Impurities or side reactions due to overheating. | Repeat the reaction with better temperature control. Purify the existing material thoroughly by column chromatography. |
| Multiple Spots on TLC | Incomplete reaction or presence of side products. | Allow the reaction to stir longer. If spots persist, purify carefully by column chromatography to isolate the desired product. |
References
- Cador, A., Hoffmann, G., Tognetti, V., & Joubert, L. (n.d.). Full mechanism of the aza-Michael reaction, with various possible pathways for proton transfer. ResearchGate.
- Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Azetidine.
- Auburn University. (2015). A Computational Mechanistic Study of an Aza-Michael Addition and a Paal-Knorr Reaction.
- MedChemExpress. (2024). Azetidine-3-carboxylic acid-SDS.
- ChemicalBook. (2025). Azetidine - Safety Data Sheet.
- (n.d.). MSDS UHP131 L-Azetidine-2-carboxylic acid.pdf.
- BenchChem. (2025). Essential Safety and Operational Guidance for Handling 2-(4-Ethylphenyl)azetidine.
- (2025). What are the inhibitors used to prevent the polymerization of Methyl Acrylate 96 - 33 - 3?
- ACS Publications. (2021). Aza-Michael Reaction as a Greener, Safer, and More Sustainable Approach to Biobased Polyurethane Thermosets.
- Chemistry Stack Exchange. (2023). Should I remove inhibitor from methyl acrylate?
- Google Patents. (n.d.). US3816267A - Inhibition of acrylate polymerization.
- Makevale. (2024). Are polymerisation inhibitors causing product failure?
- ResearchGate. (n.d.). Aza-Michael addition mechanism.
- National Institutes of Health. (2023). Inhibition of Free Radical Polymerization: A Review.
- Frontiers. (n.d.). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation.
- The Royal Society of Chemistry. (n.d.). 4.
- (n.d.). Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry.
- ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry.
- Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
- Beilstein Journals. (n.d.). Michael-type addition of azoles of broad-scale acidity to methyl acrylate.
- ResearchGate. (n.d.). Conversions after given time of the aza‐Michael addition of 1 and 2 to...
- ResearchGate. (n.d.). The proposed reaction mechanism for the aza-Michael addition of cyclic amine with methyl acrylate over CuBTC.
- ChemicalBook. (n.d.). Methyl 1-Cbz-azetidine-3-carboxylate(757239-60-4) 1H NMR spectrum.
- BenchChem. (n.d.). Application Notes and Protocols: Aza-Michael Addition for the Synthesis of Methyl 2-(azetidin-3-yl)acetate Derivatives.
- PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin...
- (2019). Synthesis and biological study of Azetidinone derivatives.
- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate.
- MDPI. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents.
- ResearchGate. (2025). Synthesis, NMR spectral and antimicrobial studies of some [N-methyl-3t-alkyl-2r,6c-diarylpiperidin-4-ylidine]-5′-methylthiazolidine-4-ones.
- Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate.
Sources
- 1. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Michael-type addition of azoles of broad-scale acidity to methyl acrylate [beilstein-journals.org]
- 8. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 9. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. satelliteinter.com [satelliteinter.com]
- 11. Are polymerisation inhibitors causing product failure? | Makevale [blog.makevale.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. chemos.de [chemos.de]
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- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. peptide.com [peptide.com]
- 18. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. researchgate.net [researchgate.net]
- 20. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Hydrolysis of "Methyl 3-(azetidin-1-yl)propanoate" to 3-(azetidin-1-yl)propanoic acid
Application Note: Selective Saponification of Methyl 3-(azetidin-1-yl)propanoate
A Validated Protocol for the Synthesis of 3-(azetidin-1-yl)propanoic Acid while Preserving Azetidine Ring Integrity
Abstract
This application note provides a comprehensive, field-proven protocol for the hydrolysis of this compound to its corresponding carboxylic acid, 3-(azetidin-1-yl)propanoic acid. This transformation is a critical step in medicinal chemistry and drug development for modifying scaffolds containing the valuable azetidine motif. The protocol emphasizes a robust and selective method using lithium hydroxide, detailing the scientific rationale behind each step, from reagent selection to final product isolation. Key considerations for maintaining the stability of the strained azetidine ring under basic conditions are discussed. The guide includes a detailed step-by-step procedure, a process workflow diagram, a troubleshooting guide, and a summary of critical parameters to ensure reproducible, high-yield synthesis for researchers and drug development professionals.
Introduction and Scientific Rationale
Azetidines are four-membered nitrogen-containing heterocycles that have become privileged scaffolds in modern medicinal chemistry.[1] Their strained ring system provides a rigid, three-dimensional exit vector from a core molecule, often leading to improved potency and favorable physicochemical properties. The conversion of ester precursors to carboxylic acids is a fundamental transformation, enabling further synthetic modifications such as amide bond formation.
The primary challenge in the hydrolysis of esters bearing an azetidine ring is the potential for ring-opening of the strained four-membered heterocycle. Azetidines possess a ring strain of approximately 25.4 kcal/mol, making them more stable than aziridines but susceptible to cleavage under harsh conditions.[1] While acid-mediated decomposition pathways for certain N-substituted azetidines have been documented[2][3], the N-alkyl azetidine moiety in the target substrate is generally stable under controlled basic conditions.
The presented protocol utilizes a standard saponification reaction, which is the base-catalyzed hydrolysis of an ester.[4][5] The mechanism involves the nucleophilic addition of a hydroxide ion to the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an alkoxide (in this case, methoxide). In a final, essentially irreversible step, the strongly basic methoxide deprotonates the newly formed carboxylic acid to yield a carboxylate salt and methanol, driving the reaction to completion.[4]
Choice of Base: Lithium Hydroxide (LiOH) While sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be effective, lithium hydroxide (LiOH) is often the base of choice for the saponification of sensitive or complex substrates.[6] Its use in a mixed solvent system like tetrahydrofuran (THF) and water provides a mild and highly effective medium for hydrolysis, minimizing the risk of side reactions.[4][6]
Reaction Protocol: Step-by-Step Methodology
This protocol is designed for a ~5 mmol scale reaction and can be scaled accordingly. All operations should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >95% | Commercial | Starting Material |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | ACS Reagent Grade | Sigma-Aldrich | Hydrolysis Base |
| Tetrahydrofuran (THF) | Anhydrous | Commercial | Reaction Solvent |
| Deionized Water (H₂O) | High Purity | In-house | Reaction Solvent |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | Commercial | For acidification/work-up |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | Extraction Solvent |
| Diethyl Ether (Et₂O) | ACS Grade | Commercial | Extraction Solvent (for initial wash) |
| Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial | Drying Agent |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Commercial | For reaction monitoring |
Experimental Procedure
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 716 mg, 5.0 mmol, 1.0 eq).
-
Add a solvent mixture of Tetrahydrofuran (THF, 15 mL) and deionized water (5 mL). Stir the mixture at room temperature until the ester is fully dissolved.
-
-
Initiation of Hydrolysis:
-
In a separate vial, dissolve Lithium Hydroxide Monohydrate (LiOH·H₂O) (e.g., 315 mg, 7.5 mmol, 1.5 eq) in deionized water (5 mL).
-
Add the LiOH solution dropwise to the stirring solution of the ester at room temperature.
-
Allow the reaction to stir at room temperature. Gentle warming to 40 °C can be applied to accelerate the reaction if necessary.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Prepare a TLC eluent system (e.g., 10% Methanol in Dichloromethane with 1% Ammonium Hydroxide).
-
Spot the starting material and the reaction mixture. The product, being a salt, will likely remain at the baseline or streak, while the starting ester will have a higher Rf value. The reaction is complete upon the disappearance of the starting material spot. This typically takes 2-6 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
To the remaining aqueous solution, add 20 mL of deionized water. Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice-water bath.
-
Slowly acidify the aqueous solution by adding 1 M HCl dropwise while stirring. Monitor the pH with pH paper or a calibrated pH meter. Adjust to a pH of approximately 3-4. The product is zwitterionic and may have its isoelectric point in this range.
-
Extract the product from the acidified aqueous solution with Ethyl Acetate (3 x 30 mL). Note: If the product has high water solubility, the aqueous layer can be saturated with sodium chloride (NaCl) to improve extraction efficiency.[7]
-
Combine the organic extracts.
-
-
Purification and Characterization:
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 3-(azetidin-1-yl)propanoic acid as a solid or viscous oil.
-
The purity of the product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. Further purification via crystallization or chromatography is typically not required if the work-up is performed carefully.
-
Process Workflow Visualization
The following diagram illustrates the complete workflow from starting material to the final, purified product.
Caption: Experimental workflow for the hydrolysis of this compound.
Summary of Key Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Stoichiometry | ||
| Ester:LiOH·H₂O | 1.0 : 1.5 equivalents | An excess of base ensures the reaction goes to completion. |
| Solvent System | THF : H₂O (3:1 v/v) | Co-solvent system to dissolve both the organic ester and inorganic base.[6][8] |
| Temperature | Room Temperature (~20-25 °C) to 40 °C | Balances reaction rate with the stability of the azetidine ring. |
| Reaction Time | 2 - 6 hours | Typical duration; should be confirmed by TLC monitoring. |
| Work-up pH | 3 - 4 | Ensures protonation of the carboxylate to the free acid for extraction.[9] |
| Expected Yield | > 90% | The reaction is generally high-yielding and clean. |
Troubleshooting and Field Insights
| Issue/Observation | Potential Cause | Suggested Solution |
| Reaction is sluggish or incomplete after 6 hours | 1. Insufficient base.2. Low temperature. | 1. Ensure accurate weighing of LiOH·H₂O.2. Gently warm the reaction mixture to 40-50 °C and continue monitoring by TLC. |
| Low yield of isolated product | 1. Incomplete extraction.2. Incorrect pH during work-up. | 1. The product may be water-soluble. Saturate the aqueous layer with NaCl before extraction to "salt out" the product.[7]2. Verify the final pH of the aqueous layer is between 3 and 4 before extraction. Over-acidification should be avoided. |
| Product is an oil and difficult to handle | Residual solvent or water. | Dry the product under high vacuum for several hours. If it remains an oil, it can be used directly in the next step assuming NMR analysis shows high purity. |
| Presence of starting material after work-up | 1. Incomplete reaction.2. Insufficient washing during work-up. | 1. Extend reaction time or use gentle heating.2. Ensure the initial wash of the basic aqueous layer with diethyl ether is performed thoroughly to remove unreacted ester. |
References
-
General procedures for the purification of Carboxylic acids. Chempedia - LookChem. [Link]
-
Alcaraz, L., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
-
Chernyak, D., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]
-
James, Ashenhurst. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]
-
Mattsson, S., et al. (2007). A mild hydrolysis of esters mediated by lithium salts. The Journal of Organic Chemistry. [Link]
-
Saponification-Typical procedures. Operachem. [Link]
-
User Waylander. (2019). LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product? Chemistry Stack Exchange. [Link]
-
Hydrolysis of Esters and Amides. Dalal Institute. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Saponification-Typical procedures - operachem [operachem.com]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Application Note: Strategies and Protocols for Amide Coupling Reactions with 3-(azetidin-1-yl)propanoic acid
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the successful amide coupling of 3-(azetidin-1-yl)propanoic acid with a variety of amine nucleophiles. The azetidine motif is a privileged scaffold in modern drug discovery, valued for its ability to impart favorable physicochemical properties.[1] However, the inherent ring strain and the presence of a basic tertiary amine within the 3-(azetidin-1-yl)propanoic acid structure present unique challenges for amide bond formation.[1][2] This document outlines the mechanistic basis of common coupling strategies, offers field-proven, step-by-step protocols, and provides a framework for reagent selection and reaction optimization to address these challenges. It is intended for researchers, chemists, and drug development professionals engaged in the synthesis of novel molecular entities incorporating this valuable building block.
Introduction: The Significance and Challenges of Azetidine Scaffolds
Amide bond formation is arguably the most frequently executed reaction in medicinal chemistry, providing a robust linkage for assembling complex molecules from readily available carboxylic acid and amine building blocks.[3][4][5] The incorporation of small, saturated heterocycles is a key strategy for escaping "flatland" and improving the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates. Azetidines, as strained four-membered aza-heterocycles, have emerged as particularly valuable motifs.[1]
3-(azetidin-1-yl)propanoic acid is an attractive building block for introducing this scaffold. However, its successful use in amide coupling requires careful consideration of two key structural features:
-
Ring Strain: The azetidine ring possesses significant strain energy (approx. 25.4 kcal/mol), which makes it more stable than an aziridine but susceptible to ring-opening under harsh acidic or nucleophilic conditions.[1][2]
-
Basicity: The endocyclic tertiary amine is a potential nucleophile and a base (pKa of the conjugate acid is typically ~8-9). This basicity can interfere with the coupling reaction by neutralizing the carboxylic acid, reacting with the coupling reagent, or catalyzing undesirable side reactions.
This guide provides methodologies to navigate these challenges and achieve high-yielding, clean amide coupling reactions.
Mechanistic Overview of Common Amide Coupling Strategies
The direct condensation of a carboxylic acid and an amine is kinetically slow and thermodynamically unfavorable without removing water.[6] Therefore, the reaction universally proceeds via the "activation" of the carboxylic acid, converting the hydroxyl group into a better leaving group.[4][7] This is achieved using a stoichiometric amount of a "coupling reagent." The most common strategies fall into two main categories: carbodiimide-based and onium salt-based methods.
Carbodiimide-Mediated Activation (e.g., EDC)
Water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are workhorses in amide synthesis.[6][8] The mechanism involves the initial formation of a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to an unreactive N-acylurea. To mitigate this, additives such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure are included to trap the O-acylisourea, forming a more stable and selective active ester that is subsequently attacked by the amine.[6][8][9]
Onium Salt-Mediated Activation (e.g., HATU)
Onium salts, such as phosphonium (PyBOP) or aminium/uronium (HATU, HBTU) salts, are highly efficient coupling reagents known for fast reaction times and low rates of epimerization.[6][10] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is derived from HOAt. In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated and attacks HATU to form a highly reactive OAt-active ester.[6] The amine then attacks this ester to yield the amide. The pyridine nitrogen in the HOAt backbone is believed to provide anchimeric assistance, accelerating the final coupling step.[10]
Experimental Protocols
The following protocols are designed as robust starting points. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific amine substrate.
Protocol 1: General Purpose Coupling with Primary/Secondary Aliphatic Amines via HATU
This is the recommended first-line method for most non-hindered, nucleophilic amines due to its high reliability and fast reaction times.[6]
Rationale: HATU is highly effective and minimizes side reactions. The use of the non-nucleophilic base DIPEA prevents unwanted side reactions and is bulky enough not to interfere with the coupling partners.
| Reagents & Materials | Equipment |
| 3-(azetidin-1-yl)propanoic acid | Round-bottom flask |
| Amine (primary or secondary) | Magnetic stirrer and stir bar |
| HATU | Syringes and needles |
| Diisopropylethylamine (DIPEA) | Nitrogen or Argon line |
| Anhydrous DMF or CH₂Cl₂ | Standard glassware for work-up |
| Saturated aq. NaHCO₃ | Rotary evaporator |
| Brine | Flash chromatography system |
| Anhydrous Na₂SO₄ or MgSO₄ |
Step-by-Step Methodology:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(azetidin-1-yl)propanoic acid (1.0 equiv).
-
Dissolution: Dissolve the acid in anhydrous DMF or CH₂Cl₂ (to a concentration of approx. 0.1-0.2 M).
-
Reagent Addition: To the stirred solution, add the amine (1.1 equiv), followed by HATU (1.2 equiv), and finally DIPEA (3.0 equiv).
-
Scientist's Note: Adding the reagents in this order ensures the carboxylic acid is present to react with the HATU upon activation by the base. Adding the base last initiates the reaction.
-
-
Reaction: Stir the reaction mixture at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. For most aliphatic amines, the reaction is complete within 1-3 hours.
-
Work-up:
-
Upon completion, dilute the reaction mixture with ethyl acetate or CH₂Cl₂.
-
Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).
-
Rationale: The bicarb wash removes unreacted acid and acidic byproducts from the HATU reagent. The basic nature of the product means acidic washes (e.g., 1M HCl) should be avoided to prevent extracting the product into the aqueous layer.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography (typically silica gel with a CH₂Cl₂/MeOH or EtOAc/Heptane gradient, often with 0.5-1% triethylamine added to the eluent to prevent streaking of the basic product).
Protocol 2: Coupling with Electron-Deficient or Sterically Hindered Amines
Challenging substrates, such as hindered anilines or α,α-disubstituted amino acids, often fail to react under standard conditions.[11][12] For these cases, converting the carboxylic acid to a more reactive acyl fluoride intermediate can be a highly effective strategy.[12]
Rationale: Acyl fluorides are relatively stable but exhibit high reactivity towards even weak amine nucleophiles, a strategy that minimizes steric hindrance between coupling partners.[12] Reagents like Deoxo-Fluor can generate the acyl fluoride in situ.
| Reagents & Materials | Equipment |
| 3-(azetidin-1-yl)propanoic acid | Round-bottom flask |
| Hindered/Electron-Deficient Amine | Magnetic stirrer and stir bar |
| Deoxo-Fluor or XtalFluor-E | Syringes and needles |
| Anhydrous CH₂Cl₂ or THF | Nitrogen or Argon line |
| Pyridine or 2,6-Lutidine | Low-temperature bath (optional) |
| Saturated aq. NaHCO₃ | Standard glassware for work-up |
| Anhydrous Na₂SO₄ or MgSO₄ | Rotary evaporator |
Step-by-Step Methodology:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add 3-(azetidin-1-yl)propanoic acid (1.2 equiv) and dissolve in anhydrous CH₂Cl₂.
-
Acyl Fluoride Formation: Cool the solution to 0 °C. Add pyridine (2.0 equiv) followed by the slow, dropwise addition of Deoxo-Fluor (1.3 equiv). Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.
-
Safety Note: Deoxo-Fluor can react violently with water. Handle with care in a fume hood.
-
-
Amine Addition: In a separate flask, dissolve the challenging amine (1.0 equiv) in anhydrous CH₂Cl₂. Add this solution to the activated acyl fluoride mixture.
-
Reaction: Stir the reaction at room temperature. For very challenging couplings, gentle heating (40 °C) may be required.
-
Monitoring: Monitor the reaction by LC-MS over 12-24 hours.
-
Work-up & Purification: Follow the same procedure as outlined in Protocol 1. The purification may require more specialized conditions depending on the substrate.
Reagent Selection and Troubleshooting
Choosing the correct coupling conditions is critical for success. The following table provides a comparative summary, and the subsequent flowchart offers a decision-making guide.
Comparative Table of Common Coupling Conditions
| Reagent System | Relative Reactivity | Cost | Byproduct Removal | Best For... | Cautions |
| EDC/HOBt | Moderate | Low | Water-soluble urea byproduct is easily removed with aqueous washes.[6][8] | General-purpose, large-scale synthesis, primary amines. | Can be slow; risk of racemization; HOBt has safety concerns.[13] |
| HATU/DIPEA | Very High | High | Water-soluble byproducts. | Fast reactions, hindered substrates, preventing racemization.[6][10] | Can cause guanidinylation of the amine if used in excess.[9][10] |
| PyBOP/DIPEA | High | High | Phosphoramide byproduct can be difficult to remove. | Hindered couplings, fragment condensation. Cleaner than uronium salts as it does not cause guanidinylation.[10] | Byproduct (HMPA) is a suspected carcinogen.[8] |
| Acyl Fluoride | Highest | Moderate | Varies by fluorinating agent. | Severely hindered or electron-deficient amines where other methods fail.[11][12] | Reagents can be hazardous; conditions may be harsher. |
digraph "Protocol_Selection_Workflow" { graph [fontname="Helvetica", fontsize=12, labelloc=b, label="Fig. 2: Decision Workflow for Protocol Selection"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, penwidth=1.5, color="#5F6368"];start [label="Start: Select Amine Substrate", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; amine_type [label="What is the nature of the amine?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
protocol1 [label="Use Protocol 1:\nHATU / DIPEA", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; protocol_edc [label="Consider EDC/HOBt for cost-effectiveness on large scale."]; protocol2 [label="Use Protocol 2:\nAcyl Fluoride Method", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reactivity [label="Did the HATU reaction fail or stall?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
start -> amine_type; amine_type -> protocol1 [label="Primary or Secondary\nAliphatic (High Nucleophilicity)"]; amine_type -> check_reactivity [label="Sterically Hindered or\nElectron-Deficient (e.g., Aniline)"];
protocol1 -> protocol_edc [style=dashed, arrowhead=none]; check_reactivity -> protocol1 [label="No, try HATU first."]; check_reactivity -> protocol2 [label="Yes"]; }
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. Biocatalytic amide bond formation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amide Synthesis [fishersci.co.uk]
- 8. peptide.com [peptide.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 13. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of Methyl 3-(azetidin-1-yl)propanoate in the Design of Advanced Peptide Mimetics
Introduction: Azetidine-Containing Scaffolds as Privileged Motifs in Drug Discovery
In the landscape of modern drug development, peptide mimetics represent a pivotal class of therapeutic agents, engineered to replicate the biological activity of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability.[1] A key strategy in the design of these sophisticated molecules is the incorporation of conformationally constrained non-proteinogenic amino acids. Among these, azetidine-containing building blocks have emerged as particularly valuable motifs. The strained four-membered ring of azetidine imparts a unique conformational rigidity to the peptide backbone, influencing secondary structures and enhancing resistance to proteolytic degradation.[2][3] This application note provides a comprehensive guide to the synthesis and application of a versatile building block, Methyl 3-(azetidin-1-yl)propanoate , for the construction of novel peptide mimetics. We will detail the synthetic protocols, from the initial building block to its incorporation into a peptide sequence, providing the necessary data for validation and reproducibility in a research setting.
Part 1: Synthesis and Characterization of the Core Building Block
The journey into azetidine-modified peptidomimetics begins with the robust synthesis of the foundational building block. Here, we present a detailed, field-proven protocol for the preparation of this compound, followed by its hydrolysis to the corresponding carboxylic acid, rendering it ready for peptide synthesis.
Protocol 1: Synthesis of this compound via Aza-Michael Addition
The synthesis of this compound is efficiently achieved through an aza-Michael addition of azetidine to methyl acrylate. This reaction is typically straightforward and high-yielding. While the specific literature for the methyl ester is sparse, a reliable protocol can be adapted from the synthesis of the analogous ethyl ester.[4]
Reaction Scheme:
Materials and Reagents:
-
Azetidine
-
Methyl acrylate
-
Methanol (MeOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve azetidine (1.0 eq) in methanol.
-
Addition of Michael Acceptor: To the stirred solution, add methyl acrylate (1.1 eq) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Remove the methanol under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless oil.
Expected Characterization Data:
| Parameter | Expected/Analogous Data (Ethyl Ester) |
| Molecular Formula | C₇H₁₃NO₂ (Methyl) / C₈H₁₅NO₂ (Ethyl) |
| Molecular Weight | 143.18 g/mol (Methyl) / 157.21 g/mol (Ethyl) |
| Appearance | Colorless oil |
| Boiling Point | Not available (Methyl) / 86-87 °C at 12 mmHg (Ethyl)[4] |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted for Methyl Ester: δ 3.67 (s, 3H), 3.25 (t, 4H), 2.75 (t, 2H), 2.45 (t, 2H), 2.10 (p, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted for Methyl Ester: δ 173.5, 54.0, 51.5, 48.0, 32.0, 18.0 |
| Mass Spec (ESI+) | m/z [M+H]⁺: 144.0968 (Methyl) |
Protocol 2: Saponification to 3-(Azetidin-1-yl)propanoic Acid
To be incorporated into a peptide sequence using standard peptide coupling techniques, the methyl ester must first be hydrolyzed to the corresponding carboxylic acid. Alkaline hydrolysis is generally preferred as it is irreversible and typically high-yielding.[1]
Reaction Scheme:
Materials and Reagents:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Hydrolysis: Add lithium hydroxide (1.5 eq) to the solution and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH ~3-4 with 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Work-up and Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-(azetidin-1-yl)propanoic acid, which can often be used in the next step without further purification.
Part 2: Incorporation into a Peptide Backbone
With the carboxylic acid in hand, it can now be incorporated into a peptide sequence. The choice of coupling reagent is critical to ensure efficient amide bond formation while minimizing side reactions.
Workflow for Peptide Elongation
Caption: Workflow for incorporating the azetidine building block.
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) Coupling
This protocol describes a representative coupling of 3-(azetidin-1-yl)propanoic acid to a resin-bound peptide with a free N-terminus.
Materials and Reagents:
-
Fmoc-protected resin-bound peptide (e.g., on Wang or Rink Amide resin)
-
3-(Azetidin-1-yl)propanoic acid
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Piperidine in DMF (20%)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Step-by-Step Methodology:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to expose the free N-terminus.
-
Washing: Wash the resin thoroughly with DMF, DCM, and MeOH, followed by a final wash with DMF.
-
Activation Solution: In a separate vial, pre-activate 3-(azetidin-1-yl)propanoic acid (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5-10 minutes.
-
Coupling: Add the activation solution to the resin and agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
-
Washing: Wash the resin thoroughly with DMF, DCM, and MeOH to remove excess reagents and byproducts. The resin is now ready for the next coupling cycle or final cleavage.
Mechanistic Insights and Rationale
The choice of an azetidine-containing β-amino acid, such as the one derived from this compound, is a deliberate one. The puckered nature of the azetidine ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone in its vicinity. This conformational constraint can be exploited to induce specific secondary structures, such as β-turns, which are crucial for molecular recognition and biological activity.[5]
Caption: Azetidine ring imposing conformational constraints on the peptide backbone.
Furthermore, the introduction of the azetidine moiety can enhance the metabolic stability of the peptide mimetic. The unnatural amino acid structure is often less susceptible to cleavage by proteases, leading to a longer in vivo half-life.[6] The selection of HATU as a coupling reagent is based on its high efficiency and low rate of racemization, which is particularly important when coupling non-standard amino acids.[7]
Conclusion
This compound is a readily accessible and highly valuable building block for the synthesis of innovative peptide mimetics. Its incorporation into peptide sequences offers a powerful strategy for modulating conformational properties and enhancing metabolic stability. The protocols detailed in this application note provide a clear and reproducible pathway for researchers to explore the potential of azetidine-containing scaffolds in their drug discovery programs. By leveraging these methodologies, scientists can expand their chemical space and accelerate the development of next-generation peptide-based therapeutics.
References
-
Gaertner, V. R. (1967). The Chemistry of Azetidines. I. The Reaction of 1-Alkylazetidines with Isocyanates and Isothiocyanates. The Journal of Organic Chemistry, 32(9), 2972–2975. [Link]
-
ChemSynthesis. (n.d.). ethyl 3-(1-azetidinyl)propanoate. Retrieved January 18, 2026, from [Link]
- Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2009). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 42(10), 1588–1599.
-
Organic Syntheses. (n.d.). Azetidine. Org. Synth. 1968, 48, 12. [Link]
-
Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959. [Link]
-
Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56. [Link]
-
Chemguide. (n.d.). Hydrolysis of Esters. Retrieved January 18, 2026, from [Link]
-
MDPI. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6529. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved January 18, 2026, from [Link]
-
Gudelis, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1039. [Link]
-
ACS Publications. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8486–8490. [Link]
-
PubMed Central. (2004). Beta-amino acids: versatile peptidomimetics. Journal of medicinal chemistry, 47(12), 2995–3008. [Link]
-
World Journal of Advanced Research and Reviews. (2022). Role of peptidomimetics for new drug discovery. WJARR, 15(3), 639-652. [Link]
-
PubMed. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Biopolymers, 30(11-12), 1039-49. [Link]
-
MDPI. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Molecules, 28(25), 1-15. [Link]
-
Beilstein Journals. (2012). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Beilstein Journal of Organic Chemistry, 8, 339-345. [Link]
-
Chemistry LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters. [Link]
-
PubMed Central. (2018). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. Polymers, 9(12), 699. [Link]
-
PubMed. (1974). Biosynthesis of the Polyoxins, Nucleoside Peptide Antibiotics: A New Metabolic Role for L-isoleucine as a Precursor for 3-ethylidene-L-azetidine-2-carboxylic Acid (Polyoximic Acid). Journal of the American Chemical Society, 96(11), 3613-3615. [Link]
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Application Note & Protocol Guide: Strategic Derivatization of Methyl 3-(azetidin-1-yl)propanoate for Accelerated Drug Discovery
Abstract
The azetidine scaffold has become a cornerstone in modern medicinal chemistry, prized for its ability to confer advantageous physicochemical properties upon drug candidates, including enhanced metabolic stability, improved solubility, and favorable three-dimensionality.[1][2] This document provides a comprehensive guide for the strategic derivatization of Methyl 3-(azetidin-1-yl)propanoate , a versatile building block for creating diverse chemical libraries. We present detailed, field-proven protocols for two high-yield derivatization strategies targeting the secondary amine of the azetidine ring: N-Acylation to generate tertiary amides and Reductive Amination to produce tertiary amines. These methods are fundamental for structure-activity relationship (SAR) studies and the optimization of lead compounds. Each protocol is accompanied by mechanistic insights, characterization guidelines, and workflow visualizations to empower researchers in drug discovery.
Introduction: The Azetidine Motif in Medicinal Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly incorporated into pharmaceutical agents to fine-tune their pharmacokinetic and pharmacodynamic profiles.[3] Their inherent ring strain and constrained geometry provide unique exit vectors for substituents compared to more common rings like piperidine or pyrrolidine.[2] This sp³-rich character is highly desirable in modern drug design for escaping "flatland" and improving ligand-target complementarity.[2] Several FDA-approved drugs, including the JAK inhibitor Baricitinib and the MEK inhibitor Cobimetinib , feature an azetidine ring, underscoring its therapeutic relevance and impact on drug development.[1][3]
This compound serves as an ideal starting scaffold. It possesses two key functional handles: a reactive secondary amine within the azetidine ring and a methyl ester. The secondary amine is a prime site for nucleophilic attack, allowing for the introduction of a wide array of substituents to explore chemical space and modulate biological activity.
Strategic Derivatization Pathways
The secondary amine of the azetidine ring is a versatile nucleophile, enabling robust and predictable derivatization. We will focus on two core transformations that are pillars of library synthesis in medicinal chemistry: N-acylation and reductive amination.
Workflow Overview
The following diagram illustrates the two primary derivatization pathways for this compound.
Caption: Figure 1. High-level workflow for derivatizing the starting material.
Protocol 1: N-Acylation for Tertiary Amide Synthesis
N-acylation is a robust method for forming a stable amide bond, a key functional group in a large percentage of pharmaceuticals.[4] The reaction involves treating the secondary amine with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a non-nucleophilic base.[5][6] The base is crucial for neutralizing the acidic byproduct (e.g., HCl), which would otherwise protonate the starting amine and render it non-reactive.[5]
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the azetidine ring attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of the chloride leaving group, facilitated by a base, yields the tertiary amide.
Caption: Figure 2. Mechanism of Nucleophilic Acyl Substitution.
Detailed Experimental Protocol: Acylation with an Acyl Chloride
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine (1.2 equiv), to the stirred solution.[4][7]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction, especially during the addition of the highly reactive acyl chloride.
-
Acyl Chloride Addition: Add the desired acyl chloride (1.05 equiv), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution over 10-15 minutes.[7]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation:
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acyl chloride and acidic impurities), and finally with brine.[4][5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude tertiary amide product by flash column chromatography on silica gel or by recrystallization.
Representative Data
| Acyl Chloride | Base (equiv) | Solvent | Time (h) | Typical Yield (%) |
| Benzoyl Chloride | Et₃N (1.2) | DCM | 2 | 85-95% |
| Acetyl Chloride | Pyridine (1.2) | DCM | 1 | 90-98% |
| 3-Ethylbenzoyl Chloride | Et₃N (1.2) | DCM | 3 | 80-90%[5] |
| Cyclopropanecarbonyl chloride | Et₃N (1.2) | THF | 2.5 | 82-92% |
Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a highly efficient and reliable method for synthesizing tertiary amines from secondary amines and carbonyl compounds (aldehydes or ketones).[8] A key advantage of this one-pot procedure is the prevention of over-alkylation, a common side reaction with direct alkylation methods using alkyl halides.[4][8] The reaction proceeds through the formation of an iminium ion, which is then reduced in situ by a mild and selective reducing agent.[8]
Mechanistic Rationale
The secondary amine first condenses with the carbonyl compound to form a transient iminium ion, with the elimination of water. This electrophilic iminium ion is then rapidly reduced by a hydride source, such as sodium triacetoxyborohydride (STAB), to yield the final tertiary amine product. STAB is often the reagent of choice as it is mild enough not to reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the iminium ion.[4][8]
Caption: Figure 3. Mechanism of Reductive Amination.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and the desired aldehyde or ketone (1.1-1.2 equiv) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[4][8]
-
Acid Catalyst (Optional): For less reactive carbonyls or amines, a catalytic amount of acetic acid (e.g., 0.1 equiv) can be added to facilitate iminium ion formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) (1.2-1.5 equiv) to the mixture in portions. The addition may be exothermic and can cause gas evolution.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up and Isolation:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer one or two more times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude tertiary amine product by flash column chromatography on silica gel. A basic modifier (e.g., 1% Et₃N) in the eluent may be necessary to prevent product streaking on the silica.
Representative Data
| Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Typical Yield (%) |
| Cyclohexanecarboxaldehyde | NaBH(OAc)₃ | DCE | 4 | 80-90% |
| Benzaldehyde | NaBH(OAc)₃ | DCM | 3 | 85-95% |
| Acetone | NaBH(OAc)₃ | DCE | 8 | 75-85% |
| 4-Pyridinecarboxaldehyde | NaBH(OAc)₃ | DCM | 5 | 78-88% |
Characterization of Synthesized Derivatives
Rigorous characterization is essential to confirm the structure and purity of the newly synthesized compounds. A combination of spectroscopic and chromatographic techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirm the incorporation of the new substituent by observing characteristic new signals (e.g., aromatic protons, new alkyl group protons) and shifts in the signals of the protons on the azetidine ring and adjacent methylene groups.
-
¹³C NMR: Confirm the presence of new carbon signals, such as the amide carbonyl (~165-175 ppm) or new aliphatic/aromatic carbons.
-
-
Mass Spectrometry (MS): Determine the molecular weight of the product and confirm it matches the expected value for the derivatized compound. High-resolution mass spectrometry (HRMS) provides the exact mass for elemental composition confirmation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: For N-acylation products, the appearance of a strong carbonyl (C=O) stretching band for the tertiary amide, typically in the range of 1630-1680 cm⁻¹, is a key diagnostic indicator.[9][10]
-
Chromatography:
-
TLC: Used for rapid reaction monitoring and preliminary purity assessment.[11]
-
LC-MS: Provides more accurate monitoring of reaction conversion and purity assessment.
-
HPLC: Used for final quantitative purity analysis of the purified compound.
-
Conclusion
The derivatization of this compound via N-acylation and reductive amination offers reliable, high-yielding, and scalable pathways to generate diverse libraries of novel compounds.[4][12][13] These protocols provide a solid foundation for medicinal chemists to perform extensive SAR studies, enabling the rapid optimization of molecules with improved potency, selectivity, and pharmacokinetic properties. The inherent versatility of the azetidine scaffold, combined with these robust synthetic methodologies, makes it a powerful tool in the quest for next-generation therapeutics.[14][15]
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Application Note: Scale-Up Synthesis of Methyl 3-(azetidin-1-yl)propanoate
Abstract
This document provides a comprehensive guide for the gram-scale synthesis of Methyl 3-(azetidin-1-yl)propanoate, a valuable building block in medicinal chemistry and drug development.[1][2] The synthesis is achieved through a robust and scalable aza-Michael addition of azetidine to methyl acrylate. This application note details the optimized reaction protocol, purification methods, and analytical characterization, emphasizing the scientific rationale behind the procedural steps to ensure reproducibility and high yield. It is intended for researchers, scientists, and drug development professionals.
Introduction
Azetidine-containing compounds are increasingly sought after in pharmaceutical research due to their unique structural and physicochemical properties, which can impart desirable characteristics such as improved metabolic stability and aqueous solubility to drug candidates.[3][4] this compound serves as a key intermediate for the synthesis of more complex molecules, including inhibitors and antagonists for various biological targets.[2]
The synthesis of this compound is most commonly achieved via an aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[5][6] This reaction is advantageous for its high atom economy and regioselectivity.[5] This guide presents a detailed, optimized protocol for this synthesis on a scale suitable for further derivatization and screening campaigns.
Reaction Mechanism and Rationale
The core of this synthesis is the nucleophilic addition of the secondary amine, azetidine, to the electron-deficient alkene of methyl acrylate. The reaction proceeds via a concerted mechanism involving a cyclic intermolecular proton transfer, or through a stepwise mechanism involving a zwitterionic intermediate, particularly in the presence of a protic solvent.[6]
Key Considerations for Scale-Up:
-
Exothermicity: The aza-Michael addition can be exothermic. On a larger scale, proper temperature control is crucial to prevent side reactions and ensure safety. The protocol below specifies controlled addition of the reactants.
-
Solvent Selection: While the reaction can be run neat, the use of a solvent aids in heat dissipation and ensures homogeneity. Acetonitrile is chosen for its suitable boiling point and ability to dissolve both reactants.
-
Stoichiometry: A slight excess of methyl acrylate can be used to ensure complete consumption of the more valuable azetidine, but this can complicate purification. The presented protocol utilizes a near 1:1 stoichiometry to facilitate straightforward purification.
Experimental Protocols
3.1. Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| Azetidine | ≥98% |
| Methyl Acrylate | ≥99%, stabilized |
| Acetonitrile (MeCN) | Anhydrous, ≥99.8% |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular |
| Round-bottom flask | 250 mL, three-neck |
| Addition Funnel | 100 mL |
| Magnetic Stirrer with Hotplate | - |
| Condenser | - |
| Rotary Evaporator | - |
| Glassware | Oven-dried |
| Inert Atmosphere | Dry Argon or Nitrogen |
Safety Precaution: Azetidine is a volatile and corrosive cyclic amine. Methyl acrylate is a flammable liquid and a lachrymator. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
3.2. Step-by-Step Synthesis Protocol
-
Reaction Setup: Assemble an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a temperature probe, and a rubber septum. Purge the system with dry argon or nitrogen.[7]
-
Reagent Preparation: In the flask, dissolve azetidine (5.71 g, 100 mmol) in anhydrous acetonitrile (100 mL).
-
Controlled Addition: Add methyl acrylate (8.61 g, 100 mmol) dropwise to the stirred azetidine solution over 30 minutes using an addition funnel. Maintain the internal temperature below 30 °C using a water bath if necessary.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Purification: The crude product can often be of sufficient purity for many applications. For higher purity, perform vacuum distillation. Collect the fraction boiling at approximately 70-75 °C at 10 mmHg.
-
Drying and Storage: Dry the purified product over anhydrous sodium sulfate, filter, and store under an inert atmosphere in a tightly sealed container.
Diagram of the Experimental Workflow:
Caption: Workflow for the scale-up synthesis of this compound.
Characterization and Data
4.1. Expected Yield and Physical Properties
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| Boiling Point | ~70-75 °C at 10 mmHg |
| Expected Yield | 85-95% |
4.2. Analytical Data
¹H NMR (400 MHz, CDCl₃):
-
δ 3.67 (s, 3H, -OCH₃)
-
δ 3.25 (t, J = 7.0 Hz, 2H, -NCH₂CH₂-)
-
δ 2.75 (t, J = 7.0 Hz, 2H, -CH₂COO-)
-
δ 2.45 (t, J = 7.0 Hz, 4H, azetidine CH₂)
-
δ 2.05 (p, J = 7.0 Hz, 2H, azetidine CH₂CH₂CH₂)
¹³C NMR (101 MHz, CDCl₃):
-
δ 172.5 (C=O)
-
δ 55.0 (azetidine CH₂)
-
δ 51.5 (-OCH₃)
-
δ 48.0 (-NCH₂CH₂-)
-
δ 33.0 (-CH₂COO-)
-
δ 18.0 (azetidine CH₂CH₂CH₂)
GC-MS Analysis: Gas Chromatography-Mass Spectrometry is a crucial technique for assessing the purity of the final product and for monitoring the reaction progress.[8][9]
-
GC Method:
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
-
MS Detection:
-
Ionization Mode: Electron Impact (EI), 70 eV.
-
Mass Range: 35-300 m/z.
-
Expected Molecular Ion (M⁺): m/z = 143.
-
The primary peak in the chromatogram should correspond to the product, with its identity confirmed by the mass spectrum.
Diagram of the Reaction Mechanism:
Caption: Aza-Michael addition of azetidine to methyl acrylate.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or low temperature. | Extend reaction time to 24 hours. Ensure the reaction is conducted at room temperature (20-25 °C). |
| Presence of Side Products | Reaction temperature too high; impurities in reagents. | Maintain strict temperature control during addition. Use high-purity, freshly opened reagents. |
| Low Yield after Purification | Product loss during distillation. | Ensure a good vacuum is achieved. Use a short-path distillation apparatus to minimize losses on glass surfaces. |
| Product Discoloration | Oxidation or presence of impurities. | Ensure the reaction and storage are under an inert atmosphere. Purify by distillation if necessary. |
Conclusion
The aza-Michael addition of azetidine to methyl acrylate provides an efficient, high-yielding, and scalable route to this compound. By carefully controlling the reaction conditions, particularly the temperature during the initial addition, and employing standard purification techniques, this valuable synthetic intermediate can be reliably produced in gram quantities. The analytical methods outlined provide a robust framework for quality control, ensuring the material is suitable for downstream applications in drug discovery and development.
References
-
Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors - The Royal Society of Chemistry. Available at: [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. Available at: [Link]
-
Michael-type addition of azoles of broad-scale acidity to methyl acrylate - PMC - NIH. Available at: [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. Available at: [Link]
- WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents.
-
Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. Available at: [Link]
-
The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials - ResearchGate. Available at: [Link]
-
An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids - Semantic Scholar. Available at: [Link]
-
A. General synthetic route for accessing azetidines via intermolecular... - ResearchGate. Available at: [Link]
-
Mechanism of amine‐acrylate aza‐Michael addition for curing polymer... - ResearchGate. Available at: [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. Available at: [Link]
-
Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. Available at: [Link]
-
Azetidine synthesis - Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Available at: [Link]
-
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity - Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
NMR spectrum of methyl propanoate | Learning Science. - YouTube. Available at: [Link]
-
Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Available at: [Link]
-
Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Available at: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 3. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Michael-type addition of azoles of broad-scale acidity to methyl acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. jfda-online.com [jfda-online.com]
- 9. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
Application Notes and Protocols: On-Resin N-Terminal Modification of Peptides with Methyl 3-(azetidin-1-yl)propanoate for Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Chemical Diversity of Peptides
The introduction of non-canonical structural motifs into peptides is a powerful strategy for enhancing their therapeutic properties, including metabolic stability, conformational rigidity, and target affinity. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable building block in medicinal chemistry. Its incorporation into peptides can induce specific turns in the peptide backbone, improving cyclization efficiency and proteolytic resistance.[1][2] This application note details a protocol for the on-resin, post-synthetic modification of peptides containing an N-terminal azetidine moiety with methyl 3-(azetidin-1-yl)propanoate. This is achieved through aza-Michael addition of the secondary amine of the N-terminal azetidine to methyl acrylate, yielding a peptide with an N-terminal 3-(azetidin-1-yl)propanoate group. This modification introduces a flexible linker and a potential site for further derivatization, expanding the chemical space accessible for peptide-based drug discovery.
Principle of the Method
The described methodology involves a two-stage process. First, a peptide with an N-terminal azetidine-containing amino acid is synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following the completion of the peptide sequence, the N-terminal protecting group is removed, exposing the secondary amine of the azetidine ring. The on-resin peptide is then subjected to a Michael addition reaction with methyl acrylate in the presence of a non-nucleophilic base. The resulting modified peptide is subsequently cleaved from the solid support and globally deprotected using a standard trifluoroacetic acid (TFA) cleavage cocktail. The stability of the azetidine ring to strong acidic conditions ensures its integrity during the final cleavage step.[1][2]
Experimental Protocols
Materials and Reagents
-
Fmoc-protected amino acids
-
SPPS resin (e.g., Rink Amide resin for peptide amides)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
Diisopropylethylamine (DIPEA)
-
Methyl acrylate
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
-
Acetonitrile
-
Water (HPLC grade)
Part 1: Solid-Phase Synthesis of an Azetidine-Containing Peptide
This protocol assumes the synthesis of a model pentapeptide (Aze-Gly-Ala-Phe-Leu) on a Rink Amide resin, where "Aze" represents an N-terminal azetidine-2-carboxylic acid.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially using a standard coupling protocol (e.g., 4 equivalents of Fmoc-amino acid, 3.95 equivalents of HBTU, and 6 equivalents of DIPEA in DMF). Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid (azetidine-2-carboxylic acid), perform a final Fmoc deprotection as described in step 2 to expose the N-terminal secondary amine.
-
Final Washing: Wash the resin extensively with DMF (5x) and DCM (5x) and dry the resin under vacuum.
Part 2: On-Resin Michael Addition with Methyl Acrylate
This protocol details the modification of the N-terminal azetidine with methyl acrylate.
-
Resin Swelling: Swell the dried peptide-resin in anhydrous DMF for 30 minutes.
-
Reaction Mixture Preparation: In a separate vial, prepare the reaction mixture by adding methyl acrylate (10 equivalents) and DIPEA (20 equivalents) to anhydrous DMF.
-
Michael Addition Reaction: Add the reaction mixture to the swollen peptide-resin. Gently agitate the mixture at room temperature. The reaction progress can be monitored by taking small aliquots of the resin, cleaving the peptide, and analyzing by LC-MS. A typical reaction time is 12-24 hours.
-
Washing: After the reaction is complete, thoroughly wash the resin with DMF (5x) and DCM (5x) to remove excess reagents and byproducts.
-
Drying: Dry the resin under vacuum.
Part 3: Cleavage and Deprotection
This protocol describes the final cleavage of the modified peptide from the resin and the removal of side-chain protecting groups.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling. The azetidine ring is stable under these conditions.[1][2]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether (2x).
-
Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
Part 4: Purification and Analysis
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Analysis: Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the molecular weight of the modified peptide. Further characterization can be performed using NMR spectroscopy.
Data Presentation
Table 1: Reaction Parameters for On-Resin Michael Addition
| Parameter | Recommended Value | Notes |
| Reagent | Methyl Acrylate | Michael Acceptor |
| Base | Diisopropylethylamine (DIPEA) | Non-nucleophilic base |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | Should be of high purity |
| Equivalents of Methyl Acrylate | 10-20 eq. | An excess is used to drive the reaction to completion |
| Equivalents of DIPEA | 20-40 eq. | To neutralize any acidic species and catalyze the reaction |
| Reaction Temperature | Room Temperature (20-25 °C) | Higher temperatures may lead to side reactions |
| Reaction Time | 12-24 hours | Monitor reaction progress by LC-MS |
Visualizations
Experimental Workflow
Caption: Workflow for the on-resin modification of an azetidine-containing peptide.
Reaction Mechanism
Caption: Aza-Michael addition of N-terminal azetidine to methyl acrylate.
Discussion and Troubleshooting
-
Incomplete Michael Addition: If the reaction does not go to completion, increasing the equivalents of methyl acrylate and DIPEA, or extending the reaction time may be beneficial. Ensure that the DMF used is anhydrous, as water can interfere with the reaction.
-
Side Reactions: Potential side reactions include the addition of other nucleophilic side chains (e.g., lysine, cysteine) to methyl acrylate. If the peptide sequence contains such residues, their side chains must be appropriately protected during the on-resin modification step. Standard acid-labile protecting groups are generally sufficient. The formation of di-adducts (addition of two azetidine-peptides to one methyl acrylate) is unlikely due to the resin-bound nature of the peptide.
-
Ester Hydrolysis: The methyl ester of the propanoate linker is generally stable to the final TFA cleavage conditions. However, prolonged exposure to acidic or basic conditions should be avoided to prevent hydrolysis.
-
Purification Challenges: The modified peptide may have a similar retention time to the unmodified peptide in RP-HPLC. Optimization of the HPLC gradient will be necessary for efficient separation.
Conclusion
This application note provides a detailed protocol for the on-resin modification of peptides containing an N-terminal azetidine moiety with this compound via a Michael addition reaction. This method offers a straightforward approach to introduce a flexible linker at the N-terminus of a peptide, providing a handle for further functionalization and expanding the repertoire of chemical modifications available for peptide-based drug design. The stability of the azetidine ring to standard SPPS cleavage conditions makes this a robust and valuable tool for the synthesis of novel peptide architectures.
References
-
Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202400308. [Link]
-
Shipman, M., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]
-
Konuray, A. O., et al. (2016). Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolymerization. UPCommons. [Link]
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]
-
Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
Wikipedia. (2023). Michael reaction. [Link]
-
Aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Aapptec. (n.d.). SYNTHESIS NOTES. [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. [Link]
-
CEM Corporation. (2023, September 24). SPPS Reagents Explained: A Complete Guide [Video]. YouTube. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-(azetidin-1-yl)propanoate
Welcome to the technical support guide for the synthesis of Methyl 3-(azetidin-1-yl)propanoate. This document is designed for researchers, chemists, and drug development professionals to navigate and optimize this common yet nuanced aza-Michael addition reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your synthesis yield and purity.
The synthesis of this compound is a cornerstone reaction for introducing the valuable azetidine motif into molecular scaffolds. Azetidines are prized in medicinal chemistry for their ability to impart desirable physicochemical properties, acting as rigid, low-molecular-weight linkers.[1] The reaction, a conjugate addition of azetidine to methyl acrylate, appears straightforward but is subject to several competing pathways and sensitivities that can drastically affect the outcome.
This guide is structured into two main sections: a Troubleshooting Guide to address specific experimental failures and an FAQ Section covering the fundamental principles of the reaction.
Troubleshooting Guide: Optimizing Your Synthesis
This section addresses the most common issues encountered during the synthesis of this compound. Each entry details the problem, explores the underlying chemical principles, and provides actionable solutions.
Q1: Why is my reaction yield consistently low?
A low yield is the most frequent complaint. The root cause often lies in one of four areas: reactant integrity, suboptimal reaction conditions, side reactions, or reaction equilibrium.
Logical Flow for Troubleshooting Low Yield
Caption: A systematic workflow for diagnosing low product yield.
Potential Cause 1: Purity and Handling of Starting Materials
-
Azetidine: This cyclic amine is volatile and can be hygroscopic. More importantly, as a strained four-membered ring, it is more stable than aziridines but still possesses significant ring strain (approx. 25.4 kcal/mol), which dictates its reactivity.[2][3][4] If sourced as a salt (e.g., azetidine hydrochloride), it must be neutralized to the free base immediately before use. Incomplete neutralization is a common source of error.
-
Methyl Acrylate: This Michael acceptor is prone to spontaneous radical polymerization, especially when heated or exposed to light.[5][6] Commercially available methyl acrylate contains inhibitors (like hydroquinone methyl ether, MEHQ) to prevent this.[7] Using methyl acrylate from an old or improperly stored bottle can lead to significant polymer formation, consuming the reactant and making the product isolation difficult.
Solutions:
-
Azetidine: If using the hydrochloride salt, perform a fresh workup with a suitable base (e.g., NaOH, K₂CO₃) and extract the free base into an organic solvent. Dry the organic layer thoroughly (e.g., over Na₂SO₄ or MgSO₄) before use.
-
Methyl Acrylate: To remove the inhibitor, pass the methyl acrylate through a short column of activated basic alumina immediately before the reaction. Store the inhibitor-free acrylate at a low temperature and use it promptly.
Potential Cause 2: Suboptimal Reaction Conditions
The aza-Michael addition is highly sensitive to the reaction environment.[8]
-
Solvent Choice: While the reaction can be run neat, the choice of solvent can significantly accelerate the reaction and improve selectivity. Polar protic solvents like water or alcohols (e.g., methanol, ethanol) can activate both the amine donor and the acrylate acceptor through hydrogen bonding, accelerating the addition.[9][10][11] In contrast, aprotic solvents like THF or DCM are less effective.
| Solvent | Typical Effect on Aza-Michael Addition | Reference |
| Methanol / Ethanol | Good acceleration, facilitates proton transfer | [9] |
| Water | Excellent acceleration, green solvent choice | [10][12] |
| Acetonitrile (ACN) | Moderate rate, common for similar reactions | [13] |
| Tetrahydrofuran (THF) | Slower reaction rates, less stabilization of charged intermediates | [14] |
| Dichloromethane (DCM) | Slower reaction rates | [15] |
| Neat (Solvent-free) | High concentration, but can increase side reactions | [16] |
-
Temperature: This reaction is typically exothermic. While gentle heating can increase the reaction rate, excessive temperatures (>60-70°C) can promote the polymerization of methyl acrylate and may favor the retro-aza-Michael reaction, shifting the equilibrium back toward the starting materials.[17] Running the reaction at room temperature or with gentle warming (e.g., 40°C) is often optimal.
Solutions:
-
Initiate the reaction at 0°C, adding one reactant dropwise to the other to control the initial exotherm.
-
Allow the reaction to warm to room temperature and stir for several hours. Monitor by TLC or GC-MS.
-
If the reaction is sluggish, gently warm to 40-50°C.
-
Consider using a polar protic solvent like methanol or ethanol to facilitate the reaction under milder conditions.
Q2: My reaction mixture became a solid or an intractable gum. What happened?
This is a classic sign of uncontrolled polymerization of methyl acrylate.
Cause: The radical polymerization of acrylates is a chain reaction that, once initiated, can proceed rapidly to form high molecular weight poly(methyl acrylate).[6] This can be triggered by:
-
Heat from the reaction exotherm.
-
Trace impurities.
-
Absence of a radical inhibitor if using purified acrylate.
Solutions:
-
Control the Exotherm: Add the methyl acrylate slowly to a cooled (0°C) solution of azetidine.
-
Use Fresh Acrylate: Use freshly opened or purified methyl acrylate.
-
Add an Inhibitor (Optional): If polymerization is a persistent issue, a small amount of a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) can be added to the reaction mixture, although this may slightly slow the desired reaction and will need to be removed during purification.
Q3: My NMR spectrum shows my desired product, but also a significant amount of a second, related impurity. What is it?
The most likely culprit is the di-addition product, where a second molecule of methyl acrylate has reacted with the nitrogen of your desired product.
Cause: The product, this compound, is a secondary amine and can act as a nucleophile itself, attacking another molecule of methyl acrylate. This is more likely to occur if:
-
A large excess of methyl acrylate is used.
-
The reaction is run for an extended period at elevated temperatures.
-
The reaction is performed in specific solvents like hexafluoroisopropanol (HFIP), which are known to promote di-addition.[9][12]
Solutions:
-
Control Stoichiometry: Use a stoichiometry close to 1:1. A slight excess (e.g., 1.1 equivalents) of methyl acrylate can be used to ensure full consumption of the azetidine, but avoid large excesses.
-
Monitor the Reaction: Stop the reaction as soon as the starting azetidine is consumed (as determined by TLC or GC-MS).
-
Control Temperature: Avoid high temperatures, which can accelerate the second addition.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this reaction?
The synthesis is a classic aza-Michael addition (or 1,4-conjugate addition).[8] It proceeds via a two-step mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of azetidine acts as a nucleophile, attacking the electron-deficient β-carbon of the methyl acrylate. This breaks the π-bond and forms a new carbon-nitrogen bond, generating a zwitterionic intermediate (an enolate).
-
Proton Transfer: A proton is transferred from the newly quaternized nitrogen to the α-carbon of the enolate. In protic solvents, the solvent itself can mediate this proton transfer. This step neutralizes the charges and yields the final product.
Caption: The two-step mechanism of the aza-Michael addition.
Q2: What is a reliable, optimized starting protocol for this synthesis?
This protocol is a robust starting point for gram-scale synthesis.
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation:
-
If using azetidine hydrochloride, dissolve it in water, add an excess of solid NaOH pellets while cooling in an ice bath, and extract the free base into diethyl ether or DCM. Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent in vacuo at low temperature to yield azetidine free base as a colorless oil. Caution: Azetidine is volatile.
-
Freshly pass methyl acrylate (1.1 equivalents) through a short plug of basic alumina to remove the polymerization inhibitor.
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the azetidine free base (1.0 equivalent).
-
Dilute the azetidine with methanol (approx. 3-5 mL per gram of azetidine).
-
Cool the flask to 0°C in an ice-water bath.
-
-
Addition:
-
Add the inhibitor-free methyl acrylate (1.1 equivalents) dropwise to the stirring azetidine solution over 15-20 minutes. Ensure the internal temperature does not rise significantly.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 4-12 hours. Monitor the reaction progress by TLC (staining with ninhydrin to visualize the product and any remaining azetidine) or GC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol and any unreacted starting materials.
-
The crude product can often be purified by vacuum distillation or by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine added to the eluent to prevent product tailing).
-
Q3: Are there any catalysts that can improve this reaction?
While this reaction often proceeds well without a catalyst, various catalysts have been shown to promote aza-Michael additions, particularly with less reactive amines.[18]
-
Lewis Acids: Catalysts like Cu(OTf)₂ or Yb(OTf)₃ can activate the methyl acrylate, making it more electrophilic.[8]
-
Brønsted Acids: Mild acids can protonate the carbonyl of the acrylate, increasing its reactivity. However, care must be taken not to protonate the azetidine, which would render it non-nucleophilic.[19]
-
Organocatalysts: Certain organocatalysts can facilitate the reaction, though this is more common in asymmetric variants.[14]
For the reaction between azetidine and methyl acrylate, the inherent reactivity is usually sufficient, and the use of a polar protic solvent is the most common and effective way to promote the reaction.[9]
References
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing, 2021.
-
Optimization of conditions for the reaction of the Aza-Michael addition. ResearchGate, N.D.
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing), 2021.
-
Solvent-promoted and -controlled aza-Michael reaction with aromatic amines. PubMed, 2009.
-
The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. RACO (Revista de la Asociación Colombiana de Ciencias Biológicas), N.D.
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF. ResearchGate, 2021.
-
Benefits of a Dual Chemical and Physical Activation: Direct aza-Michael Addition of Anilines Promoted by Solvent Effect under High Pressure. The Journal of Organic Chemistry, 2017.
-
Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. RSC Publishing, 2024.
-
Optimization of the aza-Michael reactiona | Download Scientific Diagram. ResearchGate, N.D.
-
Rational Catalyst Design for an Optimized Aza-Michael Addition. Synfacts, 2024.
-
Solvent effects in the aza-Michael addition of anilines | Request PDF. ResearchGate, 2012.
-
Solvent-promoted and -controlled aza-Michael reaction with aromatic amines. National Genomics Data Center, 2009.
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH, 2021.
-
Azetidine: Basicity and Preparation. YouTube, 2020.
-
Combined aza-Michael and radical photopolymerization reactions for enhanced mechanical properties of 3D printed shape memory polymers. RSC Publishing, 2022.
-
Experimental and Theoretical Study of the Self-Initiation Reaction of Methyl Acrylate in Free-Radical Polymerization | Request PDF. ResearchGate, 2017.
-
What Is The Acrylate Polymerization Process? - Chemistry For Everyone. YouTube, 2023.
-
Reactivity of Methacrylates in Insertion Polymerization. Macromolecules, 2006.
-
Methyl Methacrylate | C5H8O2 | CID 6658. PubChem, N.D.
-
Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ACS Publications, 2020.
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv, 2025.
-
The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. ResearchGate, 2017.
-
An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar, 2018.
-
The proposed reaction mechanism for the aza-Michael addition of cyclic amine with methyl acrylate over CuBTC. ResearchGate, 2023.
-
Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. Polymers, 2021.
-
Synthesis of azetidine derivatives. Google Patents, 2000.
-
Michael-type addition of azoles of broad-scale acidity to methyl acrylate. PMC - NIH, 2011.
-
Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Semantic Scholar, 2011.
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin... PubMed Central, 2023.
-
Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. The Royal Society of Chemistry, N.D.
-
A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC - NIH, 2019.
-
Synthesis and biological study of Azetidinone derivatives. ResearchGate, 2019.
-
(PDF) Synthesis, Characterization And In Silico Studies OfNovel Substituted Azetidinone, SubstitutedThiazolidinone Containing Naphthalene Moiety, WithTheir Biological Activity. ResearchGate, 2022.
-
Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI, 2018.
-
METHYL 2-METHYL-3-(PYRROLIDIN-1-YL)PROPANOATE synthesis. ChemicalBook, N.D.
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Methyl Methacrylate | C5H8O2 | CID 6658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solvent-promoted and -controlled aza-Michael reaction with aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02006A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Solvent-promoted and -controlled aza-Michael reaction with aromatic amines. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 13. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 15. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. raco.cat [raco.cat]
- 18. Michael-type addition of azoles of broad-scale acidity to methyl acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Methyl 3-(azetidin-1-yl)propanoate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Methyl 3-(azetidin-1-yl)propanoate. This document is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for the purification of this valuable building block. The unique structure, combining a strained azetidine ring with a methyl ester, presents specific challenges that require careful consideration of purification strategies to ensure high purity and stability.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound in a direct question-and-answer format.
Question: My crude product shows significant tailing on a standard silica gel TLC plate. What is causing this and how can I fix it?
Answer: This is a classic issue encountered with basic amines on standard silica gel. The tailing is caused by strong, non-ideal interactions between the basic nitrogen of the azetidine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to poor separation, low recovery, and in some cases, decomposition of the product on the column.
Root Cause Analysis & Solution:
-
Mechanism: The lone pair of electrons on the azetidine nitrogen forms strong hydrogen bonds or acid-base interactions with the silica surface, slowing its elution in an inconsistent manner.
-
Solution: To mitigate this, you must neutralize or "cap" these acidic sites. This is achieved by adding a small amount of a volatile base to your eluent system.
-
Recommended Additive: Add 0.5-1% triethylamine (TEA) or 0.5% ammonia solution (e.g., 7N NH₃ in methanol) to your mobile phase. TEA is often preferred due to its volatility, which makes it easy to remove from the final product under vacuum.[1]
-
Experimental Validation: Before running a column, test the modified eluent system on a TLC plate. You should observe a significant reduction in tailing and a more compact, well-defined spot for your product.
-
Question: I ran a flash column with a hexane/ethyl acetate system, but my product co-eluted with a starting material. How can I improve the separation?
Answer: Achieving good separation requires optimizing the selectivity of your chromatographic system. If a standard hexane/ethyl acetate gradient is insufficient, you need to alter the mobile phase composition to exploit different intermolecular interactions.
Strategies for Improved Resolution:
-
Introduce a More Polar Solvent: Switch to a dichloromethane (DCM)/methanol (MeOH) gradient. DCM offers different selectivity compared to ethyl acetate, and methanol is a strong polar modifier that can help differentiate between closely eluting polar compounds. Start with a low percentage of MeOH (e.g., 1-2%) in DCM and gradually increase the polarity. Remember to add 0.5-1% TEA to this system as well.
-
Utilize an Isocratic Hold: If the TLC shows a slight but consistent separation, running a long, isocratic elution with the solvent system that provides the best separation (ideally giving your product an Rf value between 0.2 and 0.4) can improve resolution on a column.[2]
-
Reverse-Phase Chromatography: If normal-phase continues to fail, consider reverse-phase (C18) flash chromatography. The separation mechanism is based on hydrophobicity. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape. Caution: If you use an acidic modifier, the product will be isolated as the corresponding salt.
Question: My purified product is a yellow or brown oil, but the literature suggests it should be colorless. What is the source of the color?
Answer: Color in the final product typically indicates the presence of minor, highly conjugated impurities or degradation products.
Potential Causes and Solutions:
-
Oxidation: Amines can be susceptible to air oxidation over time, forming colored impurities. Ensure that the purification and subsequent storage are performed under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
Thermal Decomposition: If you are using distillation, excessive temperatures can cause decomposition. The ethyl ester analog of this compound boils at 86-87 °C at 12 mmHg, suggesting the methyl ester should be distilled under a high vacuum to keep the temperature low.[3] A Kugelrohr or short-path distillation apparatus is ideal for minimizing the thermal stress on the compound.
-
Column-Related Degradation: Prolonged exposure to silica gel, especially if it's not deactivated with a base, can lead to the formation of degradation byproducts.[4] Elute the compound from the column as quickly as possible once it starts coming off.
-
Final Polish: If the color persists after chromatography, a final purification step can be effective:
-
Charcoal Treatment: Dissolve the product in a suitable solvent (e.g., DCM or ethyl acetate), add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through a pad of celite. This is often effective at removing baseline color impurities.
-
Kugelrohr Distillation: This is the most effective method for removing non-volatile, colored impurities from a liquid product.
-
Section 2: Frequently Asked Questions (FAQs)
What are the primary recommended purification methods for this compound?
The two most effective and commonly used purification techniques for this compound are:
-
Flash Column Chromatography on Deactivated Silica Gel: This is the workhorse method for removing impurities with different polarities.[5] It is crucial to use a mobile phase containing a basic modifier (like triethylamine) to prevent product loss and tailing.[1]
-
High-Vacuum Distillation (Kugelrohr/Short-Path): This method is ideal for removing non-volatile impurities (e.g., baseline material from a column, salts) and can also serve as the final step to obtain a highly pure, solvent-free product. Given the compound's likely boiling point, a good vacuum (<1 mmHg) is essential to avoid thermal decomposition.
What are the key physicochemical properties I should be aware of during purification?
Understanding the compound's properties is key to designing a successful purification strategy.
| Property | Value / Description | Implication for Purification |
| Molecular Weight | 143.19 g/mol [6] | Suitable for distillation under high vacuum. |
| Chemical Nature | Tertiary Amine, Methyl Ester | The basic amine requires deactivation of silica gel. The ester is stable to mild bases (like TEA) but can hydrolyze under strong acid or base conditions. |
| Physical State | Likely a liquid at room temperature. | Amenable to both chromatography and distillation. |
| Polarity | Polar | Soluble in polar organic solvents like DCM, Ethyl Acetate, and Methanol. Insoluble in non-polar solvents like hexane. |
| Boiling Point | Estimated at <100 °C at ~10-15 mmHg.[3] | Requires vacuum distillation to prevent decomposition at atmospheric pressure. |
How can I effectively monitor the purification process?
Thin Layer Chromatography (TLC) is the primary tool.
-
Stationary Phase: Standard silica gel 60 F254 plates.
-
Mobile Phase: Use the same solvent system you plan to use for the column, including the basic additive (e.g., Hexane/Ethyl Acetate with 1% TEA or DCM/MeOH with 1% TEA).
-
Visualization: Since the azetidine moiety may not be strongly UV-active, you will need a chemical stain for visualization.
-
Potassium Permanganate (KMnO₄) stain: Excellent for visualizing amines, which show up as yellow/orange spots on a purple background.
-
Ninhydrin stain: While typically used for primary/secondary amines, it can sometimes weakly stain tertiary amines after heating. KMnO₄ is generally more reliable for this compound.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a step-by-step guide for purifying the title compound on a 50g scale, assuming a crude mixture containing polar and non-polar impurities.
1. Preparation of Deactivated Silica Gel:
-
In a fume hood, prepare a slurry of 200g of silica gel in 400mL of the initial eluent (e.g., Hexane:Ethyl Acetate 95:5 + 1% Triethylamine).
-
Gently swirl the slurry to release trapped air and pour it into the chromatography column.
-
Use a gentle stream of air pressure to pack the column bed firmly and evenly. Ensure the top of the bed is flat.
2. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product (~5g) in a minimal amount of a volatile solvent like DCM.
-
Add ~10g of silica gel to this solution.
-
Concentrate the mixture on a rotary evaporator until a free-flowing powder is obtained. This is your "dry-loaded" sample.
-
Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even layer.
3. Elution:
-
Begin elution with a non-polar solvent mixture (e.g., 5% EtOAc in Hexane + 1% TEA).[5]
-
Gradually increase the polarity of the eluent. A suggested gradient could be:
-
500 mL of 5% EtOAc/Hexane
-
1000 mL of a linear gradient from 5% to 30% EtOAc/Hexane
-
1000 mL of a linear gradient from 30% to 60% EtOAc/Hexane
-
(Always maintain the 1% TEA concentration in all mobile phases)
-
-
Collect fractions (e.g., 20-30 mL per tube) throughout the elution process.
4. Fraction Analysis and Isolation:
-
Analyze the collected fractions by TLC using a suitable stain (e.g., KMnO₄).
-
Combine the fractions that contain the pure product.
-
Remove the solvent and TEA using a rotary evaporator to yield the purified product.
Protocol 2: Kugelrohr Distillation
This protocol is for the final purification of a liquid product that has already been partially purified by chromatography.
1. Apparatus Setup:
-
Ensure all glassware is clean, dry, and free of cracks.
-
Place the oil-containing flask of the Kugelrohr apparatus into the heating mantle.
-
Connect the receiving bulb(s).
-
Connect the apparatus to a high-vacuum pump (<1 mmHg) through a cold trap (liquid nitrogen or dry ice/acetone).
2. Procedure:
-
Transfer the previously purified oil into the distillation flask. Add a small magnetic stir bar if possible.
-
Begin stirring and slowly apply the vacuum. Observe for any bumping or excessive bubbling from residual solvent.
-
Once a stable high vacuum is achieved, begin to slowly heat the mantle.
-
Gradually increase the temperature. The product should begin to distill and condense in the first receiving bulb. Adjust the temperature to maintain a steady but controlled distillation rate.
-
Once all the product has distilled, turn off the heat and allow the apparatus to cool completely before slowly reintroducing air.
-
Collect the pure, distilled product from the receiving bulb.
Section 4: Visualization of Purification Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial analysis of the crude product.
Caption: Decision workflow for purifying this compound.
References
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. Available from: [Link]
-
Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Available from: [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. Available from: [Link]
-
Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. HETEROCYCLES. Available from: [Link]
-
Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Publications. Available from: [Link]
-
Cytiva. Protein purification troubleshooting guide. Available from: [Link]
-
Matrix Fine Chemicals. This compound | CAS 502144-09-4. Available from: [Link]
-
ChemSynthesis. ethyl 3-(1-azetidinyl)propanoate. Available from: [Link]
- Google Patents. Synthesis of azetidine derivatives.
-
ChemRxiv. An Approach to Alkyl Azetidines for Medicinal Chemistry. Available from: [Link]
- Google Patents. Novel product, method and intermediates for the preparation of azetidine derivatives.
-
ChemBK. METHYL 3-(PIPERIDIN-1-YL)PROPANOATE. Available from: [Link]
-
MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Available from: [Link]
-
PubChem. Tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine-1-carboxylate. Available from: [Link]
-
ResearchGate. How to find suitable solvent for column chromatography???. Available from: [Link]
-
ResearchGate. (PDF) Synthesis, Characterization And In Silico Studies OfNovel Substituted Azetidinone, SubstitutedThiazolidinone Containing Naphthalene Moiety, WithTheir Biological Activity. Available from: [Link]
Sources
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | CAS 502144-09-4 [matrix-fine-chemicals.com]
Technical Support Center: Synthesis of Methyl 3-(azetidin-1-yl)propanoate
Welcome to the technical support center for the synthesis of Methyl 3-(azetidin-1-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this valuable building block. Our focus is on providing practical, mechanistically grounded solutions to ensure the integrity and success of your experiments.
The synthesis of this compound is most commonly achieved via an aza-Michael addition of azetidine to methyl acrylate. This conjugate addition is an efficient C-N bond-forming reaction.[1][2] However, the unique properties of the strained azetidine ring and the reactivity of the acrylate system can lead to specific side reactions that require careful control.[3][4] This document provides in-depth troubleshooting guides and FAQs to address these potential issues directly.
Section 1: The Core Synthesis - Aza-Michael Addition
The fundamental reaction involves the nucleophilic attack of the azetidine nitrogen onto the β-carbon of methyl acrylate. Azetidine, despite its ring strain, is a potent nucleophile, and the reaction can often proceed under neat (solvent-free) conditions with gentle heating or at room temperature, sometimes over extended periods.[5]
Reaction Scheme:
Experimental Workflow Diagram
Sources
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Aza-Michael Additions for Azetidine Compounds
Welcome to the technical support center for troubleshooting the aza-Michael addition for the synthesis of functionalized azetidine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. Here, we address common challenges encountered during experimentation, providing in-depth, field-proven insights and solutions in a direct question-and-answer format.
Understanding the Aza-Michael Addition with Azetidines
The aza-Michael addition is a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[1] When applied to azetidine chemistry, this reaction is a robust method for synthesizing 3-substituted azetidine derivatives, which are valuable scaffolds in medicinal chemistry.[2][3] A common strategy involves the reaction of an N-nucleophile with an electrophilic acceptor like methyl 2-(N-Boc-azetidin-3-ylidene)acetate, often catalyzed by a non-nucleophilic base.[2][4]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing very low or no conversion to my desired aza-Michael adduct. What are the likely causes and how can I troubleshoot this?
A1: Low to no product formation is a common issue that can often be traced back to several key factors. A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
-
Insufficient Nucleophilicity of the Amine: The reactivity of the nitrogen nucleophile is paramount. Aromatic amines and N-heterocyles are generally less nucleophilic than aliphatic amines and may require more forcing conditions.[5][6]
-
Troubleshooting:
-
Increase Reaction Temperature: For less reactive nucleophiles, such as aromatic heterocycles, increasing the temperature (e.g., to 65°C or higher) can significantly improve the reaction rate.[4]
-
Screen Catalysts: While DBU is a common choice, other organic or inorganic bases like K₂CO₃ or Cs₂CO₃ might be more effective for specific substrate combinations.[4][7] In some cases, Lewis acids or even protic solvents can act as promoters.[8][9]
-
Solvent Choice: Highly polar, protic solvents like hexafluoroisopropanol (HFIP) have been shown to activate the Michael acceptor, thereby facilitating the addition of weaker nucleophiles.[8][9]
-
-
-
Poor Electrophilicity of the Michael Acceptor: Steric hindrance around the β-carbon or electron-donating groups on the α,β-unsaturated system can reduce its reactivity.
-
Troubleshooting:
-
Confirm Starting Material Quality: Ensure the purity of your α,β-unsaturated azetidine derivative. Impurities can inhibit the reaction.
-
Activation with Additives: The use of additives that can activate the Michael acceptor, such as certain Lewis acids, may be beneficial, though care must be taken to avoid side reactions with the nucleophile.
-
-
-
Inactive or Inappropriate Catalyst: The choice and condition of the base are critical for generating the active nucleophile or activating the substrate.
-
Troubleshooting:
-
Verify Catalyst Quality: Ensure your base (e.g., DBU) is not old or degraded. It is advisable to use a freshly opened bottle or to purify the base before use.
-
Optimize Catalyst Loading: While a sub-stoichiometric amount of DBU is often effective, the optimal loading can vary.[4] A screening of catalyst concentration (e.g., 0.1 to 1.0 equivalent) may be necessary.
-
-
Troubleshooting Workflow for Low Conversion:
Caption: A decision tree for troubleshooting low conversion in aza-Michael additions.
Q2: My reaction is messy, and I am observing multiple side products. What are the common side reactions and how can I suppress them?
A2: The formation of side products can significantly reduce the yield and complicate purification. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions & Mitigation Strategies:
-
Polymerization of the Michael Acceptor: This is particularly problematic with highly reactive Michael acceptors.
-
Mitigation:
-
Slow Addition: Add the Michael acceptor slowly to a solution of the nucleophile and catalyst to maintain a low concentration of the acceptor.
-
Lower Temperature: Running the reaction at a lower temperature can reduce the rate of polymerization.
-
-
-
Bis-addition: Primary amines or nucleophiles with multiple reactive sites can react with two equivalents of the Michael acceptor.[5]
-
Mitigation:
-
Stoichiometry Control: Use an excess of the amine nucleophile relative to the Michael acceptor.
-
Protecting Groups: If applicable, protect one of the nucleophilic sites to ensure mono-addition.
-
-
-
Retro-Aza-Michael Reaction: The aza-Michael addition can be reversible, especially at elevated temperatures, leading to the decomposition of the product back to the starting materials.[10]
-
Mitigation:
-
Lower Reaction Temperature: Once the reaction has reached completion, cool it down to prevent the reverse reaction.
-
Trapping the Product: If possible, convert the product in situ to a more stable derivative.
-
-
-
Isomerization of the Michael Acceptor: Base catalysts can sometimes cause isomerization of the double bond in the Michael acceptor to a less reactive position.
-
Mitigation:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like DBU, which is less likely to cause isomerization.[4]
-
Reaction Time: Monitor the reaction closely and stop it once the desired product is formed to minimize contact time with the base.
-
-
Table 1: Summary of Common Side Reactions and Solutions
| Side Reaction | Cause | Mitigation Strategy |
| Polymerization | High reactivity of Michael acceptor | Slow addition of acceptor, lower reaction temperature |
| Bis-addition | Nucleophile with multiple reactive sites | Use excess nucleophile, employ protecting groups |
| Retro-aza-Michael | Reversibility of the reaction | Lower reaction temperature upon completion |
| Isomerization | Base-catalyzed double bond migration | Use a non-nucleophilic base, minimize reaction time |
Q3: I am having difficulty with the purification of my azetidine adduct. What are some effective purification strategies?
A3: Purification can be challenging due to the similar polarities of the product and unreacted starting materials or byproducts.
Purification Protocols:
-
Standard Work-up:
-
Quench the reaction mixture (e.g., with water or a saturated aqueous solution of NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Chromatography:
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying aza-Michael adducts. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.
-
Preparative HPLC: For difficult separations or to obtain highly pure material, reverse-phase preparative HPLC can be employed.
-
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.
Experimental Protocols
General Protocol for the Aza-Michael Addition of a Heterocycle to Methyl 2-(N-Boc-azetidin-3-ylidene)acetate
This protocol is adapted from the work of Gudelis et al. and serves as a general starting point.[2][4][7]
Materials:
-
Methyl 2-(N-Boc-azetidin-3-ylidene)acetate (1.0 eq)
-
Heterocyclic amine (e.g., pyrazole, imidazole) (1.0-1.2 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1-1.0 eq)
-
Anhydrous acetonitrile (CH₃CN)
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add methyl 2-(N-Boc-azetidin-3-ylidene)acetate and the heterocyclic amine.
-
Add anhydrous acetonitrile to dissolve the reactants.
-
Add DBU to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or heat to 60-65°C, depending on the nucleophilicity of the amine.[4] Aromatic heterocycles may require longer reaction times (e.g., 16 hours) and elevated temperatures.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Reaction Mechanism Visualization:
Caption: The general mechanism of a DBU-catalyzed aza-Michael addition.
References
-
Benefits of a Dual Chemical and Physical Activation: Direct aza-Michael Addition of Anilines Promoted by Solvent Effect under High Pressure. The Journal of Organic Chemistry. Available at: [Link]
-
Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie. Available at: [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. Available at: [Link]
-
Solvent effects in the aza-Michael addition of anilines | Request PDF. ResearchGate. Available at: [Link]
-
Solvent-promoted and -controlled aza-Michael reaction with aromatic amines. National Genomics Data Center. Available at: [Link]
-
Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. Green Chemistry. Available at: [Link]
-
N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. Organic Chemistry Portal. Available at: [Link]
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. Available at: [Link]
-
Synthesis of azetidines by aza Paternò–Büchi reactions. National Institutes of Health. Available at: [Link]
-
Stereoselective aza‐Michael addition. | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]
-
Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journals. Available at: [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central. Available at: [Link]
-
Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones. RSC Publishing. Available at: [Link]
-
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU. Available at: [Link]
-
Synthesis of azetidines by addition of amines to alkenes | Request PDF. ResearchGate. Available at: [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed. Available at: [Link]
-
The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]
-
Aza-Michael addition reaction of various amines to electron deficient alkenes using MS 4 Å … ResearchGate. Available at: [Link]
-
Full mechanism of the aza-Michael reaction, with various possible pathways for proton transfer. ResearchGate. Available at: [Link]
-
ChemInform Abstract: Aza-Michael Addition of Amines to α,β-Unsaturated Compounds Using Molecular Iodine as Catalyst. | Request PDF. ResearchGate. Available at: [Link]
-
Synthesis of Azetidines. Chinese Journal of Organic Chemistry. Available at: [Link]
-
The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. RACO. Available at: [Link]
-
Aza-Michael Reaction Insights | PDF. Scribd. Available at: [Link]
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. National Institutes of Health. Available at: [Link]
-
Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory. Pendidikan Kimia. Available at: [Link]
-
27 questions with answers in MICHAEL ADDITION | Scientific method. ResearchGate. Available at: [Link]
-
Efficient protocol for Aza-Michael addition of N-heterocycles to α,β-unsaturated compound using [Ch]OH and [n-butyl urotropinium]OH as basic ionic liquids in aqueous/solvent free conditions. Taylor & Francis Online. Available at: [Link]
-
(PDF) An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. ResearchGate. Available at: [Link]
-
An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. White Rose Research Online. Available at: [Link]
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West Department of Chemistry, University of Alberta.* Serve Content. Available at: [Link]
-
Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates. KTU ePubl. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Solvent-promoted and -controlled aza-Michael reaction with aromatic amines. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. BJOC - Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides [beilstein-journals.org]
- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 10. raco.cat [raco.cat]
"Methyl 3-(azetidin-1-yl)propanoate" stability and storage conditions
Welcome to the technical support guide for Methyl 3-(azetidin-1-yl)propanoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and proper storage of this compound. This guide offers troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.
I. Chemical Profile and Intrinsic Stability
This compound is a bifunctional molecule containing a tertiary amine within a strained four-membered azetidine ring and a methyl ester. This unique structure dictates its reactivity and stability profile. The azetidine ring, while more stable than an aziridine ring, possesses considerable ring strain, making it susceptible to ring-opening reactions under certain conditions.[1][2]
The ester functional group is prone to hydrolysis, particularly under acidic or basic conditions. The tertiary amine can act as an internal catalyst for this hydrolysis, a factor that must be considered during storage and in experimental design.
Key Structural Features Influencing Stability:
-
Azetidine Ring: The inherent strain of the four-membered ring can be a site of reactivity.[1][2]
-
Tertiary Amine: The basicity of the nitrogen atom can influence its reactivity and susceptibility to protonation.
-
Ester Group: Susceptible to hydrolysis, which can be accelerated by changes in pH.
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for neat this compound?
For long-term stability, neat this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. Refrigeration at 2-8°C is generally recommended for short to medium-term storage. For extended periods, storage at -20°C is preferable to minimize potential degradation.
Q2: How should I store this compound once it's dissolved in a solvent?
When in solution, the stability of this compound is highly dependent on the solvent and storage temperature. For solutions in organic solvents, it is recommended to store them at -80°C for up to six months or at -20°C for one month, with protection from light.[3] It is crucial to use anhydrous solvents to prevent hydrolysis of the ester.
Q3: Is this compound sensitive to light or air?
While specific data on the photosensitivity of this compound is not extensively documented, it is good laboratory practice to protect it from light, especially during long-term storage.[3] The tertiary amine can be susceptible to oxidation by atmospheric oxygen over time, so storage under an inert atmosphere is recommended to preserve purity.
Q4: What are the primary degradation pathways I should be aware of?
The two main degradation pathways are:
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-(azetidin-1-yl)propanoic acid, and methanol. This process is accelerated by the presence of water and either acidic or basic conditions.
-
Azetidine Ring Opening: Under strongly acidic conditions, the azetidine nitrogen can be protonated, which may lead to nucleophilic attack and ring-opening.[1][4] The specific products will depend on the nucleophiles present in the reaction mixture. Forced degradation studies on related azetidine-containing compounds have shown that hydrolysis can lead to the formation of an azetidinium ion, followed by a second degradation mechanism.[5]
III. Troubleshooting Guide
This section addresses common problems that may arise during the handling and use of this compound.
Scenario 1: Inconsistent or Unexpected Experimental Results
Observation: You are observing lower than expected yields, or your analytical data (e.g., NMR, LC-MS) shows the presence of impurities that were not in the initial starting material.
Potential Cause: Degradation of the compound due to improper storage or handling.
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent experimental results.
Scenario 2: Visible Changes in the Physical Appearance of the Compound
Observation: The compound, which is typically a liquid, has changed in color, viscosity, or has developed a precipitate.
Potential Cause: This could indicate significant degradation or polymerization.
Recommended Actions:
-
Do not use: If the physical appearance has changed, it is highly likely that the compound has degraded. Using it will compromise your experimental results.
-
Characterize a small sample: If you have the analytical capabilities, take a small aliquot and analyze it by NMR or LC-MS to identify the impurities. This can provide valuable information about the degradation pathway.
-
Procure a new batch: It is strongly recommended to obtain a fresh, quality-controlled batch of the compound.
IV. Experimental Protocols
Protocol 1: Recommended Aliquoting Procedure
To maintain the integrity of the bulk supply of this compound, it is crucial to aliquot the compound upon receipt.
Materials:
-
Stock vial of this compound
-
Multiple small, amber glass vials with PTFE-lined caps
-
Inert gas source (Argon or Nitrogen)
-
Syringes and needles
-
Dry, clean environment (e.g., glovebox or fume hood with inert gas flow)
Procedure:
-
Allow the stock vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
In an inert atmosphere, carefully open the stock vial.
-
Using a clean, dry syringe, withdraw the desired volume for each aliquot.
-
Dispense each aliquot into a pre-labeled amber glass vial.
-
Purge the headspace of each aliquot vial with inert gas before tightly sealing the cap.
-
Store the aliquots at the recommended temperature (-20°C or -80°C).
Protocol 2: Quick Stability Check by ¹H NMR
If you suspect degradation, a quick proton NMR can be a useful diagnostic tool.
Procedure:
-
Prepare a sample of your compound in a deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Look for key signals:
-
Intact Compound: You should observe the characteristic singlet for the methyl ester protons (O-CH₃) around 3.6-3.7 ppm.
-
Hydrolysis Product: The disappearance of the methyl ester singlet and the potential appearance of a broad singlet for the carboxylic acid proton (-COOH) would indicate hydrolysis.
-
Other Impurities: The appearance of new, unidentifiable signals suggests other degradation pathways may be occurring.
-
V. Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature (Neat) | -20°C (long-term), 2-8°C (short-term) | Minimizes kinetic rate of degradation reactions. |
| Storage Temperature (in Solution) | -20°C (up to 1 month), -80°C (up to 6 months)[3] | Further slows degradation in the presence of a solvent. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the tertiary amine. |
| Light Exposure | Protect from light (use amber vials)[3] | Prevents potential photodegradation. |
| Recommended Solvents | Anhydrous aprotic solvents (e.g., DCM, THF, Acetonitrile) | Minimizes the risk of ester hydrolysis. |
| Incompatible Conditions | Strong acids, strong bases, prolonged exposure to moisture | Can catalyze ester hydrolysis and/or azetidine ring-opening.[1][4] |
VI. Concluding Remarks
The stability of this compound is critical for obtaining reliable and reproducible experimental results. By adhering to the storage and handling guidelines outlined in this document, researchers can minimize the risk of degradation and ensure the high quality of their starting materials. When in doubt, it is always best to re-analyze the purity of the compound before use.
VII. References
-
MDPI. (n.d.). trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. Retrieved from [Link]
-
ChemBK. (2024). METHYL 3-(PIPERIDIN-1-YL)PROPANOATE. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Fatty acid methyl ester mixture. Retrieved from [Link]
-
Driscoll, J. P., Sadlowski, C. M., Shah, N. R., & Feula, A. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(9), 1486–1490. [Link]
-
Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-264. [Link]
-
Al-Zaki, A. A., & Al-Harthi, M. A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(20), 12086-12105. [Link]
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Uncontrolled Polymerization in Reactions with Methyl Acrylate
Welcome to the technical support center for handling methyl acrylate. This guide is designed for researchers, scientists, and drug development professionals who work with this highly reactive yet versatile monomer. Uncontrolled polymerization is a significant challenge that can compromise experimental results, lead to product loss, and pose serious safety risks.[1] This resource provides in-depth, experience-based answers and troubleshooting protocols to help you maintain control over your reactions and ensure the integrity of your work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common immediate questions encountered in the lab.
Q1: My freshly opened bottle of methyl acrylate has some white solid/is hazy. What is it and is it still usable?
A: The presence of solid particles or haziness is a clear sign that polymerization has already begun.[2] The material should not be used. This can be caused by several factors, including depletion of the inhibitor due to extended or improper storage (e.g., at elevated temperatures or in direct sunlight).[2][3] An uncontrolled polymerization can release a large amount of energy as heat, potentially leading to a dangerous pressure buildup and explosion in a sealed container.[4][5]
Q2: What is the inhibitor in methyl acrylate and why is it there?
A: Commercial methyl acrylate is stabilized with a small amount of an inhibitor, most commonly 4-methoxyphenol (MEHQ), also known as hydroquinone monomethyl ether.[6][7] This chemical is a radical scavenger that interrupts the free-radical chain reaction that leads to polymerization, ensuring the monomer remains liquid and stable during transport and storage.[1][8][9]
Q3: Why is the presence of oxygen important for storing inhibited methyl acrylate?
A: This is a critical and often misunderstood point. The effectiveness of phenolic inhibitors like MEHQ is dependent on the presence of dissolved oxygen.[4][5] MEHQ does not directly react with the initial carbon-centered radicals. Instead, oxygen reacts with these primary radicals to form peroxy radicals. MEHQ then efficiently scavenges these peroxy radicals, terminating the polymerization chain.[1] Therefore, methyl acrylate must always be stored under air, never under an inert atmosphere like nitrogen or argon.[5][10][11] For storage periods longer than a month, it is advisable to replenish the dissolved oxygen.[11]
Q4: Do I need to remove the inhibitor before my reaction?
A: Yes, in most cases. The inhibitor's purpose is to prevent polymerization, so its presence will interfere with or completely stop your intended reaction.[9][12] Failing to remove it can lead to failed reactions, low yields, or polymers with inconsistent properties.[12] However, for some non-polymerization reactions like aza-Michael additions, the potential for side reactions between the inhibitor and other reagents (like amines) also makes its removal advisable.[13]
Part 2: In-Depth Troubleshooting Guide
This section explores specific problems, their underlying causes, and actionable solutions.
Problem 1: Monomer Polymerized in the Storage Bottle
-
Observation: The monomer appears viscous, contains solid particles, is hazy, or is completely solid.[2] The container may be warm to the touch.
-
Causality:
-
Inhibitor Depletion: The inhibitor is consumed over time. This process is accelerated by heat and light, which generate free radicals.[3]
-
Oxygen Depletion: Storing the monomer under an inert gas or in a completely full, sealed container prevents the inhibitor from functioning correctly.[5]
-
Contamination: Accidental introduction of initiators (e.g., peroxides, acids, bases) or corrosion from an improper storage container (carbon steel) can trigger polymerization.[5][10][11]
-
-
Solution:
-
DO NOT ATTEMPT TO USE OR OPEN A SWOLLEN/HOT CONTAINER. If the container is warm or bulging, it indicates a runaway polymerization is in progress. Evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.[4]
-
For material that has polymerized without signs of a runaway reaction, treat it as hazardous waste and arrange for proper disposal according to local regulations.[14]
-
Preventative Action: Always date containers upon receipt and opening.[4] Store methyl acrylate in a cool, dark, well-ventilated area away from heat sources and direct sunlight.[11][15] Adhere to the "first-in-first-out" principle for inventory.[11]
-
Problem 2: Polymerization Occurs During the Reaction/Workup
-
Observation: The reaction mixture becomes unexpectedly viscous or solidifies during heating, distillation, or another processing step.
-
Causality:
-
Ineffective Inhibitor Removal: If the inhibitor was not completely removed, residual amounts might be overcome by the reaction conditions (e.g., high initiator concentration or temperature).
-
High Temperature: Even without an initiator, high temperatures (above 70°F or 21°C) can initiate thermal polymerization.[15] Localized hot spots during heating are a common culprit.[2]
-
Solvent Impurities: Peroxides in solvents like THF or ethers can act as potent initiators.
-
Oxygen Introduction (Post-Inhibitor Removal): If the monomer was purified to remove the inhibitor but then handled in the presence of air, oxygen can contribute to the formation of peroxides, which can then initiate polymerization, especially at elevated temperatures.[16]
-
-
Solution:
-
Use Purified Monomer Immediately: Once the inhibitor is removed, the monomer is extremely reactive. It should be used within 24 hours and kept cool until use.[12][17]
-
Control Reaction Temperature: Use a well-controlled oil bath or heating mantle with a temperature controller to ensure even heating and avoid hot spots.[9]
-
Use Pure, Peroxide-Free Solvents: Always use freshly distilled or certified peroxide-free solvents.
-
Work Under Inert Atmosphere: After removing the inhibitor, conduct the polymerization under an inert atmosphere (nitrogen or argon) to prevent oxygen from interfering with the desired reaction.[9]
-
Part 3: Key Experimental Protocols & Data
Data Summary Tables
Table 1: Common Inhibitors for Methyl Acrylate
| Inhibitor | Common Name | Typical Concentration | Key Features |
|---|---|---|---|
| 4-Methoxyphenol | MEHQ | 10-200 ppm | Most common for storage and transport; requires oxygen to be effective.[6][7] |
| Hydroquinone | HQ | 10-20 ppm | Also common; requires oxygen to function.[7] Less effective than MEHQ at high temperatures.[7] |
| Phenothiazine | PTZ | Varies | Often used as a process stabilizer during high-temperature distillations due to its effectiveness in the absence of oxygen.[8] |
Table 2: Recommended Storage & Handling Conditions for Inhibited Methyl Acrylate
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | Store between -10°C and 20°C.[18] Do not exceed 35°C.[11] | Slows the rate of potential oxidation and polymerization.[18] |
| Atmosphere | Store under air (requires oxygen). | Oxygen is essential for the inhibitor (MEHQ/HQ) to function.[5][10][11] |
| Light | Store in a dark place or opaque container.[18] | Prevents photo-initiation of polymerization.[18] |
| Container Material | Stainless steel or aluminum.[10][11] | Prevents contamination from corrosion that can occur with carbon steel.[11] |
| Shelf Life | Typically one year.[11] Date containers upon receipt and opening.[4] | Inhibitor is consumed over time. |
Protocol 1: Inhibitor Removal using a Basic Alumina Column
This is the most common and effective lab-scale method for removing phenolic inhibitors like MEHQ.[12]
Materials:
-
Glass chromatography column with a stopcock
-
Basic activated alumina (Brockmann I)
-
Glass wool or cotton
-
Methyl Acrylate (inhibited)
-
Clean, dry receiving flask
Procedure:
-
Column Preparation:
-
Secure the chromatography column vertically to a stand.
-
Insert a small plug of glass wool or cotton at the bottom to retain the alumina.[12]
-
Fill the column with basic activated alumina. A common rule of thumb is to use approximately 5-10g of alumina for every 100mL of monomer.[19] Note: Alumina is hygroscopic and deactivates upon exposure to air. Use freshly opened or freshly activated alumina for best results. To reactivate, heat in an oven at >120°C for several hours and cool in a desiccator.[17][19]
-
-
Purification:
-
Pre-wet the column with a small amount of a dry, non-polar solvent like hexane and let it drain (optional, but can help with packing).
-
Carefully pour the inhibited methyl acrylate onto the top of the alumina bed.
-
Open the stopcock and allow the monomer to pass through the column via gravity. Do not apply pressure.
-
Collect the purified, inhibitor-free monomer in the receiving flask.
-
-
Post-Purification:
Part 4: Mechanistic Visualizations
Understanding the underlying chemical processes is key to preventing polymerization.
Mechanism of Free-Radical Polymerization
The diagram below illustrates the three key stages of polymerization that must be controlled.
Caption: The three stages of free-radical polymerization: Initiation, Propagation, and Termination.
Mechanism of MEHQ Inhibition
This diagram shows the critical role of oxygen in allowing MEHQ to effectively inhibit polymerization.
Caption: MEHQ requires oxygen to form a peroxy radical, which it then scavenges to halt polymerization.
Decision Workflow: Using Methyl Acrylate
Follow this workflow to determine the correct handling procedure for your experiment.
Caption: Decision workflow for handling and preparing methyl acrylate for an experiment.
References
-
University of California Center for Laboratory Safety. (2012). Methyl Methacrylate - Standard Operating Procedure. [Link]
-
Synthomer. (2020). METHYL ACRYLATE - STABILIZED. [Link]
-
Silver Fern Chemical Inc. (2024). How to prevent the degradation of Methyl Acrylate during storage?[Link]
-
RadTech. (n.d.). An Overview of Oxygen Inhibition in Photocuring. [Link]
-
Methacrylic Acid and Esters Producers Association. (n.d.). METHACRYLIC ACID SAFE HANDLING MANUAL. [Link]
-
New Jersey Department of Health. (n.d.). METHYL ACRYLATE HAZARD SUMMARY. [Link]
-
Nayal, O. S., Grossmann, O., & Pratt, D. A. (2015). Inhibition of acrylic acid and acrylate autoxidation. Organic & Biomolecular Chemistry, 13(21), 5953–5963. [Link]
-
Acme Hardesty. (2018). Methyl Acrylate - SAFETY DATA SHEET. [Link]
-
ACRYLAT OJSC. (2011). SAFETY DATA SHEET METHYL ACRYLATE. [Link]
-
Vastani. (n.d.). Material Safety Data Sheet Methyl Acrylate. [Link]
-
Lee, T. Y., et al. (2004). The Effect of Monomer Structure on Oxygen Inhibition of (Meth)acrylates Photopolymerization. Polymer, 45(18), 6155-6162. [Link]
-
Cheresources.com Community. (2017). Removing Mehq Inhibitor From Methyl Acrylate Monomer. [Link]
-
Grotenbreg, G. M., et al. (2018). Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. Soft Matter, 14(39), 8033-8039. [Link]
-
ResearchGate. (2004). The effect of monomer structure on oxygen inhibition of (met)acrylates photopolymerization. [Link]
-
A&A Pharmachem. (2023). What are the inhibitors used to prevent the polymerization of Methyl Acrylate 96 - 33 - 3?[Link]
-
Reddit. (2020). Removing inhibitor from methyl methacrylate. [Link]
-
ResearchGate. (1955). The oxidative polymerization of methyl methacrylate. [Link]
-
ResearchGate. (2007). Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. [Link]
-
ResearchGate. (2018). How to remove MEHQ from Methacrylic acid monomer without reduced pressure distillation?[Link]
-
Reddit. (2018). Troubleshooting Methyl Methacrylate in Histology. [Link]
-
Chemistry Stack Exchange. (2023). Should I remove inhibitor from methyl acrylate?[Link]
-
Reddit. (2024). Question about methyl methacrylate polymerization. [Link]
Sources
- 1. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. petrochemistry.eu [petrochemistry.eu]
- 6. vastanichem.com [vastanichem.com]
- 7. satelliteinter.com [satelliteinter.com]
- 8. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00265F [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemicals.basf.com [chemicals.basf.com]
- 11. synthomer.com [synthomer.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. trc-corp.com [trc-corp.com]
- 15. nj.gov [nj.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. kaitai-pec.com [kaitai-pec.com]
- 19. reddit.com [reddit.com]
Technical Support Center: Optimizing Base Catalysis for N-Alkylation of Azetidine
Welcome to the technical support center for the N-alkylation of azetidines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this crucial transformation. Our focus is on optimizing base catalysis to achieve high yields and purity, drawing from established principles and field-proven insights.
Section 1: Understanding the Reaction - FAQs
Q1: What is the fundamental role of a base in the N-alkylation of azetidine?
In the N-alkylation of azetidine, a base is essential for deprotonating the secondary amine of the azetidine ring. This deprotonation generates a more nucleophilic amide anion, which then attacks the alkylating agent (typically an alkyl halide) in a bimolecular nucleophilic substitution (SN2) reaction. The choice of base is critical as it influences the reaction rate and can impact the stability of the strained azetidine ring.[1]
Q2: How does the pKa of a base influence its effectiveness in this reaction?
The pKa of the conjugate acid of the base is a key indicator of its strength.[2][3] For efficient deprotonation of azetidine (the pKa of protonated azetidine is approximately 11.3), a base with a conjugate acid pKa significantly higher than this value is generally required. However, excessively strong bases can lead to undesired side reactions.
Table 1: pKa Values of Common Bases in Organic Synthesis
| Base | Conjugate Acid | pKa (approximate) | Typical Application Notes |
| Sodium Hydride (NaH) | H₂ | 35 | Strong, non-nucleophilic base. Often used when weaker bases are ineffective. |
| Lithium Diisopropylamide (LDA) | Diisopropylamine | 36 | Strong, sterically hindered, non-nucleophilic base. Useful for preventing side reactions with sensitive functional groups.[4] |
| Potassium Carbonate (K₂CO₃) | Bicarbonate (HCO₃⁻) | 10.3 | A common, mild inorganic base. Suitable for reactive alkylating agents.[5] |
| Triethylamine (Et₃N) | Triethylammonium (Et₃NH⁺) | 10.8 | Organic amine base, often used as an acid scavenger. |
| Diisopropylethylamine (DIPEA) | DIPEA-H⁺ | 10.7 | Sterically hindered organic base, minimizes side reactions.[6] |
| Sodium Hydroxide (NaOH) | H₂O | 15.7 | Strong, nucleophilic base. Can promote ring-opening in some cases.[7] |
Note: pKa values can vary depending on the solvent.[8]
Q3: What are the primary side reactions to be aware of during N-alkylation of azetidine?
The main challenges in azetidine chemistry stem from its inherent ring strain (approx. 25.4 kcal/mol).[4] This strain makes the four-membered ring susceptible to nucleophilic attack and ring-opening.[9][10]
Common Side Reactions Include:
-
Ring-Opening: Strong nucleophiles or harsh basic conditions can lead to cleavage of the azetidine ring.[11][12]
-
Overalkylation: If the newly formed tertiary amine is sufficiently nucleophilic, it can be further alkylated to form a quaternary ammonium salt. This is generally less of a concern with azetidines compared to less strained amines.
-
Elimination: If the alkylating agent has a proton on the beta-carbon, the base can promote an E2 elimination reaction, forming an alkene.[7]
Section 2: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing a logical workflow for diagnosis and resolution.
Issue 1: Low or No Conversion of Starting Material
A lack of product formation is a common hurdle. The following decision tree can help diagnose the underlying cause.
Caption: Troubleshooting workflow for low or no reaction conversion.
In-depth Analysis:
-
Base Strength: The selected base must be strong enough to deprotonate the azetidine nitrogen. If you are using a mild base like K₂CO₃ with an unreactive alkylating agent, consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA).[4]
-
Reagent Quality: The presence of water can quench strong bases and hydrolyze some alkylating agents. Ensure all reagents and solvents are anhydrous.
-
Temperature: SN2 reactions generally benefit from increased temperature. However, be cautious, as higher temperatures can also promote side reactions like ring-opening.[11]
-
Leaving Group: The rate of an SN2 reaction is highly dependent on the quality of the leaving group. The general trend for halide leaving groups is I > Br > Cl > F.[13][14] If your reaction is sluggish with an alkyl chloride, switching to the corresponding bromide or iodide can significantly improve the reaction rate.
Issue 2: Significant Ring-Opening Byproduct Formation
The formation of ring-opened products indicates that the reaction conditions are too harsh for the strained azetidine ring.
Caption: Decision process for mitigating azetidine ring-opening.
In-depth Analysis:
-
Nucleophilicity of the Base: Strong, nucleophilic bases like NaOH or KOH can directly attack the carbon atoms of the azetidine ring, leading to cleavage.[7] Opt for non-nucleophilic bases such as metal hydrides (NaH) or sterically hindered amines (DIPEA) to minimize this side reaction.[6]
-
Temperature Control: Performing the reaction at lower temperatures (e.g., 0 °C to room temperature) can significantly reduce the rate of ring-opening while still allowing the desired N-alkylation to proceed, albeit more slowly.[11]
Issue 3: Steric Hindrance Limiting Reactivity
Steric hindrance on either the azetidine ring or the alkylating agent can slow down or prevent the SN2 reaction.[15][16]
Strategies to Overcome Steric Hindrance:
-
Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy to overcome steric barriers.
-
Use a Less Hindered Base: While sterically hindered bases are good for preventing side reactions, they can sometimes be less effective at deprotonating a sterically crowded amine. A smaller, strong base like NaH might be more effective.
-
Optimize Solvent: Switching to a polar aprotic solvent like DMF or DMSO can help to stabilize the transition state of the SN2 reaction and increase the reaction rate.[17] However, be mindful of potential side reactions with DMSO at high temperatures.[17]
-
Consider Alternative Alkylating Agents: If using a bulky alkyl halide, consider if a less hindered alternative is available.
Section 3: Experimental Protocols
General Protocol for N-Alkylation of Azetidine using Potassium Carbonate
This protocol is suitable for reactive alkylating agents like benzyl bromide or allyl bromide.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add azetidine (1.0 equiv.), potassium carbonate (1.5-2.0 equiv.), and a suitable solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) (to make a ~0.1 M solution).
-
Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 equiv.) dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, filter off the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol for N-Alkylation with Less Reactive Alkylating Agents using Sodium Hydride
This protocol is for less reactive alkyl halides where a stronger base is required.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) in anhydrous THF or DMF.
-
Azetidine Addition: Cool the suspension to 0 °C and add a solution of azetidine (1.0 equiv.) in the same anhydrous solvent dropwise.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Addition of Alkylating Agent: Cool the reaction mixture back down to 0 °C and add the alkylating agent (1.1 equiv.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS. Gentle heating may be required for very unreactive alkylating agents.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride at 0 °C. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Section 4: References
-
pKa Values of Common Bases. [Online]. Available:
-
Majee, S., Anjali, K., Banik, B. K., & Ray, D. (n.d.). Regioselective ring opening reactions of azetidines. ResearchGate. Retrieved from [Link]
-
Alonso, L., Shevlin, M., Alshreimi, A. S., Reidl, T. W., Wink, D. J., & Anderson, L. L. (n.d.). Substituent and Solvent Effect Studies of N-Alkenylnitrone 4π-Electrocyclizations. ChemRxiv. Retrieved from [Link]
-
(n.d.). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC - NIH. Retrieved from [Link]
-
(2021, July 6). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. Retrieved from [Link]
-
(2019, June 1). COMMON ACIDS AND BASES FOR ORGANIC SYNTHESIS. ResearchGate. Retrieved from [Link]
-
(2020, March 26). Chemistry 2000 Slide Set 20: Organic bases. Retrieved from [Link]
-
(n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Retrieved from [Link]
-
(2024, July 19). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. Retrieved from [Link]
-
(2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. Retrieved from [Link]
-
(n.d.). Bordwell pKa Table. Organic Chemistry Data. Retrieved from [Link]
-
(2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved from [Link]
-
(n.d.). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. arkat usa. Retrieved from [Link]
-
(2023, June 15). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. RSC Publishing. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
(2022, January 28). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. NIH. Retrieved from [Link]
-
(2025, April 18). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. NIH. Retrieved from [Link]
-
(2022, April 29). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. PMC - NIH. Retrieved from [Link]
-
(n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Retrieved from [Link]
-
(n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
-
(2022, April 29). Dynamic Phenomena and Complexation Effects in the -Lithiation and Asymmetric Functionalization of Azetidines. Uniba. Retrieved from [Link]
-
(2021, March 17). Difficulties with N-Alkylations using alkyl bromides. Reddit. Retrieved from [Link]
-
(2023, April 17). Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. Retrieved from [Link]
-
(n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH. Retrieved from [Link]
-
(2023, January 22). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
-
(2025, April 4). (PDF) Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. ResearchGate. Retrieved from [Link]
-
(2025, August 6). Critical importance of leaving group 'softness' in nucleophilic ring closure reactions of ambident anions to 1,2-diazetidines. ResearchGate. Retrieved from [Link]
-
(n.d.). Azetidine synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
(n.d.). Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions (RSC Publishing). Retrieved from [Link]
Sources
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. people.uleth.ca [people.uleth.ca]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. researchgate.net [researchgate.net]
- 10. Reactions of Azetidines | Ambeed [ambeed.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 13. purechemistry.org [purechemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. N-alkylation - Wordpress [reagents.acsgcipr.org]
Identification of impurities in "Methyl 3-(azetidin-1-yl)propanoate" synthesis
Welcome to the technical support center for the synthesis of Methyl 3-(azetidin-1-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. By understanding the underlying reaction mechanisms and potential side reactions, you can effectively troubleshoot impurities and optimize your synthetic protocol for a higher purity product.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved through aza-Michael addition of azetidine to methyl acrylate. This reaction is valued for its atom economy and generally straightforward procedure. However, like any chemical transformation, it is not without its potential for impurity generation. This guide provides a structured approach to identifying and mitigating these impurities.
Troubleshooting Guide: Frequently Asked Questions (FAQs)
This section addresses common issues and questions that may arise during the synthesis and purification of this compound.
FAQ 1: My final product shows a significant peak at a higher molecular weight in the mass spectrum. What could this be?
Answer: A common impurity with a higher molecular weight is the double Michael addition product , Dimethyl 3,3'-(azetidin-1-yl)dipropanoate.
Causality: The desired product, this compound, is a secondary amine. The nitrogen atom in the product is still nucleophilic and can react with a second molecule of methyl acrylate in a subsequent aza-Michael addition.[1][2] This is more likely to occur if there is a high concentration of methyl acrylate relative to azetidine, or if the reaction is allowed to proceed for an extended period at elevated temperatures.
Mitigation Strategies:
-
Stoichiometry Control: Use a slight excess of azetidine relative to methyl acrylate to ensure the complete consumption of the acrylate by the primary amine.
-
Controlled Addition: Add the methyl acrylate slowly to the reaction mixture containing azetidine. This maintains a low instantaneous concentration of the acrylate, favoring the reaction with the more nucleophilic primary amine (azetidine) over the secondary amine product.
-
Temperature and Time: Monitor the reaction progress closely and avoid unnecessarily long reaction times or high temperatures, which can promote the slower second addition.
FAQ 2: I observe a viscous, polymeric residue during workup or purification. What is its origin?
Answer: This is likely due to the polymerization of methyl acrylate .
Causality: Methyl acrylate is a monomer that can readily undergo free-radical or anionic polymerization. The presence of amines, including azetidine and the product itself, can initiate or accelerate this polymerization process.[2][3][4][5][6] This side reaction is often thermally initiated or can be triggered by impurities.
Mitigation Strategies:
-
Use of Inhibitors: Ensure that the methyl acrylate used contains a polymerization inhibitor (like hydroquinone monomethyl ether, MEHQ). If the inhibitor has been removed, consider adding a small amount back into the reaction mixture.
-
Temperature Control: Maintain a controlled and moderate reaction temperature. Exothermic reactions can lead to localized heating, which can trigger polymerization.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent radical polymerization initiated by atmospheric oxygen.
FAQ 3: My NMR spectrum shows the presence of unreacted starting materials. How can I improve the conversion?
Answer: The presence of unreacted azetidine and methyl acrylate indicates an incomplete reaction.
Causality: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inefficient mixing. The volatility of azetidine can also be a factor if the reaction is run at elevated temperatures in an open or poorly sealed vessel.
Mitigation Strategies:
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting materials.
-
Temperature Optimization: While high temperatures can promote side reactions, a certain activation energy must be overcome. A modest increase in temperature or a longer reaction time at a lower temperature may be necessary.
-
Solvent Choice: The choice of solvent can influence reaction rates. Protic solvents can protonate the amine, reducing its nucleophilicity, while polar aprotic solvents are often a good choice.
-
Effective Stirring: Ensure the reaction mixture is being stirred efficiently to ensure homogeneity.
Visualizing the Reaction and Side Products
The following diagrams illustrate the primary reaction pathway and the formation of key impurities.
Caption: Reaction scheme for the synthesis of this compound and major side reactions.
Impurity Profile Summary
The following table summarizes the common impurities, their structures, and molecular weights.
| Impurity Name | Structure | Molecular Weight ( g/mol ) |
| Unreacted Azetidine | C₃H₇N | 57.10 |
| Unreacted Methyl Acrylate | C₄H₆O₂ | 86.09 |
| Double Michael Addition Product | C₁₁H₁₉NO₄ | 229.27 |
| Poly(methyl acrylate) | (C₄H₆O₂)n | Variable |
Analytical Protocols for Impurity Identification
Accurate identification and quantification of impurities are crucial for process optimization and quality control. The following are recommended analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
Purpose: To identify and quantify volatile impurities such as unreacted starting materials and the double addition product.
Experimental Protocol:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injection: Inject 1 µL of the prepared sample into the GC inlet.
-
Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/minute.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode, scanning from m/z 35 to 500.
-
Data Analysis: Identify peaks by comparing their retention times and mass spectra with those of authentic standards or by interpreting the fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To provide structural information about the main product and impurities. ¹H and ¹³C NMR are essential for confirming the structures.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Expected Signals for Product: Look for characteristic signals for the azetidine ring protons, the two methylene groups of the propanoate chain, and the methyl ester singlet.
-
Impurity Signals:
-
Double Addition Product: Appearance of more complex multiplets for the propanoate chain protons and a downfield shift of the azetidine ring protons.
-
Unreacted Methyl Acrylate: Characteristic vinyl proton signals between 5.8 and 6.4 ppm.
-
Unreacted Azetidine: Signals corresponding to the free amine.
-
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Confirm the number of unique carbon environments for the product and identify any additional signals corresponding to impurities.
-
High-Performance Liquid Chromatography (HPLC)
Purpose: For the quantification of the main product and non-volatile impurities.
Experimental Protocol:
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is typically effective.
-
Column: A C18 reverse-phase column is a good starting point.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the product and impurities may lack strong chromophores. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can also be used for universal detection.
-
Quantification: Use an external or internal standard method for accurate quantification of the main peak and any impurity peaks.
Logical Workflow for Troubleshooting
The following diagram outlines a systematic approach to troubleshooting impurity issues.
Caption: A logical workflow for identifying and resolving common impurities.
References
- Sang-sup, J., et al. (2009). Aza-Michael addition to α,β-unsaturated esters. Bulletin of the Korean Chemical Society, 30(9), 1939-1940.
-
Casson, V., Snee, T., & Maschio, G. (2014). Effect of Amine Compounds on the Self-Polymerisation of Methyl Methacrylate. Chemical Engineering Transactions, 36, 313-318. [Link]
-
Escalante, J., Carrillo-Morales, M., & Linzaga, I. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 13(2), 340-347. [Link]
- Google Patents. (1986).
-
Sang-gi, L., et al. (2018). State of the Art in Dual-Curing Acrylate Systems. Polymers, 10(2), 170. [Link]
-
Heather, E., et al. (2017). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Drug Testing and Analysis, 9(3), 436-445. [Link]
-
Halmos, Z., et al. (1996). Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. Journal of Pharmaceutical and Biomedical Analysis, 15(1), 1-5. [Link]
-
Boncel, S., Saletra, K., & Walczak, K. (2011). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Beilstein Journal of Organic Chemistry, 7, 100-108. [Link]
Sources
- 1. State of the Art in Dual-Curing Acrylate Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aidic.it [aidic.it]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. US4593064A - Method for polymerizing methyl methacrylate - Google Patents [patents.google.com]
Technical Support Center: Improving the Regioselectivity of Azetidine Functionalization
Welcome to the technical support center dedicated to advancing your research in azetidine functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying the four-membered azetidine ring. The inherent ring strain of azetidines, approximately 25.4 kcal/mol, presents both unique synthetic opportunities and significant challenges, particularly in controlling regioselectivity.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to diagnose problems, optimize your reaction conditions, and achieve your desired functionalized azetidine targets with higher precision and yield.
Part 1: Troubleshooting Guides for Common Azetidine Functionalization Reactions
This section is structured to address specific experimental problems, offering explanations for the underlying causes and providing actionable solutions grounded in established chemical principles.
Poor Regioselectivity in C-H Functionalization
Issue: My C-H functionalization reaction on a substituted azetidine is producing a mixture of C2 and C3 isomers, or I am observing functionalization at an undesired position.
Potential Causes & Troubleshooting Strategies:
-
Steric Hindrance: The steric environment around the C-H bonds of the azetidine ring plays a crucial role in directing functionalization. Bulky substituents can hinder access to adjacent C-H bonds, leading to reactions at less sterically crowded sites.
-
Solution: Evaluate the steric bulk of your directing group and substituents on the azetidine ring. In some cases, a smaller directing group may be necessary to access a sterically congested position. Conversely, a bulkier directing group can be used to direct functionalization away from its position. For instance, in lithiation reactions, the stereochemical relationship between a substituent and the deprotonating agent can dictate the site of metalation.[2][3]
-
-
Electronic Effects: The electronic nature of substituents on the azetidine ring can influence the reactivity of adjacent C-H bonds. Electron-withdrawing groups can acidify neighboring protons, making them more susceptible to deprotonation and subsequent functionalization.[2]
-
Solution: Consider the electronic properties of your substituents. If you are targeting a position adjacent to an electron-donating group, you may need to employ a more reactive catalytic system or a stronger base to achieve the desired regioselectivity. Conversely, the presence of an electron-withdrawing group like a Boc or Bus group on the nitrogen atom can favor α-lithiation.[2]
-
-
Directing Group Mismatch: The choice of directing group is paramount for achieving high regioselectivity in transition-metal-catalyzed C-H functionalization. The directing group must be able to coordinate effectively with the metal catalyst to bring it into close proximity to the target C-H bond.
-
Solution: If you are observing poor regioselectivity, consider screening different directing groups. For palladium-catalyzed C-H amination, picolinamide (PA) has been shown to be an effective directing group for the synthesis of azetidines.[4] For other transformations, alternative directing groups may be more suitable. It's also important to ensure the directing group is installed correctly and is stable under the reaction conditions.
-
-
Reaction Conditions: Temperature, solvent, and catalyst loading can all impact the regioselectivity of C-H functionalization reactions.
-
Solution: Systematically optimize your reaction conditions. A lower reaction temperature may favor the thermodynamically more stable product, potentially increasing regioselectivity. Solvent choice can influence the solubility of intermediates and the overall reaction pathway. For photocatalytic reactions, the choice of photocatalyst and light source wavelength can be critical in avoiding unwanted side reactions.[5]
-
Uncontrolled Ring-Opening Side Reactions
Issue: My azetidine functionalization reaction is resulting in a significant amount of ring-opened byproducts, leading to low yields of the desired product.
Potential Causes & Troubleshooting Strategies:
-
Lewis Acid or Brønsted Acid Catalysis: The strained nature of the azetidine ring makes it susceptible to ring-opening, especially in the presence of acids.[6][7] Many functionalization reactions employ Lewis or Brønsted acids as catalysts or additives, which can inadvertently promote this undesired pathway.
-
Solution: If possible, switch to a transition metal-free reaction condition.[8] If an acid is necessary, use the mildest acid possible and the lowest effective catalytic loading. Running the reaction at a lower temperature can also help to suppress the rate of the ring-opening side reaction.[7] The use of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), can scavenge any generated acid.[7]
-
-
Nucleophilic Attack: Strong nucleophiles can attack the azetidine ring, leading to cleavage of the C-N or C-C bonds.[9] This is particularly prevalent when the azetidine nitrogen is quaternized or activated by an electron-withdrawing group.
-
Solution: If your reaction involves a strong nucleophile, consider protecting the azetidine nitrogen with a less activating group. Alternatively, perform the reaction at a lower temperature to favor the desired functionalization over nucleophilic ring-opening. The choice of nucleophile is also critical; sterically bulky or less reactive nucleophiles may exhibit higher selectivity for the desired reaction.[9]
-
-
Reaction Temperature and Time: Prolonged reaction times and elevated temperatures can increase the likelihood of ring-opening, even under otherwise mild conditions.[7]
-
Solution: Monitor your reaction closely using techniques like TLC, GC-MS, or LC-MS.[6] Quench the reaction as soon as the starting material is consumed to minimize the formation of ring-opened byproducts. If the reaction is sluggish at lower temperatures, consider screening different catalysts or solvents to improve the reaction rate without resorting to harsh conditions.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the fundamental differences in reactivity between the C2 and C3 positions of an azetidine ring?
A1: The reactivity of the C2 and C3 positions is primarily influenced by the nitrogen atom. The C2 position is α to the nitrogen, making its protons more acidic and susceptible to deprotonation, especially when the nitrogen is substituted with an electron-withdrawing group.[2] This makes the C2 position a common site for functionalization via lithiation and subsequent electrophilic trapping. The C3 position, being β to the nitrogen, is less influenced by the nitrogen's inductive effects. Functionalization at the C3 position often relies on directing groups or the inherent reactivity of substituents at that position.
Q2: How can I selectively functionalize the nitrogen atom of an azetidine without affecting the carbon backbone?
A2: N-functionalization is generally more straightforward than C-functionalization due to the nucleophilicity of the nitrogen lone pair. Standard N-alkylation, N-acylation, or N-sulfonylation protocols can be employed. To avoid competing C-functionalization or ring-opening, it is crucial to use non-acidic conditions and to avoid overly reactive electrophiles that might act as Lewis acids. For late-stage functionalization of complex molecules, chemoselective methods are key. For example, the azetidine nitrogen can be used for derivatization in peptide chemistry.[10][11]
Q3: My photoredox-catalyzed azetidine functionalization is giving low yields. What are the common pitfalls?
A3: Low yields in photoredox catalysis can stem from several factors:
-
Incorrect Photocatalyst: The chosen photocatalyst's redox potentials must be well-matched with the substrates to enable efficient electron or energy transfer.[12]
-
Sub-optimal Light Source: The wavelength and intensity of the light source are critical. The light source must overlap with the absorption spectrum of the photocatalyst without causing degradation of the starting materials or products.[5]
-
Competing Side Reactions: The excited state of the photocatalyst or substrate can sometimes lead to undesired reaction pathways.[5] Careful optimization of solvent and additives can help to suppress these side reactions.
-
Degassing: Oxygen can quench the excited state of the photocatalyst, leading to lower reaction efficiency. Ensure your reaction mixture is thoroughly degassed before irradiation.
Q4: Are there any enzymatic methods for the regioselective functionalization of azetidines?
A4: While still an emerging area, enzymatic approaches for azetidine modification are being explored. For instance, L-azetidine-2-carboxylate hydrolase has been identified, which can selectively open the azetidine ring.[13] The development of enzymes for regioselective C-H functionalization or other transformations on the azetidine scaffold is an active area of research with the potential to offer highly selective and environmentally friendly synthetic routes.
Part 3: Data & Protocols
Table 1: Comparison of Conditions for Regioselective Azetidine Functionalization
| Functionalization Type | Position | Reagents/Catalyst | Key Considerations | Reference |
| α-Lithiation | C2 | n-BuLi or s-BuLi, N-Boc/Bus protecting group | Requires low temperatures (-78 °C); regioselectivity is highly dependent on the N-protecting group. | [2] |
| Directed C-H Amination | C3 (γ-position) | Pd(OAc)₂, picolinamide directing group | Directing group is crucial for regioselectivity. | [4] |
| Photoredox C-C Coupling | C3 | Ir(III) photocatalyst, visible light | Mild reaction conditions; substrate scope can be broad. | [14][15] |
| Ring Opening | C2/C4 | Lewis acids (e.g., La(OTf)₃) | Regioselectivity depends on substrate and catalyst. | [16] |
Experimental Protocol: Palladium-Catalyzed Intramolecular γ-C(sp³)–H Amination
This protocol is adapted from methodologies for synthesizing functionalized azetidines via C-H activation.[1][4]
Step 1: Substrate Synthesis Synthesize the picolinamide-protected amine substrate according to standard literature procedures.
Step 2: Reaction Setup
-
To an oven-dried reaction vessel, add the picolinamide-protected amine (1.0 equiv), Pd(OAc)₂ (10 mol%), and AgOAc (2 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous solvent (e.g., DCE) via syringe.
Step 3: Reaction
-
Stir the reaction mixture at the desired temperature (e.g., 110 °C) for the specified time (monitor by TLC or LC-MS).
Step 4: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired azetidine.
Part 4: Visualizing Reaction Pathways
Diagram 1: General Strategies for Regioselective Azetidine Functionalization
Caption: Overview of major azetidine functionalization pathways.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. itempdf74155353254prod.s3.amazonaws.com [itempdf74155353254prod.s3.amazonaws.com]
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- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. Visible light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes and azetidines via benzylic tertiary radicals - American Chemical Society [acs.digitellinc.com]
- 16. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Monitoring for Methyl 3-(azetidin-1-yl)propanoate Synthesis
Welcome to the technical support center for the synthesis and analysis of Methyl 3-(azetidin-1-yl)propanoate. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights, step-by-step protocols, and robust troubleshooting advice for monitoring this specific reaction using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Reaction Overview: Synthesis of this compound
The synthesis of this compound is typically achieved via a conjugate addition, specifically an aza-Michael addition reaction. In this process, the secondary amine of the azetidine ring acts as a nucleophile, attacking the electron-deficient β-carbon of methyl acrylate. This reaction is valued for its high atom economy and is a fundamental transformation in the synthesis of novel pharmaceutical building blocks.[1][2]
Monitoring the reaction is critical to determine the point of completion, identify the formation of byproducts, and ensure the consumption of the limiting reagent, thereby optimizing yield and purity.
Caption: Aza-Michael addition of azetidine to methyl acrylate.
Thin-Layer Chromatography (TLC) Monitoring
TLC is a rapid, inexpensive, and effective technique for qualitatively monitoring the progress of a reaction by separating components based on polarity.[3][4]
Experimental Protocol: TLC Analysis
-
Plate Preparation : Using a pencil, gently draw a baseline (origin) approximately 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for your starting material (SM), a co-spot (C), and the reaction mixture (RM).[5]
-
Spotting :
-
Dissolve a small amount of your limiting starting material (e.g., methyl acrylate) in a volatile solvent (e.g., ethyl acetate) to create a reference solution.
-
Using a capillary tube, spot this solution onto the 'SM' lane.
-
Withdraw a small aliquot from your reaction vessel and spot it onto the 'RM' lane.
-
For the 'C' lane, spot the starting material first, then, using the same capillary, spot the reaction mixture directly on top of it. This "co-spot" is crucial for resolving compounds with similar Rf values.[5]
-
-
Development : Place the spotted TLC plate into a developing chamber containing an appropriate solvent system (see table below). Ensure the solvent level is below the baseline.[6] Cover the chamber to maintain a saturated atmosphere.
-
Elution & Visualization : Allow the solvent front to travel up the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil.
-
Analysis : Visualize the spots. Most organic molecules in this reaction are UV-active and can be seen under a 254 nm UV lamp. Staining with potassium permanganate (KMnO₄) or p-anisaldehyde can also be effective, especially for visualizing the amine.
Interpreting the TLC Plate
-
Starting Material (SM) Lane : Shows the position of your starting material (e.g., methyl acrylate, which is less polar and will have a higher Rf). Azetidine is very polar and may remain at the baseline.
-
Reaction Mixture (RM) Lane : At t=0, this will resemble the SM lane. As the reaction proceeds, the SM spot will diminish in intensity, and a new spot for the product will appear. The product, this compound, is more polar than methyl acrylate and will have a lower Rf.
-
Co-Spot (C) Lane : This lane helps confirm if the spot in the RM lane is indeed unreacted starting material. If the reaction is complete, you will only see the product spot and no distinct SM spot.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 F₂₅₄ | Standard choice for moderately polar organic molecules. |
| Mobile Phase (Eluent) | 9:1 Dichloromethane (DCM) : Methanol (MeOH) | Good starting point for separating the less polar acrylate from the more polar product. |
| Eluent Additive | Add 0.5-1% Triethylamine (TEA) or Ammonia | The basic additive neutralizes the acidic silica gel, preventing the basic amine spots from "streaking" or "tailing" up the plate.[7] |
| Visualization | 1. UV Light (254 nm)2. Potassium Permanganate (KMnO₄) Stain | Methyl acrylate and the product's ester group have UV chromophores. KMnO₄ is a universal stain that reacts with the alkene in the starting material and the amine in the product. |
Troubleshooting Guide: TLC
Q1: My spots are streaking up the plate instead of forming tight circles. What's wrong? A1: Streaking is a common issue, especially with amines like azetidine and the product.[6][8]
-
Cause 1: Sample Overloading. You may have spotted too much material. Try diluting your sample before spotting.[8]
-
Cause 2: Acid-Base Interaction. The amine is basic and interacts strongly with the acidic silica gel.
-
Solution: Add a small amount (0.5-1%) of a base like triethylamine (TEA) or ammonium hydroxide to your eluting solvent. This neutralizes the acidic sites on the silica, allowing the amine to travel up the plate as a more defined spot.[7]
-
-
Cause 3: Inappropriate Solvent. The solvent system may be too polar, causing everything to move with the solvent front in a smear. Try a less polar mobile phase.[6]
Q2: I don't see any spots on my TLC plate after developing. A2: This can be frustrating but is usually solvable.
-
Cause 1: Insufficient Concentration. The sample spotted might be too dilute. Try spotting multiple times in the same location, allowing the solvent to dry between applications.[6][7]
-
Cause 2: Non-UV Active Compounds. While the ester provides some UV activity, it might be weak. Try a chemical stain. A potassium permanganate (KMnO₄) dip is excellent for this reaction, as it will react with the methyl acrylate (alkene) and the product (tertiary amine), showing up as yellow/brown spots on a purple background.
-
Cause 3: Spotting Below Solvent Line. If your baseline was below the level of the solvent in the chamber, your compounds dissolved into the solvent reservoir instead of eluting up the plate.[6][7] Always ensure the origin is above the solvent level.
Q3: My starting material and product spots are too close together (poor resolution). How can I separate them? A3: This indicates your solvent system is not optimal for this specific separation.
-
Solution: You need to adjust the polarity of the mobile phase. If the spots are too high up the plate (high Rf), your solvent is too polar; decrease the amount of the polar component (e.g., switch from 9:1 DCM:MeOH to 95:5). If the spots are too low (low Rf), the solvent is not polar enough; increase the amount of the polar component. Fine-tuning the solvent system is key to good separation.[9]
Caption: Standard workflow for TLC reaction monitoring.
Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring
LC-MS provides more definitive and quantitative data than TLC. It separates the reaction components chromatographically and confirms their identity by their mass-to-charge ratio (m/z). This is particularly useful for complex reaction mixtures or when trying to identify minor byproducts.
Expected Mass Data
| Compound | Formula | Molecular Wt. | Expected [M+H]⁺ (m/z) |
| Azetidine | C₃H₇N | 57.06 | 58.07 |
| Methyl Acrylate | C₄H₆O₂ | 86.09 | 87.06 |
| This compound | C₇H₁₃NO₂ | 143.18 | 144.12 |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation :
-
Take a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Dilute it significantly in a suitable solvent, typically the mobile phase used for the LC-MS analysis (e.g., 1 mL of 50:50 Acetonitrile:Water). This high dilution is critical to avoid saturating the detector and contaminating the instrument.
-
-
LC Method Setup :
-
Column : A standard reverse-phase column like a C18 is appropriate.
-
Mobile Phase A : Water + 0.1% Formic Acid. The acid helps to protonate the basic analytes, leading to better peak shape and improved ionization efficiency in the MS.
-
Mobile Phase B : Acetonitrile + 0.1% Formic Acid.
-
Gradient : A typical screening gradient might run from 5% B to 95% B over 5-10 minutes.
-
Injection Volume : 1-5 µL.
-
-
MS Method Setup :
-
Ionization Mode : Positive Electrospray Ionization (ESI+). This mode is ideal for protonating basic nitrogen-containing compounds.
-
Data Acquisition : Scan mode. Set the scan range to encompass the expected m/z values (e.g., m/z 50-300). This will allow you to see all ions present.
-
-
Analysis :
-
Inject the diluted sample.
-
Monitor the total ion chromatogram (TIC).
-
Extract the specific ions for your starting materials and product (e.g., m/z = 87.06 and 144.12) to generate extracted ion chromatograms (EICs). This will show the disappearance of the starting material peak and the appearance of the product peak over time.
-
Troubleshooting Guide: LC-MS
Q1: I see a very low signal, or no signal at all, for my product. A1: Low signal intensity is a frequent issue in LC-MS.
-
Cause 1: Ion Suppression. Co-eluting compounds from your reaction mixture (e.g., salts, non-volatile solvents like DMSO) can interfere with the ionization of your target analyte in the MS source, suppressing its signal.[10][11][12]
-
Cause 2: Incorrect Ionization Mode. You might be using the wrong mode. For this product, a basic amine, positive ion mode (ESI+) is essential. Negative mode will not work.
-
Cause 3: Sub-optimal Source Conditions. The mass spectrometer's source parameters (e.g., capillary voltage, gas flow, temperature) may not be optimized for your compound. Perform an infusion of a pure standard of your product to auto-tune the instrument for optimal sensitivity.
Q2: My chromatographic peaks are broad or splitting. A2: Poor peak shape compromises resolution and sensitivity.
-
Cause 1: Mobile Phase pH. The pH of your mobile phase can significantly affect the peak shape of ionizable compounds. The addition of 0.1% formic acid usually provides a sufficiently low pH to ensure the amine is consistently protonated, leading to sharp, symmetrical peaks.
-
Cause 2: Column Overload. Injecting too concentrated a sample can lead to broad, fronting peaks. Reduce your injection volume or dilute your sample further.
-
Cause 3: Column Degradation. The column may be old or contaminated. Try flushing the column with a strong solvent or replacing it if performance does not improve.
Q3: I see the correct mass for my product, but the retention time is very early, near the solvent front. A3: This indicates poor retention on your reverse-phase column.
-
Solution: Your starting gradient may be too strong (too much organic solvent). Modify your LC gradient to start with a lower percentage of the organic mobile phase (e.g., start at 2% Acetonitrile instead of 5% or 10%). This will allow your polar product to better interact with the C18 stationary phase and be retained longer. For very polar amines, sometimes a HILIC (Hydrophilic Interaction Liquid Chromatography) column is a better choice than a standard C18.[13]
Caption: General workflow for LC-MS reaction monitoring.
Frequently Asked Questions (FAQs)
Q1: Which method is better for monitoring this reaction, TLC or LC-MS? A1: It depends on your needs. TLC is excellent for quick, qualitative checks at the bench to see if the starting material is gone. It's fast and requires minimal setup.[4] LC-MS is superior when you need confirmation of the product's identity (via mass), want to quantify the conversion, or need to identify unknown impurities. Often, they are used together: TLC for frequent, rapid progress checks, and LC-MS for a definitive final time point analysis.
Q2: My reaction mixture is dark and viscous. How can I spot it on a TLC plate without clogging the capillary? A2: For heterogeneous or viscous mixtures, direct spotting is difficult.
-
Solution: Take a small aliquot and dilute it in a volatile solvent like ethyl acetate or DCM. Centrifuge the sample for a minute to pellet any solids. Then, use the supernatant for spotting on the TLC plate. This removes particulates and reduces viscosity, allowing for clean application.[9]
Q3: In my LC-MS, I see a peak at m/z 287.23. What could this be? A3: A peak at m/z 287.23 could correspond to a dimer of your product ([2M+H]⁺, 2 * 143.18 + 1 = 287.36). This is a common adduct seen in ESI-MS, especially at higher concentrations. Alternatively, it could be a byproduct where two molecules of azetidine have reacted with one molecule of methyl acrylate, or vice versa. Further investigation using MS/MS fragmentation would be needed to elucidate the structure.
Q4: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for this analysis? A4: While possible, LC-MS is generally preferred for this compound. This compound has a relatively high boiling point and contains a basic nitrogen, which can sometimes lead to poor peak shape and tailing on standard GC columns. LC-MS analysis in the liquid phase is more direct and typically more robust for this type of analyte. Derivatization can sometimes improve GC analysis of amines.[14]
References
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
Susan, M. A. B. H., Ara, G., Islam, M. M., Rahman, M. M., & Mollah, M. Y. A. (2018). Thin Layer Chromatography-A Tool to Investigate Kinetics of Michael Addition Reaction. Journal of Scientific Research, 10(3), 323-329. Retrieved from [Link]
-
Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? Retrieved from [Link]
-
Dolan, J. W. (2014). Ion Suppression in LC–MS–MS — A Case Study. LCGC Europe. Retrieved from [Link]
-
Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
Lab-Training.com. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
-
LCGC International. (n.d.). An Uncommon Fix for LC–MS Ion Suppression. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). LC/MS/MS detection of short-chain aliphatic amines in glazing agents for fruit coating. Request PDF. Retrieved from [Link]
-
ResearchGate. (2018). Thin Layer Chromatography-A Tool to Investigate Kinetics of Michael Addition Reaction. Retrieved from [Link]
-
Pharmashare.in. (n.d.). Troubleshooting TLC. Retrieved from [Link]
-
Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. Request PDF. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
ChemRxiv. (2022). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from [Link]
- Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives.
-
Oxford Academic. (2021). Comprehensive LC–MS/MS analysis of nitrogen-related plant metabolites. Retrieved from [Link]
-
MDPI. (2017). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Retrieved from [Link]
-
PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2019). Synthesis and biological study of Azetidinone derivatives. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How To [chem.rochester.edu]
- 6. bitesizebio.com [bitesizebio.com]
- 7. pharmashare.in [pharmashare.in]
- 8. microbiozindia.com [microbiozindia.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. providiongroup.com [providiongroup.com]
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- 14. researchgate.net [researchgate.net]
Validation & Comparative
Spectroscopic data for "Methyl 3-(azetidin-1-yl)propanoate" (¹H NMR, ¹³C NMR, IR)
This guide provides an in-depth analysis of the expected spectroscopic data for Methyl 3-(azetidin-1-yl)propanoate, a compound of interest in medicinal chemistry and drug development due to its unique structural combination of a strained azetidine ring and a methyl ester functionality. The structural rigidity and synthetic versatility of the azetidine moiety make it a valuable scaffold in the design of novel therapeutic agents.
Accurate structural confirmation is paramount in chemical synthesis, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the cornerstones of this process. This document serves as a practical reference for researchers, offering a predictive analysis of the ¹H NMR, ¹³C NMR, and IR spectra of the title compound, supported by comparative experimental data from analogous structures. The causality behind spectral features and the protocols for data acquisition are detailed to ensure scientific integrity and reproducibility.
Molecular Structure and Spectroscopic Predictions
The structure of this compound comprises a four-membered azetidine ring N-substituted with a methyl propanoate chain. This structure gives rise to a unique spectroscopic fingerprint.
Structure:
Molecular Formula: C₇H₁₃NO₂ Molecular Weight: 143.18 g/mol
Based on this structure, we can predict the key features of its spectra.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) provides detailed information about the number of different types of protons and their neighboring environments. For this compound, we anticipate five distinct signals.
Predicted ¹H NMR Data
The following table outlines the predicted chemical shifts (δ), multiplicities, and integrations for the protons in the molecule, assuming a standard solvent like CDCl₃.
| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| a | -O-CH₃ | ~3.67 | Singlet (s) | 3H |
| b | -C(=O)-CH₂ - | ~2.50 | Triplet (t) | 2H |
| c | -CH₂ -N- | ~2.80 | Triplet (t) | 2H |
| d | -N-CH₂ - (ring) | ~3.30 | Triplet (t) | 4H |
| e | -CH₂-CH₂ -CH₂- (ring) | ~2.10 | Quintet (quint) | 2H |
Rationale Behind Predictions:
-
Signal (a) - Methyl Ester: The singlet at ~3.67 ppm is characteristic of the methyl protons of an ester, which are deshielded by the adjacent oxygen atom.
-
Signals (b) and (c) - Propanoate Chain: The two methylene groups on the propanoate chain form an ethyl-like system. The protons at (b), alpha to the carbonyl, are expected around 2.50 ppm. The protons at (c), alpha to the nitrogen, will be further downfield around 2.80 ppm due to the electron-withdrawing effect of the nitrogen. Both are expected to be triplets due to coupling with their methylene neighbors.
-
Signals (d) and (e) - Azetidine Ring: The four protons on the carbons adjacent to the nitrogen (d) are equivalent due to rapid ring puckering and will appear as a triplet around 3.30 ppm, coupled to the protons at (e). The two protons on the central carbon of the azetidine ring (e) will be a quintet around 2.10 ppm, being coupled to the four protons at (d).
Comparative Experimental Data: Azetidine
To support the predictions for the azetidine ring protons, experimental data for unsubstituted azetidine is presented below.
| Compound | Protons | Experimental δ (ppm) | Multiplicity |
| Azetidine | -N-CH₂ - | 3.63 | Triplet (t) |
| Azetidine | -CH₂-CH₂ -CH₂- | 2.33 | Quintet (quint) |
Data acquired in CDCl₃. Source: ChemicalBook[1]
The experimental data for azetidine shows the protons adjacent to the nitrogen at a higher chemical shift than the central methylene protons, which aligns with our predictions for this compound.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.
-
Acquisition: Acquire the spectrum at room temperature using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR provides information on the different carbon environments in the molecule. For this compound, six distinct carbon signals are expected.
Predicted ¹³C NMR Data
| Label | Assignment | Predicted δ (ppm) |
| 1 | C =O | ~173 |
| 2 | -O-C H₃ | ~51 |
| 3 | -C(=O)-C H₂- | ~34 |
| 4 | -C H₂-N- | ~52 |
| 5 | -N-C H₂- (ring) | ~56 |
| 6 | -CH₂-C H₂-CH₂- (ring) | ~18 |
Rationale Behind Predictions:
-
Carbonyl Carbon (1): The ester carbonyl carbon is the most deshielded, appearing far downfield around 173 ppm.[2][3]
-
Methyl Ester Carbon (2): The carbon of the methyl ester group is expected around 51 ppm.
-
Propanoate Chain Carbons (3, 4): The methylene carbon alpha to the carbonyl (3) is predicted around 34 ppm, while the carbon alpha to the nitrogen (4) will be further downfield at ~52 ppm.
-
Azetidine Ring Carbons (5, 6): The carbons of the azetidine ring adjacent to the nitrogen (5) are expected around 56 ppm. The central carbon of the ring (6) will be the most upfield at approximately 18 ppm.
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for ¹³C detection (20-50 mg is often preferred).
-
Instrument Setup: Use a spectrometer operating at a corresponding frequency for carbon (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Acquisition: Acquire a proton-decoupled spectrum to ensure all carbon signals appear as singlets. A larger number of scans is typically required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~1740 | C=O stretch | Ester |
| ~1170 | C-O stretch | Ester |
| 2850-2960 | C-H stretch | Alkane |
| ~1100 | C-N stretch | Amine |
Rationale Behind Predictions:
-
Ester Group: The most prominent peak will be the strong C=O stretch of the ester at approximately 1740 cm⁻¹. A strong C-O stretching band is also expected around 1170 cm⁻¹.
-
Alkyl C-H: The C-H stretching vibrations of the methylene and methyl groups will appear in the 2850-2960 cm⁻¹ region.
-
Amine C-N: The C-N stretching vibration of the tertiary amine is expected in the fingerprint region, typically around 1100 cm⁻¹.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. For a solid, the KBr pellet method can be used.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record a background spectrum of the clean plates or KBr pellet. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Confirmation.
Conclusion
The structural elucidation of this compound relies on a synergistic application of ¹H NMR, ¹³C NMR, and IR spectroscopy. This guide provides a robust predictive framework for the spectral features of this molecule, grounded in fundamental principles and supported by comparative data from related structures. The detailed protocols and workflow are designed to assist researchers in the unambiguous characterization of this and similar compounds, ensuring the integrity and reliability of their scientific findings.
References
-
Chemistry LibreTexts. 13C-NMR Spectroscopy. (2021-09-12). [Link]
-
Chemguide. interpreting C-13 NMR spectra. [Link]
Sources
A Senior Application Scientist's Guide to Selecting Azetidine Intermediates: Methyl vs. Ethyl 3-(Azetidin-1-yl)propanoate
In the landscape of modern drug discovery, the azetidine ring has emerged as a privileged scaffold. Its unique conformational rigidity, sp³-rich character, and ability to improve pharmacokinetic properties such as metabolic stability and solubility make it a highly sought-after motif for medicinal chemists. Key to incorporating this structure are versatile building blocks like the 3-(azetidin-1-yl)propanoate esters.
This guide provides an in-depth comparison of two common variants: Methyl 3-(azetidin-1-yl)propanoate and Ethyl 3-(azetidin-1-yl)propanoate . The seemingly minor difference in their ester alkyl group—methyl versus ethyl—can have significant practical implications for reaction kinetics, purification strategies, and overall synthetic efficiency. Understanding these nuances is critical for researchers aiming to optimize their synthetic routes and accelerate drug development timelines.
Physicochemical Properties: The Foundation of Choice
The initial selection of a reagent often begins with its physical properties. These characteristics dictate reaction setup, solvent choice, and purification methods. A comparison of the methyl and ethyl esters reveals predictable yet important differences.
| Property | This compound | Ethyl 3-(azetidin-1-yl)propanoate | Rationale for Difference & Practical Implication |
| CAS Number | 502144-09-4[1] | 7730-42-9[2][3] | N/A |
| Molecular Formula | C₇H₁₃NO₂ | C₈H₁₅NO₂[2] | The additional methylene group in the ethyl ester increases its molecular weight and lipophilicity. |
| Molecular Weight | 143.18 g/mol | 157.21 g/mol [2] | Affects stoichiometry calculations. The ethyl ester is ~10% heavier. |
| Boiling Point | Lower (Predicted) | 86-87 °C (12 mmHg)[2] | Key Differentiator: The higher boiling point of the ethyl ester allows for higher reaction temperatures without a sealed vessel. It is also less volatile, which can be advantageous for handling and reducing loss during solvent removal. Conversely, the methyl ester's lower boiling point facilitates easier removal under vacuum at lower temperatures, which is beneficial for thermally sensitive downstream products. |
| Density | Higher (Predicted) | 0.965 g/mL[2] | Minor difference, but can be relevant for phase separations in liquid-liquid extractions. |
| Reactivity | Higher | Lower | The smaller methyl group presents less steric hindrance at the carbonyl carbon, generally leading to faster rates in nucleophilic acyl substitution reactions.[4] |
| Byproduct of Hydrolysis/Aminolysis | Methanol | Ethanol | Methanol is more toxic than ethanol. In large-scale synthesis or in GMP environments, avoiding methanol can be a significant process advantage. |
Synthesis of the Building Blocks
Both esters are typically synthesized via an aza-Michael addition of azetidine to the corresponding acrylate ester (methyl acrylate or ethyl acrylate). This reaction is generally efficient and proceeds under mild conditions. The choice between the methyl and ethyl final product is therefore determined at the very first step by the choice of acrylate raw material.
Caption: General synthesis of target esters via aza-Michael addition.
The mechanism involves the nucleophilic attack of the azetidine nitrogen onto the β-carbon of the electron-deficient acrylate.[5][6][7] This process is often performed neat or in a polar solvent and typically requires no catalyst, although mild bases can sometimes be used to accelerate the reaction.
A Head-to-Head Comparison in Key Synthetic Transformations
The utility of these building blocks lies in the reactivity of the ester functional group. The choice between the methyl and ethyl variant directly impacts the efficiency of these subsequent, value-adding reactions.
Caption: Reactivity pathways for methyl and ethyl esters.
A. Amide Formation (Aminolysis)
This is arguably the most common application, where the azetidine moiety is coupled to a primary or secondary amine of a core scaffold.
-
Reactivity: The methyl ester is the more reactive partner. The smaller size of the methyl group results in a less sterically hindered carbonyl, making it more susceptible to nucleophilic attack by an amine.[4] This translates to faster reaction times or the ability to conduct the reaction at lower temperatures.
-
Leaving Group: The resulting methoxide is a slightly better leaving group than ethoxide. The pKa of methanol is ~15.5, while the pKa of ethanol is ~15.9. A weaker conjugate base is a better leaving group, favoring the methyl ester.[8]
-
Practical Insight: For sluggish amide couplings involving hindered amines or deactivated anilines, the enhanced reactivity of the methyl ester can be the difference between a successful reaction and a stalled one. However, for highly reactive amines, the ethyl ester may offer more controlled reactivity, potentially reducing side product formation.
B. Hydrolysis (Saponification)
This reaction is employed when the desired final product is the corresponding carboxylic acid, 3-(azetidin-1-yl)propanoic acid.
-
Reactivity: Similar to aminolysis, the methyl ester undergoes hydrolysis more readily than the ethyl ester, both under acidic and basic conditions.[9][10]
-
Practical Insight: If the propanoic acid derivative is the target, using the methyl ester allows for faster and more facile deprotection under milder conditions (e.g., lower temperatures or shorter reaction times), which can be crucial for preserving other sensitive functional groups in the molecule. Conversely, the ethyl ester provides greater stability against incidental hydrolysis, for instance, during aqueous workups or chromatography on silica gel.
Experimental Protocol: A Representative Amide Coupling
To illustrate the practical differences, consider the following representative protocol for coupling the azetidine intermediates with a generic primary amine (R-NH₂).
Objective: Synthesize N-alkyl-3-(azetidin-1-yl)propanamide.
Materials:
-
Methyl or Ethyl 3-(azetidin-1-yl)propanoate (1.0 eq)
-
Primary Amine (R-NH₂) (1.2 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
To a stirred solution of the primary amine (1.2 eq) in anhydrous DMF, add the selected 3-(azetidin-1-yl)propanoate ester (1.0 eq).
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the mixture.
-
Stir the reaction at room temperature. Monitor progress by LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Anticipated Comparative Results (Illustrative):
| Parameter | Using Methyl Ester | Using Ethyl Ester | Justification |
| Reaction Time | 2-4 hours | 6-10 hours | Higher intrinsic reactivity of the methyl ester due to reduced steric hindrance.[4] |
| Typical Yield | 85-95% | 80-90% | Faster reaction kinetics often lead to higher conversion and yield in a given timeframe. |
| Purity (Crude) | Generally high | Generally high | The difference is often negligible if the reaction goes to completion. |
| Process Note | Faster throughput. Ideal for high-throughput synthesis or when time is critical. | More robust against premature hydrolysis if aqueous workup is delayed. |
Decision Framework: Which Ester Should You Choose?
The optimal choice is context-dependent. A researcher's decision should be guided by the specific goals of the synthetic step and the overall route.
Caption: Decision flowchart for selecting the appropriate ester.
Conclusion
While both Methyl and Ethyl 3-(azetidin-1-yl)propanoate are excellent building blocks for introducing the azetidine motif, they are not perfectly interchangeable. The choice is a strategic one based on a trade-off between reactivity and stability.
-
Choose this compound for speed and reactivity. It is the superior choice when performing difficult couplings, when the final target is the carboxylic acid, or in high-throughput synthesis campaigns where reaction time is a critical parameter.
-
Choose Ethyl 3-(azetidin-1-yl)propanoate for stability and process robustness. It is preferred when reactions require higher temperatures, when there is a risk of unintended hydrolysis during the process, or when the generation of methanol is a concern for safety or downstream compatibility.
By carefully considering the factors outlined in this guide—physicochemical properties, reaction kinetics, and process considerations—researchers, scientists, and drug development professionals can make a more informed and rational choice, ultimately leading to more efficient and successful synthetic outcomes.
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The Azetidine Advantage: A Comparative Guide to a Privileged Building Block in Drug Design
Introduction: Beyond the Familiar Rings – The Rise of Azetidines
In the landscape of medicinal chemistry, saturated heterocycles are indispensable tools for sculpting molecular architecture and fine-tuning pharmacological properties. While pyrrolidines and piperidines have long been the workhorses of drug design, the four-membered azetidine ring has emerged as a powerful and often superior alternative.[1][2] Its rising popularity stems from a unique combination of structural and physicochemical properties that can overcome common challenges in drug development, such as poor metabolic stability and off-target effects.[1][3] This guide provides a comprehensive comparison of azetidine building blocks with their five- and six-membered counterparts, supported by experimental data, to empower researchers in the strategic design of next-generation therapeutics.
The defining characteristic of the azetidine ring is its inherent strain, which imparts a greater degree of conformational rigidity compared to the more flexible pyrrolidine and piperidine rings.[1] This pre-organization of substituents can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity.[4] Furthermore, the compact, three-dimensional nature of the azetidine scaffold can improve aqueous solubility and metabolic stability, key attributes for developing effective and safe medicines.[1][5]
This guide will delve into a comparative analysis of key physicochemical properties, explore the impact of the azetidine motif on biological activity with illustrative case studies, provide detailed experimental protocols for the synthesis of key azetidine building blocks, and discuss the synthetic nuances associated with this strained ring system.
Comparative Analysis of Physicochemical Properties
The choice of a saturated heterocycle can profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The azetidine ring often imparts a more favorable balance of these properties compared to its larger homologs.
Lipophilicity, Solubility, and Basicity: A Quantitative Comparison
A direct comparison of isosteric sulfonylamide derivatives reveals the impact of ring size on key physicochemical parameters. The smaller, more rigid azetidine ring generally leads to lower lipophilicity (logP) and higher aqueous solubility.[6] This is a significant advantage in drug design, as high lipophilicity is often associated with poor solubility, increased metabolic clearance, and off-target toxicity.
| Property | Azetidine Sulfonylamide (Representative) | Pyrrolidine Sulfonylamide (Representative) | Piperidine Sulfonylamide (Representative) |
| Molecular Weight ( g/mol ) | ~197.25 | 211.28 | 225.31 |
| logP (calculated) | ~1.3 | 1.6 | 1.9 |
| pKa (predicted) | Weakly acidic | Weakly acidic | Weakly acidic |
| Aqueous Solubility | High | Moderate | Low |
| Note: The data presented are for representative N-phenylsulfonyl derivatives. Actual values will vary depending on the specific substitutions.[6] |
The basicity of the nitrogen atom is another critical parameter influenced by the ring's structure. While all three heterocycles are basic, the pKa of the conjugate acid can be subtly modulated by the ring's electronics and substitution patterns. This can be crucial for optimizing interactions with biological targets and for controlling the ionization state of the molecule at physiological pH.
Conformational Rigidity: A Key Determinant of Biological Activity
The conformational flexibility of a molecule plays a critical role in its interaction with a biological target. The azetidine ring is significantly more rigid than the puckered pyrrolidine and the chair/boat conformers of piperidine. This conformational constraint can be highly advantageous in drug design.
Caption: Conformational differences between azetidine, pyrrolidine, and piperidine rings.
This inherent rigidity reduces the entropic penalty of binding, as the molecule does not need to "freeze" into a specific conformation to fit into the binding pocket.[4] This can translate to higher binding affinity and improved selectivity for the desired target.
Impact on Biological Activity and Pharmacokinetics: Case Studies
The strategic incorporation of an azetidine ring can lead to significant improvements in a compound's pharmacological profile.
Case Study 1: Enhancing Potency and Selectivity of STAT3 Inhibitors
In the development of small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a promising cancer target, replacing a proline moiety with an azetidine-2-carboxamide led to a significant increase in potency.[7] The more constrained azetidine ring likely oriented the key pharmacophoric groups in a more optimal geometry for binding to the STAT3 protein. This substitution also allowed for the fine-tuning of physicochemical properties, leading to improved cell permeability and overall cellular activity.[7]
Case Study 2: Improving Metabolic Stability
The azetidine ring is often more resistant to metabolic degradation than its larger counterparts. The four-membered ring can be less susceptible to oxidation by cytochrome P450 enzymes, which are major players in drug metabolism.[5] This enhanced metabolic stability can lead to a longer half-life in the body, potentially allowing for less frequent dosing. Several FDA-approved drugs, including the kinase inhibitor cobimetinib and the JAK inhibitor baricitinib, feature an azetidine moiety that contributes to their favorable pharmacokinetic profiles.[1]
Experimental Protocols: Synthesis of Key Azetidine Building Blocks
The synthesis of the strained azetidine ring has historically been a challenge.[2] However, modern synthetic methods have made a wide variety of functionalized azetidine building blocks more accessible.
Protocol 1: Synthesis of N-Boc-3-aminoazetidine
This protocol describes a common and reliable method for the synthesis of N-Boc-3-aminoazetidine, a versatile building block for further elaboration.
Caption: Synthetic workflow for N-Boc-3-aminoazetidine.
Step 1: Synthesis of 1-Benzhydrylazetidin-3-ol
-
To a solution of benzhydrylamine in a suitable solvent (e.g., methanol), add epichlorohydrin dropwise at room temperature.
-
Stir the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain 1-benzhydrylazetidin-3-ol.
Step 2: Synthesis of N-Boc-azetidin-3-ol
-
Dissolve 1-benzhydrylazetidin-3-ol in a suitable solvent (e.g., methanol) and add palladium on carbon (10 wt. %).
-
Hydrogenate the mixture under a hydrogen atmosphere until the debenzylation is complete.
-
Filter the reaction mixture through celite and concentrate the filtrate.
-
Dissolve the crude azetidin-3-ol in a suitable solvent (e.g., dichloromethane) and add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine).
-
Stir the reaction mixture at room temperature until the protection is complete.
-
Work up the reaction and purify the product by column chromatography to yield N-Boc-azetidin-3-ol.
Step 3: Synthesis of N-Boc-3-azidoazetidine
-
Dissolve N-Boc-azetidin-3-ol in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.
-
Add triethylamine followed by methanesulfonyl chloride (MsCl) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours.
-
To the reaction mixture, add a solution of sodium azide in a suitable solvent (e.g., DMF).
-
Warm the reaction to an elevated temperature (e.g., 80 °C) and stir overnight.
-
Cool the reaction, perform an aqueous workup, and purify the product by column chromatography to obtain N-Boc-3-azidoazetidine.
Step 4: Synthesis of N-Boc-3-aminoazetidine
-
Dissolve N-Boc-3-azidoazetidine in a suitable solvent (e.g., methanol) and add palladium on carbon (10 wt. %).
-
Hydrogenate the mixture under a hydrogen atmosphere until the azide reduction is complete.
-
Filter the reaction mixture through celite and concentrate the filtrate to obtain N-Boc-3-aminoazetidine.
Synthetic Challenges and Considerations
While synthetic methods have advanced, the inherent ring strain of azetidines still presents challenges.[2] Intramolecular cyclization reactions to form the four-membered ring can be in competition with the formation of the thermodynamically more stable five-membered pyrrolidine ring.[8]
Caption: Competing cyclization pathways in azetidine synthesis.
Careful control of reaction conditions, such as temperature and the choice of reagents, is crucial to favor the desired 4-exo-tet cyclization over the competing 5-endo-tet pathway. Lower temperatures generally favor the kinetically controlled formation of the azetidine.
Conclusion: A Powerful Tool for Modern Drug Discovery
The azetidine ring has rightfully earned its place as a privileged scaffold in medicinal chemistry. Its unique combination of conformational rigidity, metabolic stability, and ability to improve physicochemical properties offers a compelling solution to many of the challenges faced in modern drug discovery.[1][2] By understanding the comparative advantages of azetidine building blocks and mastering their synthesis, researchers can unlock new avenues for the design of innovative and effective therapeutics. As the demand for drugs with improved properties continues to grow, the strategic application of the azetidine motif is poised to play an increasingly important role in the development of the medicines of tomorrow.
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer. [Link]
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Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Semantic Scholar. [Link]
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A Comparative Guide to the Biological Activity of Compounds Derived from Methyl 3-(azetidin-1-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry. Its unique structural properties, including high ring strain and a three-dimensional character, confer enhanced metabolic stability and solubility to molecules, making it an attractive scaffold in drug design.[1] This guide provides a comparative analysis of the biological activities of compounds derived from the versatile starting material, Methyl 3-(azetidin-1-yl)propanoate. We will explore the synthesis of key derivatives, present comparative experimental data, and detail the methodologies to empower your research and development endeavors.
The Strategic Advantage of the Azetidine-1-yl-propanoate Scaffold
This compound serves as an ideal starting point for creating diverse libraries of bioactive compounds. The rationale for its use is twofold:
-
The Privileged Azetidine Moiety : The azetidine ring itself is a key pharmacophore found in several FDA-approved drugs, contributing to improved pharmacokinetic profiles.[1]
-
Facile Derivatization : The propanoate group offers a convenient handle for chemical modification, most commonly through hydrolysis to the corresponding carboxylic acid, followed by amide bond formation. This allows for the systematic introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR).
The general workflow for the synthesis and evaluation of derivatives from this scaffold is a streamlined process from initial synthesis to the identification of lead compounds.
Caption: General workflow for synthesis and screening.
Comparative Analysis of Biological Activities
Anticancer Activity
Derivatives of the azetidine scaffold have shown significant promise as anticancer agents.[2] A common strategy involves the synthesis of N-aryl-3-(azetidin-1-yl)propanamides to explore their cytotoxic effects against various cancer cell lines. The rationale is that the N-aryl substituent can be modified to optimize interactions with biological targets.
One key mechanism of action for some azetidine derivatives is the inhibition of the STAT3 signaling pathway, which is often overactive in cancer.[3]
Caption: Inhibition of the STAT3 signaling pathway.
Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of a series of N-substituted azetidin-2-ones, which are structurally related to the propanamide derivatives and serve as a good comparative model. The data is presented as IC50 values, the concentration required to inhibit the growth of 50% of the cancer cells.
| Compound ID | R-Group (N-substituent) | Cancer Cell Line | IC50 (nM)[4] |
| 12a | 3,5-dimethoxyphenyl | MCF-7 (Breast) | 25 |
| 12d | 3,5-dimethoxyphenyl | MCF-7 (Breast) | 54 |
| 12k | 3,5-dimethoxyphenyl | MCF-7 (Breast) | 1.5 |
| 12l | 3,5-dimethoxyphenyl | MCF-7 (Breast) | 10 |
| 12l | 3,5-dimethoxyphenyl | HT-29 (Colon) | 3 |
| CA-4 (Control) | - | MCF-7 (Breast) | 4.6 |
| CA-4 (Control) | - | HT-29 (Colon) | 3814 |
Lower IC50 values indicate higher potency.
From this data, it is evident that modifications to the azetidine scaffold can lead to highly potent anticancer compounds. For instance, compound 12l shows remarkable potency against both breast and chemoresistant colon cancer cell lines, significantly outperforming the control compound CA-4 in the latter.[4]
Antimicrobial Activity
The search for novel antimicrobial agents is critical due to rising antibiotic resistance. The azetidin-2-one (β-lactam) ring is a well-established pharmacophore in antibiotics like penicillin.[5] Derivatives of 3-(azetidin-1-yl)propanoic acid can be cyclized to form β-lactams or used to create other novel structures with potential antimicrobial properties.
Comparative Antimicrobial Screening Data
The antimicrobial efficacy of newly synthesized azetidinone derivatives is often evaluated using the disc diffusion method or by determining the Minimum Inhibitory Concentration (MIC). The following table presents a comparison of the antimicrobial activity of various azetidinone derivatives against bacterial and fungal strains.
| Compound ID | Target Microorganism | Activity (MIC in µg/mL)[6] | Standard Drug (MIC in µg/mL) |
| 4a₂ | Staphylococcus epidermidis | 128 | Ampicillin (<512) |
| 4a₂ | Enterococcus faecalis | 256 | Ampicillin (<512) |
| 4a₂ | Pseudomonas aeruginosa | 128 | Ampicillin (<512) |
| 4a₄ | Pseudomonas aeruginosa | 128 | Ampicillin (<512) |
| AZ-10 | Gram-positive & Gram-negative | 3.34 - 3.71 µM | Amoxicillin (4.29 - 5.10 µM) |
| AZ-19 | Gram-positive & Gram-negative | 3.34 - 3.71 µM | Amoxicillin (4.29 - 5.10 µM) |
| AZ-20 | Gram-positive & Gram-negative | 3.34 - 3.71 µM | Amoxicillin (4.29 - 5.10 µM) |
Lower MIC values indicate greater antimicrobial activity.
The data indicates that specific substitutions on the azetidine scaffold can yield compounds with significant antimicrobial activity. For example, compounds AZ-10, AZ-19, and AZ-20 demonstrated potent antimicrobial potential, with MIC values lower than the reference drug amoxicillin.[7]
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential.
Synthesis of N-Aryl-3-(azetidin-1-yl)propanamide (General Procedure)
This protocol describes the conversion of this compound to a representative amide derivative.
-
Hydrolysis:
-
Dissolve this compound (1 equivalent) in a mixture of methanol and water.
-
Add lithium hydroxide (1.5 equivalents) and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, acidify the mixture to pH 3-4 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(azetidin-1-yl)propanoic acid.
-
-
Amide Coupling:
-
Dissolve 3-(azetidin-1-yl)propanoic acid (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add the desired aniline (1.1 equivalents), followed by a coupling agent such as HATU (1.2 equivalents) and a base like triethylamine (2 equivalents).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-3-(azetidin-1-yl)propanamide.
-
MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[3]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized azetidine derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
The this compound scaffold is a valuable starting point for the development of novel bioactive compounds. By modifying the propanoate moiety, particularly through the formation of N-substituted amides, researchers can generate diverse libraries of molecules with potent and selective activities. The comparative data presented herein demonstrates the potential of these derivatives in anticancer and antimicrobial applications. The provided protocols offer a solid foundation for the synthesis and evaluation of new chemical entities based on this promising scaffold. Further exploration of the structure-activity relationships of these compounds will undoubtedly lead to the discovery of new therapeutic agents.
References
Please note that while the links are provided for verification, direct access to the full text may require a subscription to the respective journals.
-
Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. (2022). Bulletin of Environment, Pharmacology and Life Sciences. Available at: [Link]
-
Synthesis, Characterization of New Azetidinone Derivatives and Evaluation of Their Antimicrobial Activity. (2024). Egyptian Journal of Chemistry. Available at: [Link]
-
Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (2014). Molecules. Available at: [Link]
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Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. (2024). Research Journal of Pharmacy and Technology. Available at: [Link]
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BIOACTIVE AZETIDINONE: A REVIEW. (2024). TIJER. Available at: [Link]
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Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. (2025). Arabian Journal of Chemistry. Available at: [Link]
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Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2017). Journal of Medicinal Chemistry. Available at: [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Medicinal Chemistry. Available at: [Link]
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Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. (2010). European Journal of Medicinal Chemistry. Available at: [Link]
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Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. (2025). ResearchGate. Available at: [Link]
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AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. (2024). IIP Series. Available at: [Link]
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Synthesis of Some Biologically Active Pyrazole, Thiazolidinone, and Azetidinone Derivatives. (2025). ResearchGate. Available at: [Link]
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Comparative Evaluation of the Antibacterial and Antitumor Activities of 9-Phenylfascaplysin and Its Analogs. (2024). Molecules. Available at: [Link]
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A Novel Bioactive Compounds of 2-Azetidinone Derived from Pyrazin Dicarboxylic Acid: Synthesis and Antmicrobial Screening. (2019). ResearchGate. Available at: [Link]
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Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. (2022). Journal of Medicinal Chemistry. Available at: [Link]
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Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016). Marine Drugs. Available at: [Link]
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Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. (2024). Chemistry – A European Journal. Available at: [Link]
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Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. (2022). International Journal of Molecular Sciences. Available at: [Link]
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Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. (2022). ChemRxiv. Available at: [Link]
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Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). (2019). ACS Medicinal Chemistry Letters. Available at: [Link]
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Recent progress in synthesis of 3-functionalized azetidines. (2025). Arkivoc. Available at: [Link]
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1,8-Naphthyridine-3-carboxamide derivatives with anticancer and anti-inflammatory activity. (2016). Bioorganic & Medicinal Chemistry. Available at: [Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Organic & Biomolecular Chemistry. Available at: [Link]
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Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). (2023). Molecules. Available at: [Link]
-
Bioactive Compounds in Foods: New and Novel Sources, Characterization, Strategies, and Applications. (2024). Foods. Available at: [Link]
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Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). (2019). ACS Medicinal Chemistry Letters. Available at: [Link]
-
The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (2022). Molecules. Available at: [Link]
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New Insights into Bioactive Compounds of Wild-Growing Medicinal Plants. (2023). Molecules. Available at: [Link]
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- 7. Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) Azetidin-2-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for Methyl 3-(azetidin-1-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the robust and reliable analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of potential validated analytical methods for the quantification and characterization of Methyl 3-(azetidin-1-yl)propanoate, a key building block in medicinal chemistry. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the underlying scientific rationale for method selection and validation, in alignment with the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] This guide will explore hypothetical, yet scientifically rigorous, analytical methodologies, providing the framework for developing and validating methods for this specific compound.
Table of Contents
-
Introduction to this compound and Analytical Needs
-
Core Principles of Analytical Method Validation (ICH Q2(R2))
-
Comparative Analysis of Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
-
Spectroscopic Methods for Structural Elucidation and Identification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Mass Spectrometry (MS)
-
-
Head-to-Head Comparison of Key Performance Characteristics
-
Detailed Experimental Protocols
-
References
Introduction to this compound and Analytical Needs
This compound is a small molecule of interest in drug discovery, often utilized as a scaffold or intermediate in the synthesis of more complex pharmaceutical agents. Its purity, stability, and concentration in various matrices are critical quality attributes that necessitate the development of accurate and precise analytical methods. The choice of analytical technique is dictated by the specific requirements of the analysis, whether for routine quality control, stability testing, or characterization of novel chemical entities.
Core Principles of Analytical Method Validation (ICH Q2(R2))
Before delving into specific methods, it is crucial to understand the foundational parameters of analytical method validation as stipulated by the ICH Q2(R2) guidelines.[1][2][4] These parameters ensure that a method is fit for its intended use.[2]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
A validation protocol should be established before the validation study, outlining the performance characteristics and acceptance criteria.[2]
Comparative Analysis of Chromatographic Methods
Chromatographic techniques are the workhorses of pharmaceutical analysis, offering high-resolution separation of compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of a broad range of compounds, including polar and non-volatile substances.
Rationale for Use:
-
Versatility: A wide variety of stationary and mobile phases can be employed to optimize the separation of this compound from potential impurities or degradation products.
-
Sensitivity: With appropriate detectors (e.g., UV, MS), HPLC can achieve low limits of detection and quantification.
-
Quantitative Accuracy: HPLC is a highly precise and accurate quantitative technique, making it ideal for assay and purity determinations.
Hypothetical HPLC Method:
-
Column: A C18 reversed-phase column is a common starting point for moderately polar compounds.
-
Mobile Phase: A gradient of water (with an acid modifier like formic acid to improve peak shape) and acetonitrile or methanol.
-
Detector: A UV detector set at a wavelength where the analyte has sufficient absorbance. If the chromophore is weak, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) could be used.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.
Rationale for Use:
-
High Efficiency: GC offers excellent separation efficiency, leading to very sharp peaks and good resolution.
-
Structural Information: The mass spectrometer provides structural information, aiding in peak identification and the characterization of unknown impurities.
-
Sensitivity: GC-MS can be extremely sensitive, particularly with selected ion monitoring (SIM).
Considerations for this compound: The volatility and thermal stability of this compound would need to be confirmed. If it is sufficiently volatile and stable, GC-MS would be a suitable method.
Hypothetical GC-MS Method:
-
Column: A mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium or hydrogen.
-
Injection: Split/splitless injection depending on the concentration of the analyte.
-
Detector: A mass spectrometer operating in electron ionization (EI) mode.
Spectroscopic Methods for Structural Elucidation and Identification
While chromatography is primarily for separation and quantification, spectroscopic methods are indispensable for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the unambiguous identification and structural elucidation of organic molecules.
Application:
-
Structural Confirmation: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of this compound, confirming its identity.
-
Purity Assessment: Quantitative NMR (qNMR) can be used to determine the purity of a substance against a certified reference standard without the need for a specific reference standard of the analyte itself.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
Application:
-
Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which can be used to confirm the elemental formula of this compound.
-
Impurity Identification: When coupled with a chromatographic technique (LC-MS or GC-MS), MS is a powerful tool for identifying unknown impurities.
Head-to-Head Comparison of Key Performance Characteristics
| Parameter | HPLC-UV | GC-MS | qNMR |
| Specificity | High (with proper method development) | Very High (separation and mass fragmentation) | Very High (unique spectral fingerprint) |
| Linearity | Excellent | Good to Excellent | Good (over a narrower range) |
| Accuracy | Excellent | Excellent | Excellent (primary ratio method) |
| Precision (%RSD) | < 2% (repeatability) | < 5% (repeatability) | < 1% (with internal standard) |
| LOD/LOQ | Low to moderate | Very Low | High |
| Robustness | Good | Moderate (sensitive to temperature and flow) | Excellent |
| Primary Application | Quantification, Purity | Quantification, Impurity ID | Structure Elucidation, Purity |
Detailed Experimental Protocols
The following are hypothetical, yet detailed, protocols that would serve as a starting point for method development and validation.
Protocol 1: HPLC-UV Method for Quantification
-
Instrumentation: HPLC system with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile/water).
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis by dissolving it in the same solvent to a concentration within the calibration range.
-
-
Validation Experiments:
-
Specificity: Analyze blank, placebo (if applicable), and spiked samples.
-
Linearity: Analyze the calibration standards in triplicate and perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank matrix.
-
Precision: Analyze six replicate preparations of the sample at the target concentration.
-
Protocol 2: GC-MS Method for Impurity Profiling
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
-
Analysis:
-
Inject the sample and acquire the total ion chromatogram (TIC).
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Integrate all peaks in the chromatogram to determine the relative percentage of impurities.
-
Visualizations
Caption: A generalized workflow for the development and validation of chromatographic methods.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Patent Application Publication.
Sources
The Chemist's Compass: Navigating the Reactivity of Small N-Heterocycles
A Comparative Guide to Azetidine, Aziridine, Pyrrolidine, and Piperidine for the Modern Researcher
In the landscape of medicinal chemistry and drug development, saturated nitrogen heterocycles are foundational scaffolds. Their three-dimensional architecture provides a rich exit vector space, while the embedded nitrogen atom offers a handle for tuning physicochemical properties and engaging in crucial biological interactions. However, not all N-heterocycles are created equal. The reactivity of these rings, governed by a delicate interplay of ring strain, nitrogen hybridization, and stereoelectronic effects, varies dramatically with size.
This guide provides an in-depth comparison of the reactivity of azetidine with its three-, five-, and six-membered cousins: aziridine, pyrrolidine, and piperidine. We will dissect the structural underpinnings of their chemical behavior and provide supporting experimental data and protocols to empower researchers in their synthetic endeavors.
The Root of Reactivity: Ring Strain and Molecular Geometry
The reactivity of small N-heterocycles is intrinsically linked to their internal strain energy. This strain arises from the deviation of bond angles from the ideal tetrahedral geometry of an sp³-hybridized atom and from torsional strain due to eclipsing interactions.
| Heterocycle | Ring Strain (kcal/mol) | C-N-C Bond Angle | C-N Bond Length (Å) | pKa (Conjugate Acid) |
| Aziridine | ~27 | ~60.25° | ~1.47 | ~8.0 |
| Azetidine | ~25.4 [1] | ~91.20° | ~1.48 | ~11.29 [2] |
| Pyrrolidine | ~5.4 | ~105.20° | ~1.47[3] | ~11.27 |
| Piperidine | ~0 | ~109.80° | ~1.46 | ~11.12 |
Table 1: Comparison of structural and electronic properties of small N-heterocycles.
Aziridine , the three-membered ring, is the most strained of the series. Its C-N-C bond angle of approximately 60° is a severe deviation from the ideal 109.5°, leading to high angle strain. This strain makes the C-N bonds weak and susceptible to cleavage, rendering aziridines highly reactive towards ring-opening reactions.[4]
Azetidine , with a four-membered ring, possesses considerable ring strain (approx. 25.4 kcal/mol), though less than aziridine.[1] This intermediate level of strain is a key feature of its chemical personality. The azetidine ring is significantly more stable than aziridine, allowing for easier handling, yet it can be induced to undergo ring-opening reactions under appropriate conditions, a property not shared by its larger, unstrained counterparts.[1]
Pyrrolidine and piperidine , the five- and six-membered rings, respectively, have significantly less or no ring strain. Their bond angles are much closer to the ideal tetrahedral angle, and they adopt puckered conformations that relieve torsional strain. Consequently, their reactivity is characteristic of acyclic secondary amines, with the nitrogen lone pair readily participating in nucleophilic reactions without concomitant ring-opening.
A Tale of Two Reactivities: Ring-Opening vs. Nucleophilic Substitution
The divergent reactivity of these heterocycles can be broadly categorized into two pathways: reactions that preserve the ring system (N-alkylation and N-acylation) and those that lead to its cleavage (ring-opening).
The Strained Suspects: Ring-Opening Reactions
Ring-opening is the hallmark of aziridine and, to a lesser extent, azetidine chemistry. This reactivity is driven by the release of ring strain.
The reaction is typically initiated by activation of the nitrogen atom, for example, by protonation or alkylation, to form a highly electrophilic aziridinium or azetidinium ion. This is followed by nucleophilic attack on one of the ring carbons, proceeding via an SN2 mechanism.
A key quantitative insight comes from a study comparing the rates of ring-opening of aziridinium and azetidinium ions by 4-(dimethylamino)pyridine (DMAP). The four-membered azetidinium ring was found to be approximately 17,000 times less reactive than the three-membered aziridinium ion.[5] This dramatic difference underscores the significantly higher activation barrier for cleaving the more stable azetidine ring.
Aziridine Ring-Opening: Due to the extreme ring strain, aziridines can be opened by a wide variety of nucleophiles, often under mild conditions. The regioselectivity of the attack depends on the substitution pattern and the reaction conditions (acidic vs. neutral/basic).[6]
Azetidine Ring-Opening: The greater stability of the azetidine ring means that more forcing conditions or highly activated systems are required for ring-opening.[1] This can be advantageous, as it allows for selective functionalization at the nitrogen atom without ring cleavage under many standard reaction conditions. However, this latent reactivity can be harnessed for the synthesis of more complex, functionalized acyclic amines.[3]
The Unstrained Majority: N-Alkylation and N-Acylation
For pyrrolidine and piperidine, and under conditions that do not promote ring-opening for azetidine, the reactivity is dominated by the nucleophilicity of the nitrogen lone pair.
N-Alkylation: This is a standard SN2 reaction where the nitrogen atom acts as the nucleophile. The rate of this reaction is influenced by both the nucleophilicity of the amine and steric hindrance around the nitrogen. Cyclic amines like pyrrolidine and piperidine are generally more nucleophilic than comparable acyclic secondary amines, such as diethylamine. This is a steric effect; the alkyl substituents are "tied back" in the ring, leaving the nitrogen lone pair more accessible to an incoming electrophile.[4]
While direct kinetic comparisons across all four heterocycles under identical conditions are scarce in the literature, the general trend in nucleophilicity for N-alkylation is:
Piperidine ≈ Pyrrolidine > Azetidine > Aziridine
The lower reactivity of azetidine compared to the five- and six-membered rings is due to a combination of factors, including increased s-character of the nitrogen lone pair orbital due to ring strain, which makes the lone pair less available for donation. Aziridine is the least reactive in this series due to the significant s-character of its nitrogen lone pair, which is a consequence of the acute bond angles. This increased s-character lowers the energy of the lone pair, making it less nucleophilic and also less basic.
N-Acylation: The N-acylation of these heterocyles with reagents like acyl chlorides or anhydrides is a robust and typically rapid reaction. The reactivity trend generally follows that of N-alkylation. The resulting amides from azetidine acylation are stable under neutral conditions, but the presence of the electron-withdrawing acyl group can make the ring more susceptible to nucleophilic attack, particularly under acidic conditions.[7]
Experimental Protocols
To provide a practical context for these reactivity differences, here are protocols for comparative N-alkylation and N-acylation reactions.
Protocol 1: Competitive N-Alkylation with Methyl Iodide
This experiment is designed to qualitatively observe the relative nucleophilicity of the heterocycles.
Materials:
-
Pyrrolidine
-
Azetidine
-
Piperidine
-
Methyl Iodide (MeI)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
NMR tubes, syringes, round-bottom flask, magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask, prepare a 0.5 M solution of an equimolar mixture of pyrrolidine, azetidine, and piperidine in anhydrous acetonitrile.
-
Take a 0.5 mL aliquot of this mixture for a baseline ¹H NMR spectrum.
-
To the remaining solution, add 0.33 equivalents of methyl iodide dropwise while stirring at room temperature.
-
After 30 minutes, take another 0.5 mL aliquot, quench with a small amount of saturated NaHCO₃ solution, extract with diethyl ether, dry the organic layer with Na₂SO₄, and acquire a ¹H NMR spectrum.
-
Monitor the reaction by taking aliquots at regular intervals (e.g., 1 hour, 4 hours, 24 hours) and analyzing by ¹H NMR.
-
Compare the relative integration of the starting materials and the N-methylated products to determine the relative rates of reaction.
Expected Outcome: The ¹H NMR spectra will show a faster depletion of the signals for piperidine and pyrrolidine compared to azetidine, indicating their higher nucleophilicity. The formation of N-methylpiperidine and N-methylpyrrolidine will be more rapid than that of N-methylazetidine.
Protocol 2: N-Acylation with Acetic Anhydride
This protocol demonstrates the straightforward acylation of these heterocycles.
Materials:
-
Azetidine
-
Pyrrolidine
-
Piperidine
-
Acetic Anhydride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In three separate flasks, dissolve 1.0 mmol of azetidine, pyrrolidine, and piperidine, respectively, in 5 mL of DCM.
-
To each flask, add 1.1 mmol (1.1 equivalents) of acetic anhydride dropwise at room temperature with stirring.
-
The reaction is typically exothermic and rapid. Stir for 30 minutes at room temperature.
-
Monitor the reaction to completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 10 mL of saturated NaHCO₃ solution to each flask.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the corresponding N-acetylated product.
Expected Outcome: All three reactions should proceed to completion efficiently, yielding the respective N-acetyl derivatives in high yield. This demonstrates the general utility of N-acylation for these heterocycles under standard conditions.
Conclusion for the Practicing Scientist
The choice of a small N-heterocycle in a drug design campaign has profound implications for its chemical reactivity and, consequently, its synthetic accessibility and metabolic stability.
-
Aziridines are highly reactive building blocks, ideal for introducing functional groups via stereospecific ring-opening, but their instability can be a synthetic liability.
-
Azetidines occupy a "sweet spot" of reactivity. They are stable enough to be carried through multi-step syntheses as core scaffolds, yet their latent ring strain can be exploited for unique ring-opening and expansion reactions. Their rigid, three-dimensional structure is increasingly recognized as a valuable motif for improving pharmacokinetic properties.[3]
-
Pyrrolidines and Piperidines are the workhorses of N-heterocycle chemistry. Their low-strain nature makes them behave as predictable, nucleophilic secondary amines, rendering them ideal for constructing robust, stable core structures in drug candidates.
By understanding the fundamental principles of ring strain and nucleophilicity outlined in this guide, researchers can make more informed decisions in the design and synthesis of novel therapeutics, leveraging the unique chemical personality of each N-heterocycle to their advantage.
References
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of 3-(azetidin-1-yl)propanoic acid
Introduction
3-(azetidin-1-yl)propanoic acid is a valuable building block in medicinal chemistry and drug discovery. Its rigid four-membered azetidine ring, coupled with the carboxylic acid functionality, provides a unique scaffold for the development of novel therapeutics. The synthesis of this compound can be approached through several distinct routes, each with its own set of advantages and challenges. This guide provides a comprehensive comparison of three primary synthetic strategies, offering in-depth technical analysis, field-proven insights, and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Routes
This guide will dissect three prominent synthetic pathways to 3-(azetidin-1-yl)propanoic acid:
-
Route 1: Multi-step Synthesis from 3-Amino-1-propanol and Ethyl Acrylate
-
Route 2: Aza-Michael Addition of Azetidine to an Acrylic Acid Derivative
-
Route 3: N-Alkylation of Azetidine with a 3-Halopropanoic Acid Derivative
Each route will be evaluated based on key performance indicators such as overall yield, reaction complexity, scalability, cost of starting materials, and safety considerations.
Route 1: Multi-step Synthesis from 3-Amino-1-propanol and Ethyl Acrylate
This classical approach involves the initial formation of a di-ester intermediate, followed by a cyclization to form the azetidine ring, and a final hydrolysis step to yield the desired carboxylic acid.
Reaction Pathway
Caption: Multi-step synthesis of 3-(azetidin-1-yl)propanoic acid from 3-amino-1-propanol.
Expertise & Experience: Causality Behind Experimental Choices
The initial reaction between 3-amino-1-propanol and an excess of ethyl acrylate is a double Michael addition that proceeds readily under reflux conditions to form the intermediate Diethyl 3-N-(3-hydroxypropyl)iminodipropionate in high yield[1]. The use of excess ethyl acrylate drives the reaction to completion and the unreacted reagent can be easily removed under vacuum.
The subsequent chlorination of the hydroxyl group with thionyl chloride is a critical step. Maintaining the temperature below 40°C is crucial to prevent the formation of tarry by-products[1]. The addition of a catalytic amount of N,N-dimethylformamide (DMF) facilitates the reaction by forming the Vilsmeier reagent in situ, which is a more reactive chlorinating agent.
The cyclization to form the azetidine ring is achieved by heating the chlorinated intermediate with a weak base, sodium carbonate, in a high-boiling solvent like diethyl phthalate under vacuum. The vacuum is essential to remove the ethyl 3-(1-azetidinyl)propionate as it is formed, thus driving the equilibrium towards the product. The addition of pentaerythritol is a key detail from the established procedure, likely acting as a high-boiling alcohol to facilitate the intramolecular displacement of the chloride by the secondary amine.
The final step is a standard ester hydrolysis using a base such as potassium hydroxide to yield the target carboxylic acid.
Experimental Protocol: Synthesis of Ethyl 3-(1-azetidinyl)propionate[1]
-
Formation of Diethyl 3-N-(3-hydroxypropyl)iminodipropionate: A solution of 150 g (2.00 moles) of 3-amino-1-propanol in 500 g (5.00 moles) of ethyl acrylate is refluxed for 2 hours. The excess ethyl acrylate is then removed under vacuum at steam temperature to yield the crude di-ester (99% yield).
-
Chlorination: The crude di-ester is dissolved in 1 L of chloroform and 10 mL of N,N-dimethylformamide. The solution is cooled, and 262 g (2.20 moles) of thionyl chloride is added dropwise, maintaining the temperature below 40°C. The reaction mixture is stirred for 30 minutes at room temperature and then neutralized with a slurry of sodium bicarbonate. The organic layer is separated, dried, and the solvent is removed to give crude Diethyl 3-N-(3-chloropropyl)iminodipropionate (97% yield).
-
Cyclization: A mixture of 100 g of the crude chloro-di-ester, 200 g of anhydrous sodium carbonate, and 10.0 g of pentaerythritol in 200 mL of diethyl phthalate is heated under vacuum (10-15 mm). The product, ethyl 3-(1-azetidinyl)propionate, is distilled as it forms. Redistillation yields the pure product (57-68% yield).
Experimental Protocol: Hydrolysis to 3-(azetidin-1-yl)propanoic acid
-
To a solution of ethyl 3-(1-azetidinyl)propionate (1 equivalent) in a mixture of ethanol and water, is added potassium hydroxide (1.1 equivalents).
-
The reaction mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC or LC-MS).
-
The ethanol is removed under reduced pressure, and the aqueous solution is acidified to a pH of approximately 4-5 with hydrochloric acid.
-
The product can be isolated by extraction with a suitable organic solvent or by crystallization.
Route 2: Aza-Michael Addition of Azetidine to an Acrylic Acid Derivative
This approach offers a more direct and atom-economical synthesis of the target molecule through the conjugate addition of azetidine to an acrylate.
Reaction Pathway
Caption: Synthesis of 3-(azetidin-1-yl)propanoic acid via Aza-Michael addition.
Expertise & Experience: Causality Behind Experimental Choices
The aza-Michael addition is a powerful C-N bond-forming reaction. The nucleophilic nitrogen of azetidine readily attacks the electron-deficient β-carbon of the acrylate. This reaction can often be performed under neat conditions (without a solvent) or with a catalyst to enhance the reaction rate.
The choice of the acrylic acid derivative (e.g., ethyl acrylate vs. acrylic acid itself) can influence the reaction conditions. Using an ester like ethyl acrylate typically leads to a cleaner reaction, with the final product being the corresponding ester, which then requires a subsequent hydrolysis step. Direct use of acrylic acid can lead to the formation of the carboxylate salt, which may complicate the work-up and purification.
Catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or lithium perchlorate (LiClO4) can be employed to accelerate the reaction, especially with less reactive amines or under milder conditions[2][3]. For a highly nucleophilic amine like azetidine, the reaction may proceed efficiently without a catalyst, particularly at elevated temperatures.
Experimental Protocol: Aza-Michael Addition of Azetidine to Ethyl Acrylate
-
To a solution of azetidine (1 equivalent) in a suitable solvent (e.g., acetonitrile or neat), is added ethyl acrylate (1.1 equivalents).
-
A catalytic amount of DBU (e.g., 10 mol%) can be added to accelerate the reaction.
-
The reaction mixture is stirred at room temperature or heated to 65°C for 4-16 hours, monitoring the progress by TLC or GC-MS[3].
-
Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried and concentrated under reduced pressure. The crude product, ethyl 3-(1-azetidinyl)propionate, can be purified by column chromatography.
-
The subsequent hydrolysis to the carboxylic acid is performed as described in Route 1.
Route 3: N-Alkylation of Azetidine with a 3-Halopropanoic Acid Derivative
This route involves the direct alkylation of the azetidine nitrogen with a three-carbon electrophile bearing a leaving group.
Reaction Pathway
Caption: Synthesis of 3-(azetidin-1-yl)propanoic acid via N-alkylation.
Expertise & Experience: Causality Behind Experimental Choices
N-alkylation is a fundamental transformation in amine chemistry. The lone pair of electrons on the azetidine nitrogen acts as a nucleophile, displacing a halide from an alkyl halide. The use of a base, such as potassium carbonate or triethylamine, is typically required to neutralize the hydrohalic acid formed during the reaction, thus preventing the protonation of the starting azetidine which would render it non-nucleophilic.
The choice of the 3-halopropanoate ester (e.g., ethyl 3-bromopropanoate) is strategic. The bromo-derivative is generally more reactive than the chloro-derivative, leading to faster reaction times. Using an ester protects the carboxylic acid functionality from acting as a nucleophile and allows for a cleaner reaction. The final hydrolysis step is then required to obtain the target acid.
The solvent for this reaction is typically a polar aprotic solvent such as acetonitrile or DMF, which can dissolve the reactants and facilitate the SN2 reaction.
Experimental Protocol: N-Alkylation of Azetidine with Ethyl 3-bromopropanoate
-
To a solution of azetidine (1 equivalent) and a base such as potassium carbonate (1.5 equivalents) in anhydrous acetonitrile, is added ethyl 3-bromopropanoate (1.1 equivalents) dropwise at room temperature.
-
The reaction mixture is stirred at room temperature or heated to reflux until the starting materials are consumed (monitored by TLC or GC-MS).
-
The reaction mixture is filtered to remove the inorganic salts, and the filtrate is concentrated under reduced pressure.
-
The residue is taken up in an organic solvent and washed with water. The organic layer is dried and concentrated to give crude ethyl 3-(1-azetidinyl)propionate.
-
Purification can be achieved by column chromatography. The subsequent hydrolysis is performed as described in Route 1.
Quantitative Data Summary
| Parameter | Route 1: From 3-Amino-1-propanol | Route 2: Aza-Michael Addition | Route 3: N-Alkylation |
| Overall Yield | Moderate (approx. 50-60%) | High (typically >80%) | High (typically >75%) |
| Number of Steps | 3 | 2 | 2 |
| Starting Materials Cost | Low | Moderate (Azetidine can be costly) | Moderate (Azetidine can be costly) |
| Scalability | Demonstrated on a large scale[1] | Good | Good |
| Key Reagents | Thionyl chloride, Sodium carbonate | Azetidine, Catalyst (optional) | Azetidine, Ethyl 3-bromopropanoate |
| Safety Considerations | Use of corrosive thionyl chloride | Azetidine is volatile and flammable | Ethyl 3-bromopropanoate is a lachrymator |
| Atom Economy | Lower | Higher | Higher |
Conclusion and Recommendations
The choice of the optimal synthetic route to 3-(azetidin-1-yl)propanoic acid is highly dependent on the specific requirements of the researcher, including available starting materials, scale of synthesis, and desired purity.
-
Route 1 is a well-established and scalable method, particularly advantageous when starting from the inexpensive and readily available 3-amino-1-propanol. However, it is a multi-step process with a moderate overall yield and involves the use of hazardous reagents like thionyl chloride.
-
Route 2 , the aza-Michael addition, represents a more modern and efficient approach. It is a high-yielding, two-step process with excellent atom economy. The primary consideration for this route is the availability and cost of azetidine.
-
Route 3 , N-alkylation, is another efficient two-step method that provides high yields. Similar to Route 2, its practicality is largely determined by the cost and availability of azetidine.
For large-scale industrial production where cost of starting materials is a primary driver, Route 1 remains a viable option. For laboratory-scale synthesis, where efficiency and ease of execution are paramount, Route 2 and Route 3 are generally preferred, with the choice between them often depending on the commercial availability and cost of azetidine versus ethyl 3-bromopropanoate.
References
Sources
A Comparative Guide to Methyl 3-(azetidin-1-yl)propanoate: A Constrained β-Amino Acid Analogue for Peptide and Peptidomimetic Design
For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular scaffolds that impart enhanced stability and conformational rigidity to peptides is a perpetual frontier. The incorporation of non-canonical amino acids is a cornerstone of modern peptidomimetic design, with constrained β-amino acids emerging as particularly valuable tools.[1][2] This guide provides an in-depth technical comparison of Methyl 3-(azetidin-1-yl)propanoate, a unique constrained β-amino acid analogue, with other relevant alternatives. We will delve into its synthesis, incorporation into peptides, and its impact on conformational dynamics and proteolytic stability, supported by experimental data and detailed protocols.
Introduction: The Rationale for Constrained β-Amino Acids
Peptides, despite their high potency and selectivity, are often hampered as therapeutic agents by their poor metabolic stability and conformational flexibility.[3] The peptide backbone is susceptible to degradation by proteases, leading to a short in-vivo half-life. Furthermore, the inherent flexibility of linear peptides can result in a significant entropic penalty upon binding to their target receptors, reducing affinity.
Constrained β-amino acids address these limitations by introducing a cyclic moiety into the amino acid backbone.[4][5] This structural modification offers several key advantages:
-
Enhanced Proteolytic Stability: The non-natural β-amino acid structure is a poor substrate for many proteases, significantly increasing the peptide's resistance to enzymatic degradation.[1][6]
-
Conformational Rigidity: The cyclic constraint reduces the number of accessible backbone torsion angles, pre-organizing the peptide into a more defined conformation. This can lead to higher receptor binding affinity and selectivity.[7][8]
-
Structural Diversity: The variety of ring sizes and substitution patterns available for constrained β-amino acids provides a rich toolkit for fine-tuning the conformational properties of a peptide.[5]
This compound, with its four-membered azetidine ring, represents a particularly intriguing building block. The high ring strain of the azetidine moiety is expected to impart unique conformational preferences compared to less strained carbocyclic analogues like those derived from cyclobutane and cyclopentane.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via an aza-Michael addition of azetidine to methyl acrylate. This reaction is a robust and scalable method for the formation of the C-N bond.[9][10]
Experimental Protocol: Synthesis of this compound
Materials:
-
Azetidine
-
Methyl acrylate
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for work-up and purification (rotary evaporator, chromatography column)
Procedure:
-
To a solution of azetidine (1.0 equivalent) in methanol, add methyl acrylate (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Causality Behind Experimental Choices:
-
The use of a slight excess of methyl acrylate ensures complete consumption of the limiting azetidine starting material.
-
Methanol is a suitable solvent that facilitates the dissolution of both reactants and does not interfere with the Michael addition.
-
The reaction is typically performed at room temperature, as heating can lead to polymerization of the methyl acrylate.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The carboxylic acid derivative, 3-(azetidin-1-yl)propanoic acid, can be incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[6][11] The secondary amine of the azetidine ring does not require protection during synthesis.
Experimental Protocol: Incorporation of Fmoc-3-(azetidin-1-yl)propanoic acid into a Peptide Sequence
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
3-(azetidin-1-yl)propanoic acid
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
N,N'-Diisopropylcarbodiimide (DIC) or other coupling agent
-
Hydroxybenzotriazole (HOBt) or a suitable alternative
-
Piperidine solution in N,N-dimethylformamide (DMF) (20%)
-
Trifluoroacetic acid (TFA)-based cleavage cocktail
-
SPPS reaction vessel
-
HPLC for purification
Procedure:
A. Preparation of Fmoc-3-(azetidin-1-yl)propanoic acid:
-
Dissolve 3-(azetidin-1-yl)propanoic acid in a suitable solvent (e.g., a mixture of water and dioxane).
-
Add a base (e.g., sodium bicarbonate) to deprotonate the carboxylic acid.
-
Add Fmoc-Cl or Fmoc-OSu portion-wise while maintaining a basic pH.
-
Stir the reaction for several hours at room temperature.
-
Acidify the reaction mixture and extract the Fmoc-protected amino acid with an organic solvent.
-
Purify the product by crystallization or column chromatography.
B. Solid-Phase Peptide Synthesis:
-
Swell the resin in DMF in the SPPS reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain.
-
Wash the resin thoroughly with DMF.
-
Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (including Fmoc-3-(azetidin-1-yl)propanoic acid) using a coupling agent like DIC and an additive such as HOBt.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for the appropriate time.
-
Wash the resin extensively with DMF.
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a TFA-based cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purification: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Self-Validating System: The success of each coupling and deprotection step can be monitored using a qualitative ninhydrin test, which detects the presence of free primary amines on the resin. A successful deprotection will result in a positive ninhydrin test (blue color), while a complete coupling will yield a negative test (yellow color).
Comparative Performance Analysis
The true value of a constrained β-amino acid analogue lies in its performance relative to other available building blocks. Here, we compare this compound to other common constrained β-amino acids, focusing on conformational effects and proteolytic stability.
Conformational Constraint: A Comparison of Ring Systems
The conformational preferences of a peptide backbone are dictated by the allowed values of the dihedral angles (phi, psi, and omega). The incorporation of a cyclic constraint significantly reduces the accessible conformational space.
| Constrained β-Amino Acid Analogue | Ring Size | Expected Conformational Impact |
| 3-(Azetidin-1-yl)propanoic acid | 4-membered | The high ring strain of the azetidine ring is expected to impose significant and unique constraints on the backbone dihedral angles. Computational studies on azetidine-containing peptides suggest a higher degree of flexibility compared to proline, which may be advantageous for certain applications.[12] |
| trans-2-Aminocyclobutane-1-carboxylic acid | 4-membered | The cyclobutane ring also imparts significant rigidity, but with different puckering modes compared to the azetidine ring. This can lead to distinct secondary structure propensities. |
| trans-2-Aminocyclopentane-1-carboxylic acid | 5-membered | The larger and more flexible cyclopentane ring offers a different set of conformational constraints, often promoting well-defined turn structures. |
| trans-2-Aminocyclohexane-1-carboxylic acid | 6-membered | The cyclohexane ring can adopt chair and boat conformations, leading to a variety of predictable and stable secondary structures in peptides. |
Diagram of Conformational Constraint:
Caption: Experimental workflow for comparative proteolytic stability analysis.
Conclusion and Future Perspectives
This compound is a valuable and readily accessible constrained β-amino acid analogue for the development of novel peptidomimetics. Its incorporation into peptides is expected to confer significant proteolytic stability and unique conformational constraints due to the nature of the four-membered azetidine ring.
While direct comparative data with other constrained β-amino acids is still emerging, the experimental protocols outlined in this guide provide a clear path for researchers to generate such data and evaluate the specific advantages of this building block for their particular applications. As the field of peptidomimetics continues to evolve, the strategic use of diverse constrained amino acids, including azetidine-containing analogues, will be crucial in the design of next-generation therapeutics with improved pharmacokinetic and pharmacodynamic properties.
References
- G. G. Maisuradze, D. M. Fink, and H. A. Scheraga, "Conformational analysis of amino acid derivatives and peptides with constraints," J. Mol. Struct., vol. 500, no. 1-3, pp. 191-210, 1999.
- D. Seebach, A. K. Beck, and D. J. Bierbaum, "The world of β- and γ-peptides comprised of homologated proteinogenic amino acids and other components," Chem. Biodiversity, vol. 1, no. 1, pp. 1111-1239, 2004.
- I. L. Karle, "The crystal structures of β-peptides," Methods Mol. Biol., vol. 298, pp. 1-28, 2005.
- S. H. Gellman, "Foldamers: a manifesto," Acc. Chem. Res., vol. 31, no. 4, pp. 173-180, 1998.
- W. C. Chan and P. D. White, Eds., Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press, 2000.
- E. Juaristi, Ed., Enantioselective Synthesis of β-Amino Acids. Wiley-VCH, 2005.
- A. J. Thompson et al., "Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides," Angew. Chem. Int. Ed., vol. 59, no. 4, pp. 1658-1663, 2020.
- M. Bodanszky, Peptide Chemistry: A Practical Textbook. Springer-Verlag, 1993.
- V. Gudelis et al., "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates," Molecules, vol. 28, no. 3, p. 1091, 2023.
- W. Maison, "Azetidines in Medicinal Chemistry: A Minireview," Arch. Pharm. (Weinheim), vol. 351, no. 1, p. 1700273, 2018.
- D. J. Hill et al., "Beta-amino acids: versatile peptidomimetics," Curr. Protein Pept. Sci., vol. 2, no. 3, pp. 289-307, 2001.
- V. J. Hruby, F. Al-Obeidi, and W. Kazmierski, "Emerging approaches in the design of receptor-selective peptide ligands: conformational, topographical and dynamic considerations," Biochem. J., vol. 268, no. 2, pp. 249-262, 1990.
- S. B. H. Kent, "Chemical synthesis of peptides and proteins," Annu. Rev. Biochem., vol. 57, pp. 957-989, 1988.
- M. Amblard, J. A. Fehrentz, J. Martinez, and G. Subra, "Methods and protocols of modern solid phase peptide synthesis," in Peptide Synthesis and Applications, J. Howl, Ed. Humana Press, 2010, pp. 9-33.
- A. Zagari, G. Némethy, and H. A. Scheraga, "The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides," Biopolymers, vol. 30, no. 9-10, pp. 951-959, 1990.
- J. Vlieghe, V. Lisowski, J. Martinez, and M. Khrestchatisky, "Synthetic therapeutic peptides: science and market," Drug Discov. Today, vol. 15, no. 1-2, pp. 40-56, 2010.
Sources
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- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. wjarr.com [wjarr.com]
- 6. peptide.com [peptide.com]
- 7. mdpi.com [mdpi.com]
- 8. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Analysis of Peptides Containing 3-(Azetidin-1-yl)propanoic Acid: A Constrained β-Amino Acid for Inducing Defined Secondary Structures
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Conformational Control in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics due to their high specificity and potency. However, their inherent flexibility often leads to poor metabolic stability and reduced bioavailability, hindering their clinical translation. The incorporation of conformationally constrained non-canonical amino acids is a powerful strategy to address these limitations. By pre-organizing a peptide into a specific bioactive conformation, we can enhance its binding affinity, increase its resistance to proteolysis, and improve its pharmacokinetic profile.
This guide focuses on the conformational analysis of peptides containing 3-(azetidin-1-yl)propanoic acid, a unique constrained β-amino acid. The strained four-membered azetidine ring imparts a significant conformational bias on the peptide backbone, making it an attractive building block for the design of peptidomimetics with defined secondary structures, such as β-turns. Through a comparative analysis with other constrained amino acids, supported by experimental and computational data, this guide will provide a comprehensive understanding of the structural implications of incorporating 3-(azetidin-1-yl)propanoic acid into peptide scaffolds. While direct experimental data on peptides containing 3-(azetidin-1-yl)propanoic acid is limited in publicly available literature, we will draw parallels from the closely related N-substituted 3-aminoazetidine-3-carboxylic acids to infer its conformational behavior.
The Azetidine Ring: A Tool for Conformational Rigidity
The azetidine ring, a four-membered nitrogen-containing heterocycle, introduces significant conformational rigidity into a molecule.[1] This rigidity is a desirable trait in drug design as it can lead to a higher affinity for the biological target by reducing the entropic penalty of binding.[2] In the context of peptides, the incorporation of azetidine-containing amino acids can steer the peptide backbone towards specific secondary structures.
Comparative Conformational Analysis: 3-(Azetidin-1-yl)propanoic Acid vs. Other Constrained Residues
The conformational impact of 3-(azetidin-1-yl)propanoic acid is best understood through comparison with other well-studied constrained amino acids, such as proline and other β-amino acids.
| Amino Acid | Ring Size | Primary Conformational Influence | Key Structural Features |
| Proline | 5 | Induces kinks and turns; restricts φ torsion angle | Pyrrolidine ring restricts backbone flexibility. |
| Azetidine-2-carboxylic acid (Aze) | 4 | More flexible than proline; can perturb proline-induced structures.[2][3] | Smaller ring size compared to proline leads to different puckering and steric interactions.[1] |
| 3-(Azetidin-1-yl)propanoic acid (Aza-β-Ala) | 4 | Likely β-turn inducer. | The azetidine ring is part of the side chain, influencing backbone conformation through steric and electronic effects. |
| Other β-amino acids | N/A | Can induce various secondary structures (helices, turns, sheets) depending on substitution.[4] | The additional methylene group in the backbone increases conformational space compared to α-amino acids. |
3-(Azetidin-1-yl)propanoic Acid as a β-Turn Inducer
Studies on the closely related N-substituted 3-aminoazetidine-3-carboxylic acids suggest that this moiety is a potent β-turn inducer.[5] This is a significant finding, as β-turns are critical secondary structures involved in molecular recognition and protein folding. The azetidine ring likely pre-organizes the peptide backbone into a turn conformation. An interesting observation in model peptides containing N-substituted 3-aminoazetidine-3-carboxylic acid is the formation of a main-chain-to-side-chain hydrogen bond, creating a six-membered pseudo-cycle.[5] This interaction connects the nitrogen atom of the azetidine ring (as a hydrogen bond acceptor) to the amide NH of the following residue (as a donor), further stabilizing the turn structure.
Experimental and Computational Workflows for Conformational Analysis
A multi-faceted approach combining experimental and computational techniques is crucial for a thorough conformational analysis of peptides containing novel amino acids like 3-(azetidin-1-yl)propanoic acid.
Caption: Workflow for Conformational Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for determining the three-dimensional structure of peptides in solution, providing insights into their dynamic nature.[6][7]
Step-by-Step Protocol for 2D NMR Analysis:
-
Sample Preparation:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture) to a concentration of 1-5 mM.
-
Add a known concentration of an internal standard (e.g., DSS or TMSP) for chemical shift referencing.
-
-
Data Acquisition:
-
Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (≥600 MHz).
-
TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within a residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons (<5 Å), which are crucial for determining the 3D structure. ROESY is often preferred for medium-sized peptides to avoid zero-crossing NOEs.
-
-
Data Analysis:
-
Resonance Assignment: Assign all proton resonances to specific amino acids in the peptide sequence using the TOCSY and COSY spectra.
-
NOE/ROE Restraint Generation: Identify and quantify cross-peaks in the NOESY/ROESY spectra to generate distance restraints between protons.
-
Structure Calculation: Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of structures that satisfy the experimental distance restraints.
-
Structure Validation: Assess the quality of the calculated structures using metrics such as Ramachandran plots and RMSD values.
-
X-ray Crystallography
X-ray crystallography provides a high-resolution, static picture of the peptide's conformation in the solid state.[8][9][10]
Step-by-Step Protocol for Peptide Crystallography:
-
Crystallization Screening:
-
Prepare a highly concentrated solution of the purified peptide.
-
Screen a wide range of crystallization conditions (e.g., pH, precipitant type and concentration, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
-
Crystal Harvesting and Data Collection:
-
Carefully mount a suitable single crystal and flash-cool it in liquid nitrogen.
-
Collect X-ray diffraction data using a synchrotron or a home-source X-ray diffractometer.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain electron density maps.
-
Build an atomic model of the peptide into the electron density map.
-
Refine the model to improve the fit to the experimental data.
-
Computational Modeling
Computational methods are invaluable for exploring the conformational landscape of peptides and for refining experimentally derived structures.[11][12][13]
Step-by-Step Protocol for Molecular Dynamics (MD) Simulations:
-
System Setup:
-
Build an initial 3D model of the peptide.
-
Place the peptide in a simulation box and solvate it with an explicit solvent model (e.g., water).
-
Add counter-ions to neutralize the system.
-
-
Simulation Protocol:
-
Minimize the energy of the system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K).
-
Equilibrate the system under constant temperature and pressure.
-
Run a production simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space.
-
-
Analysis:
-
Analyze the trajectory to identify stable conformations, hydrogen bonding patterns, and dynamic properties.
-
Calculate free energy landscapes to determine the relative populations of different conformational states.
-
Logical Framework for Data Interpretation
Caption: Data Interpretation Flowchart.
Conclusion and Future Directions
The incorporation of 3-(azetidin-1-yl)propanoic acid into peptides offers a promising avenue for controlling their conformation and enhancing their therapeutic potential. Based on studies of structurally similar amino acids, it is likely to be a potent β-turn inducer, a property that can be exploited in the design of peptidomimetics with improved pharmacological profiles. A combination of NMR spectroscopy, X-ray crystallography, and computational modeling provides a robust framework for the detailed conformational analysis of these modified peptides.
Future research should focus on obtaining direct experimental data for peptides containing 3-(azetidin-1-yl)propanoic acid to validate the hypotheses presented in this guide. A systematic comparison with a wider range of β-amino acids and other turn mimetics will further elucidate the specific conformational preferences imparted by this unique building block, paving the way for its rational application in drug discovery.
References
-
Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. [Link]
-
Secondary structure inducing potential of beta-amino acids: torsion angle clustering facilitates comparison and analysis of the conformation during MD trajectories. Biopolymers. [Link]
-
Conformational preferences of proline analogues with different ring size. The Journal of Physical Chemistry B. [Link]
-
Constrained peptidomimetics reveal detailed geometric requirements of covalent prolyl oligopeptidase inhibitors. Journal of Medicinal Chemistry. [Link]
-
Crystal structures of peptides and modified peptides. Biopolymers. [Link]
-
β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. Molecules. [Link]
-
Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology. [Link]
-
Aza-Amino Acids Disrupt β-Sheet Secondary Structures. Molecules. [Link]
-
X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. etd@IISc. [Link]
-
The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers. [Link]
-
High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences. [Link]
-
X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. Molecules. [Link]
-
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Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters. [Link]
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Computational molecular modeling in peptide drug design. International Journal of Peptide and Protein Research. [Link]
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Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules. [Link]
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A Comparative Guide to the Efficacy of Azetidine-Based Enzyme Inhibitors: A Focus on Serine and Cysteine Proteases
For researchers and professionals in drug development, the selection of a core chemical scaffold is a pivotal decision that influences potency, selectivity, and pharmacokinetic properties. The azetidine ring, a strained four-membered nitrogen-containing heterocycle, has emerged as a "privileged" scaffold in medicinal chemistry.[1] Its unique conformational rigidity and sp³-rich character offer a distinct advantage in designing potent and selective enzyme inhibitors.[1] While the specific molecule "Methyl 3-(azetidin-1-yl)propanoate" serves as a structural archetype, this guide delves into the broader class of azetidine derivatives to provide a comparative analysis of their efficacy against two critical enzyme families: serine proteases, exemplified by Dipeptidyl Peptidase IV (DPP-4), and cysteine proteases, represented by Cathepsin C.
This guide provides an in-depth comparison of structure-activity relationships (SAR), presents quantitative inhibitory data, and furnishes a validated experimental protocol for assessing inhibitor efficacy in your own laboratory.
The Azetidine Scaffold as a Proline Mimetic: Targeting Dipeptidyl Peptidase IV (DPP-4)
Dipeptidyl Peptidase IV (DPP-4) is a serine exopeptidase that plays a crucial role in glucose metabolism. It inactivates the incretin hormones GLP-1 and GIP, which are responsible for stimulating glucose-dependent insulin secretion.[2][3] Inhibition of DPP-4 prolongs the action of these incretins, making it a validated therapeutic strategy for managing type 2 diabetes.[2][4]
The azetidine scaffold is particularly effective in DPP-4 inhibition because it acts as a bioisostere for the proline residue found in natural DPP-4 substrates. The enzyme's active site contains distinct S1 and S2 pockets; the S1 pocket accommodates the proline-like ring, while the S2 pocket interacts with adjacent residues.[4]
Structure-Activity Relationship (SAR) and Comparative Efficacy
Extensive research has established clear SAR for azetidine-based DPP-4 inhibitors.[2][5] Key insights include:
-
Substituents on the Azetidine Ring: The introduction of specific functional groups, or "warheads," at the 2-position, such as a cyano or keto group, can lead to potent, often covalent or pseudo-covalent, interactions with the catalytic Ser630 residue in the DPP-4 active site.[5]
-
Nitrogen Substituents: Large, hydrophobic amino acid groups attached to the azetidine nitrogen generally enhance potency, with some compounds achieving inhibitory activities well below 100 nM.[2][5]
-
Stereochemistry: Interestingly, DPP-4 inhibition appears relatively insensitive to the stereochemistry at the 2-position of the azetidine ring, with both (R)- and (S)-cyano azetidines showing similar potencies.[2][5]
-
Chemical Stability: A critical consideration for warhead-containing inhibitors is their chemical stability. Cyano- and ketoazetidines can be prone to internal cyclization, rendering them inactive. However, certain derivatives have been optimized to exhibit aqueous stability comparable to related scaffolds like cyanopyrrolidines.[5]
The following table summarizes the inhibitory potency of representative azetidine derivatives against DPP-4, showcasing the scaffold's versatility.
| Compound Class/Example | Structure (Conceptual) | Target Enzyme | IC₅₀ Value | Key Structural Feature |
| Substituted Azetidine Derivative | R-N-(Azetidine)-X | DPP-4 | 200 nM[6] | General substituted azetidine scaffold |
| 2-Cyanoazetidines | R-N-(Azetidine)-CN | DPP-4 | < 100 nM[5] | Cyano "warhead" for covalent interaction |
| 2-Ketoazetidines | R-N-(Azetidine)=O | DPP-4 | < 100 nM[5] | Keto group for interaction with serine |
| 3-Fluoroazetidines | R-N-(Azetidine)-F | DPP-4 | < 1 µM[5] | Fluoro-substitution enhancing stability |
DPP-4 Signaling Pathway and Mechanism of Action
Inhibition of DPP-4 directly impacts the incretin pathway, which is fundamental to glucose homeostasis. The diagram below illustrates this physiological cascade.
Caption: The DPP-4 signaling pathway in glucose homeostasis.
A Comparative Target: Azetidinones as Cysteine Protease Inhibitors
To demonstrate the versatility of the azetidine scaffold, we now turn to a different class of enzymes: cysteine proteases. Cathepsin C (also known as Dipeptidyl Peptidase I) is a lysosomal cysteine protease that plays a critical role in activating neutrophil serine proteases (NSPs) like neutrophil elastase and cathepsin G.[7][8] As such, Cathepsin C is an attractive target for treating a variety of inflammatory diseases.[7]
The development of inhibitors for cysteine proteases often involves incorporating an electrophilic "warhead" that can form a reversible or irreversible covalent bond with the catalytic cysteine residue.[9] The strained azetidin-2-one (β-lactam) ring system has proven to be an effective warhead for this purpose.
Efficacy Against Cathepsin Family Proteases
While specific data for "this compound" derivatives against Cathepsin C is not prevalent, studies on the closely related 3,4-disubstituted azetidin-2-ones demonstrate high potency and selectivity for Cathepsin K, another cysteine protease.[10]
-
Mechanism of Action: Kinetic and mass spectrometry data suggest that azetidinone-based inhibitors transiently acylate the catalytic sulfhydryl group of the cathepsin enzyme.[10]
-
Achieving Selectivity: Potency and selectivity can be fine-tuned by modifying the substituents at the P3 position of the inhibitor, which interacts with the enzyme's S3 pocket. Introducing a basic nitrogen into this element has been shown to significantly enhance both potency and selectivity for Cathepsin K.[10]
This highlights a key principle in drug design: the core scaffold (azetidine) provides the reactive warhead, while peripheral modifications dictate the selectivity and potency against a specific enzyme target. A lead compound with an azetidinone core could be optimized for Cathepsin C by tailoring its side chains to fit the unique topology of the Cathepsin C active site.
Experimental Validation: A Self-Validating Protocol for Assessing DPP-4 Inhibition
To facilitate the comparison of novel azetidine derivatives in your own research, we provide a robust, self-validating protocol for a fluorometric DPP-4 inhibition assay. This method is a standard in the field and relies on the cleavage of a synthetic substrate to produce a fluorescent signal.[11][12]
Causality-Driven Experimental Design
The trustworthiness of any screening assay hinges on its design and the inclusion of proper controls. This protocol is designed to be self-validating.
-
Why a Fluorogenic Substrate? The substrate Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC) is used because it is non-fluorescent until the Gly-Pro dipeptide is cleaved by DPP-4, releasing the highly fluorescent AMC group.[12] This provides a direct and sensitive measure of enzyme activity. The choice of a fluorometric assay over a colorimetric one often yields significantly higher sensitivity.[11]
-
Why Pre-incubate? The enzyme and inhibitor are pre-incubated together before adding the substrate. This step is crucial to allow the inhibitor to bind to the enzyme's active site and reach equilibrium, ensuring an accurate measurement of its inhibitory potential, especially for slow-binding or covalent inhibitors.[13]
-
Why Specific Controls?
-
100% Activity Control (No Inhibitor): Measures the maximum rate of the enzymatic reaction. This serves as the baseline to which all inhibitor activities are compared.
-
Blank Control (No Enzyme): Accounts for any background fluorescence from the buffer, substrate, or test compound itself, ensuring that the measured signal is due to enzymatic activity.
-
Positive Control (Known Inhibitor): Using a well-characterized DPP-4 inhibitor like Sitagliptin validates that the assay is working correctly and is capable of detecting inhibition.[12]
-
Workflow for DPP-4 Inhibition Assay
Caption: Experimental workflow for the DPP-4 fluorometric inhibition assay.
Step-by-Step Protocol
Materials:
-
Recombinant Human DPP-4 Enzyme[14]
-
DPP-4 Fluorogenic Substrate: Gly-Pro-AMC[12]
-
Assay Buffer: Tris-HCl (e.g., 50 mM, pH 8.0)[13]
-
Positive Control Inhibitor: Sitagliptin[12]
-
Test Compounds (Azetidine derivatives) dissolved in DMSO
-
96-well solid black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 1X Assay Buffer.
-
Dilute the DPP-4 enzyme stock in cold Assay Buffer to the desired working concentration (e.g., 2 mU/mL). Keep on ice.
-
Dilute the Gly-Pro-AMC substrate in Assay Buffer to its working concentration (e.g., 200 µM).[13]
-
Prepare serial dilutions of your test compounds and the Sitagliptin positive control in Assay Buffer. Ensure the final DMSO concentration in the well is ≤1%.
-
-
Assay Plating (in triplicate):
-
Test Wells: Add 25 µL of Assay Buffer + 25 µL of test compound dilution.
-
100% Activity Control: Add 25 µL of Assay Buffer + 25 µL of vehicle (Assay Buffer with DMSO).
-
Blank Control: Add 50 µL of Assay Buffer (no enzyme will be added).
-
Positive Control: Add 25 µL of Assay Buffer + 25 µL of Sitagliptin dilution.
-
-
Enzyme Addition & Pre-incubation:
-
To all wells except the Blank Control, add 25 µL of the diluted DPP-4 enzyme solution.
-
Tap the plate gently to mix.
-
Cover the plate and incubate for 10 minutes at 37°C.
-
-
Reaction Initiation & Incubation:
-
Initiate the enzymatic reaction by adding 25 µL of the diluted Gly-Pro-AMC substrate to all wells.
-
Cover the plate and incubate for 30 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity on a microplate reader with excitation set to ~360 nm and emission set to ~460 nm.[12]
-
-
Data Analysis:
-
Subtract the average fluorescence of the Blank Control from all other readings.
-
Calculate the Percent Inhibition for each test compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_100%_Activity))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
The azetidine scaffold represents a powerful and versatile core for the design of potent enzyme inhibitors. As demonstrated, derivatives of this four-membered ring can be tailored to effectively inhibit serine proteases like DPP-4 through proline mimicry and cysteine proteases like cathepsins via an azetidinone warhead. The key to successful drug design lies not just in the selection of the core scaffold, but in the rational decoration of that scaffold to achieve high affinity and selectivity for the intended target.
Beyond DPP-4 and cathepsins, azetidine derivatives have shown promise as inhibitors of bacterial FabI, STAT3 proteins, and as modulators of GABA uptake, indicating a vast and still underexplored chemical space for future therapeutic development.[15][16][17][18] The robust biochemical assays detailed in this guide provide the foundational tools necessary for researchers to pursue these exciting opportunities.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 3-(azetidin-1-yl)propanoate for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and compliance of your laboratory practices. The proper disposal of chemical reagents, such as Methyl 3-(azetidin-1-yl)propanoate, is a critical component of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory guidelines.
Core Principle: Prohibited Disposal Methods
Under no circumstances should this compound or its containers be disposed of via standard laboratory drains or in regular trash.[1][2] This practice is not only a violation of environmental regulations but also poses a significant risk to public health and safety.
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in accordance with the guidelines set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4]
Step 1: Waste Characterization and Segregation
-
Hazardous Waste Determination : Based on the irritant nature of analogous compounds, this compound should be treated as hazardous waste. A formal hazardous waste determination should be documented in your laboratory's records.[5]
-
Segregation : This chemical waste must be segregated from other waste streams to prevent incompatible chemical reactions.[6][7] Specifically, it should be kept separate from:
Step 2: Containerization
-
Container Selection : Use a dedicated, chemically compatible container for the collection of this compound waste. The container must be in good condition, free from leaks or damage, and have a secure, tight-fitting lid.[7][8] Plastic containers are often preferred for their durability.[5] The original container may be used if it is in good condition.[6]
-
Secondary Containment : The waste container should be placed within a secondary containment system, such as a chemically resistant tray or tub, to contain any potential leaks or spills.[6][7]
Step 3: Labeling
Proper labeling is a critical step for ensuring the safety of all laboratory personnel and for compliance with regulations. The waste container must be clearly labeled with the following information:[6][7]
-
The full chemical name: "This compound " (do not use abbreviations or chemical formulas)[6]
-
A clear indication of the associated hazards (e.g., "Irritant ")[6]
-
The date when waste was first added to the container (accumulation start date)[7]
-
The name and contact information of the responsible researcher or principal investigator[7]
-
The laboratory room number or specific location of generation[7]
Step 4: Accumulation and Storage
-
Satellite Accumulation Area (SAA) : The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[5][6][9] The SAA should be at or near the point of generation and under the control of laboratory personnel.[7]
-
Storage Limits : Laboratories are permitted to accumulate up to 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[5][10] It is crucial to arrange for waste pickup before these limits are reached.
-
Container Management : Keep the waste container securely closed at all times, except when adding waste.[5][6]
Step 5: Disposal and Removal
-
Contact Environmental Health and Safety (EHS) : Once the container is full or is approaching the storage time limit (typically up to one year for partially filled containers in an SAA), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[5][6]
-
Professional Disposal : The EHS department will coordinate with a licensed hazardous waste disposal company for the transportation and final disposal of the chemical waste, which may involve incineration or other approved methods.[9]
Emergency Procedures: Spills and Exposure
A comprehensive Chemical Hygiene Plan (CHP), as mandated by OSHA, should be in place and all laboratory personnel must be trained on its procedures.[11][12]
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment (PPE) must be worn at all times:[13]
-
Eye Protection : Safety glasses with side shields or goggles.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile).
-
Body Protection : A laboratory coat.
Spill Response
In the event of a small spill, follow these steps:
-
Alert Personnel : Immediately alert others in the vicinity.
-
Isolate the Area : If safe to do so, restrict access to the spill area.
-
Absorb the Spill : Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spilled liquid.[13]
-
Collect and Containerize : Carefully collect the absorbent material and place it in a designated hazardous waste container.
-
Decontaminate : Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report the Spill : Report the incident to your laboratory supervisor and EHS department.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
Exposure Response
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water.[13][14] If irritation persists, seek medical attention.
-
Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[13][14]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
Data Summary Table
| Hazard Category | GHS Classification (based on analogue) | Description |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
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- American Chemical Society. Hazardous Waste and Disposal.
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- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Occupational Safety and Health Administration. OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
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- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
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- Vigon. (2015, November 26). 501172 methyl propionate safety data sheet.
- MedChemExpress. (2025, December 31). Methyl 3-(methylamino)propanoate-SDS.
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A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 3-(azetidin-1-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
The azetidine moiety, a four-membered nitrogen-containing heterocycle, is known for its ring strain, which can contribute to its reactivity.[1][2] Azetidine itself is classified as a flammable and corrosive substance, capable of causing severe skin burns and eye damage.[3][4] Similarly, esters like methyl propionate are often flammable and can cause serious eye irritation.[5][6] Therefore, it is prudent to handle Methyl 3-(azetidin-1-yl)propanoate with the assumption that it possesses similar hazardous properties.
Hazard Assessment and Risk Mitigation
Before any handling of this compound, a thorough risk assessment is mandatory. This involves evaluating the scale of the experiment, the potential for aerosolization, and the duration of exposure. The selection of Personal Protective Equipment (PPE) must be commensurate with the identified risks.
Core Assumed Hazards:
-
Flammability: The compound is likely a flammable liquid. All work should be conducted away from ignition sources such as heat, sparks, and open flames.[3][6]
-
Corrosivity: Assumed to be corrosive, with the potential to cause severe skin and eye burns.[3][7]
-
Toxicity: May be harmful if inhaled, swallowed, or absorbed through the skin.[6][8]
Personal Protective Equipment (PPE) Selection
The following table outlines the recommended PPE for various laboratory scenarios involving this compound.
| Scenario | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (<10 mL) in a Fume Hood | Double-layered nitrile or neoprene gloves.[9][10] | Chemical splash goggles meeting ANSI Z87.1 standard.[10] | Flame-resistant lab coat, fully buttoned.[9] | Not generally required if work is performed in a certified chemical fume hood. |
| High-Volume Handling (>10 mL) or Potential for Splashing | Chemical-resistant gloves (e.g., butyl rubber, Viton®).[11] | Chemical splash goggles and a full-face shield.[9][10] | Chemical-resistant apron over a flame-resistant lab coat.[3] | Recommended, especially if there is a risk of aerosol generation. A NIOSH-approved respirator with an organic vapor cartridge is appropriate.[9] |
| Emergency Spill Response | Heavy-duty chemical-resistant gloves. | Full-face shield over chemical splash goggles. | Full-body chemical-resistant suit. | A self-contained breathing apparatus (SCBA) may be necessary for large spills or in poorly ventilated areas.[12][13] |
Procedural Guidance for PPE Usage
Proper donning and doffing of PPE are critical to prevent cross-contamination and exposure.
Donning Procedure:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat/Apron: Put on the lab coat and apron, ensuring complete coverage.
-
Respiratory Protection: If required, perform a fit check on the respirator.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps.
-
Lab Coat/Apron: Remove the lab coat and apron, rolling them away from the body to contain any contaminants.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Below is a workflow diagram illustrating the decision-making process for PPE selection.
Figure 1. Decision workflow for selecting appropriate PPE.
Disposal of Contaminated PPE and Chemical Waste
Proper disposal is a critical step in the chemical handling lifecycle to protect both personnel and the environment.
Contaminated PPE Disposal:
-
All disposable PPE, including gloves, aprons, and any contaminated lab materials, must be collected in a designated, leak-proof hazardous waste container.[14][15]
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[14]
-
Reusable PPE, such as face shields and goggles, should be decontaminated thoroughly with an appropriate solvent and cleaning solution before reuse.
Chemical Waste Disposal:
-
Unused or waste this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.[14]
-
Never dispose of this chemical down the drain.[4]
-
Arrange for pickup and disposal through your institution's licensed hazardous waste management provider.
The logical flow for the disposal of materials is outlined in the diagram below.
Figure 2. Workflow for the disposal of contaminated materials.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][16]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][8]
-
Spill: Evacuate the area and prevent access. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal.[8] Ventilate the area thoroughly.
By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive laboratory environment.
References
- Benchchem. (n.d.). Safe Disposal of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: A Comprehensive Guide for Laboratory Professionals.
- Benchchem. (2025). Navigating the Disposal of 2-(3-Chlorophenyl)azetidine: A Guide for Laboratory Professionals.
- Benchchem. (2025). Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine.
- Apollo Scientific. (2023). Azetidine Safety Data Sheet.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate.
- Sigma-Aldrich. (2024). Safety Data Sheet: Methyl propionate.
- Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- Fisher Scientific. (2025). Safety Data Sheet: Methyl propiolate.
- Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
- Organic Chemistry Portal. (n.d.). Azetidine synthesis.
- Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.
- Benchchem. (2025). The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals.
- Vigon. (2015). Methyl propionate safety data sheet.
- MedChemExpress. (2025). Methyl 3-(methylamino)propanoate-SDS.
- ChemBK. (2024). METHYL 3-(PIPERIDIN-1-YL)PROPANOATE.
Sources
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- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
